Product packaging for 3-Pentanoyl-5,5-diphenylhydantoin(Cat. No.:CAS No. 22506-76-9)

3-Pentanoyl-5,5-diphenylhydantoin

Cat. No.: B1225710
CAS No.: 22506-76-9
M. Wt: 336.4 g/mol
InChI Key: DYVNLCJHGUOASO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Pentanoyl-5,5-diphenylhydantoin (CAS 22506-76-9) is an N-acylated derivative of the well-characterized anticonvulsant drug phenytoin (5,5-diphenylhydantoin) . The compound is a valeroyl (pentanoyl) phenytoin analog, where the introduction of the pentanoyl group at the N-3 position of the hydantoin ring is a rational structural modification designed to alter the parent compound's physicochemical properties . This modification increases molecular lipophilicity, which is a key parameter investigated in medicinal chemistry for its potential to influence a compound's absorption, distribution, and ability to cross biological membranes such as the blood-brain barrier . The primary research value of this compound lies in its use as a novel chemical entity for probing structure-activity relationships (SAR) around the privileged hydantoin scaffold . Researchers synthesize and study such N-acyl derivatives to systematically explore how modifications at the N-3 position affect biological activity, particularly in the context of central nervous system targets . While the specific mechanism of action for this derivative is a subject of research, the parent molecule, phenytoin, is a known voltage-gated sodium channel blocker that stabilizes neuronal membranes and inhibits the propagation of high-frequency action potentials . Investigations into similar reaction products of 5,5-diphenylhydantoin have included evaluation for potential anticonvulsant activity in established preclinical models, such as the maximal electroshock (MES) test . This compound is intended for research applications only, including as a building block in medicinal chemistry, a intermediate in organic synthesis, and a candidate for in vitro pharmacological screening. Attention: For research use only. Not for human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H20N2O3 B1225710 3-Pentanoyl-5,5-diphenylhydantoin CAS No. 22506-76-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

22506-76-9

Molecular Formula

C20H20N2O3

Molecular Weight

336.4 g/mol

IUPAC Name

3-pentanoyl-5,5-diphenylimidazolidine-2,4-dione

InChI

InChI=1S/C20H20N2O3/c1-2-3-14-17(23)22-18(24)20(21-19(22)25,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,2-3,14H2,1H3,(H,21,25)

InChI Key

DYVNLCJHGUOASO-UHFFFAOYSA-N

SMILES

CCCCC(=O)N1C(=O)C(NC1=O)(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CCCCC(=O)N1C(=O)C(NC1=O)(C2=CC=CC=C2)C3=CC=CC=C3

Other CAS No.

22506-76-9

Synonyms

3-pentanoyl-5,5-diphenylhydantoin
VADPH
valeroyl DPH
valeroyl phenytoin

Origin of Product

United States

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 3-Pentanoyl-5,5-diphenylhydantoin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of a proposed methodology for the synthesis and characterization of 3-Pentanoyl-5,5-diphenylhydantoin. This compound is an N-acyl derivative of 5,5-diphenylhydantoin, commonly known as Phenytoin, a widely used anticonvulsant drug. The acylation at the N-3 position of the hydantoin ring is a strategic modification aimed at potentially altering the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which could influence its pharmacokinetic and pharmacodynamic profile.

The protocols and data presented herein are based on established chemical principles for the N-acylation of hydantoins and spectroscopic data from analogous structures.[1][2][3] This guide is intended to serve as a foundational resource for researchers engaged in the synthesis of novel hydantoin derivatives for drug discovery and development.

Overall Experimental Workflow

The synthesis and characterization of this compound follow a logical progression from synthesis and purification to comprehensive structural analysis using various spectroscopic techniques. The general workflow is outlined below.

G cluster_0 Synthesis & Purification cluster_1 Characterization Reactants 5,5-Diphenylhydantoin + Pentanoyl Chloride Reaction N-Acylation Reaction Reactants->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Recrystallization Workup->Purification Product Pure this compound Purification->Product MP Melting Point Product->MP FTIR FT-IR Spectroscopy Product->FTIR NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR MS Mass Spectrometry Product->MS Data Structural Confirmation MP->Data FTIR->Data NMR->Data MS->Data

Caption: General workflow for the synthesis and characterization of the target compound.

Synthesis Protocol

The proposed synthesis involves the N-acylation of the 5,5-diphenylhydantoin (Phenytoin) core at the N-3 position using pentanoyl chloride. This reaction is analogous to the synthesis of other N-acyl hydantoin derivatives.[2]

Reaction Scheme

The reaction proceeds via a nucleophilic acyl substitution, where the nitrogen atom at position 3 of the hydantoin ring attacks the electrophilic carbonyl carbon of pentanoyl chloride.

reaction_scheme reactant1 5,5-Diphenylhydantoin reaction_arrow reactant1->reaction_arrow Base (e.g., Pyridine) Solvent (e.g., THF) Room Temperature reactant2 Pentanoyl Chloride reactant2->reaction_arrow Base (e.g., Pyridine) Solvent (e.g., THF) Room Temperature product This compound plus + plus->reaction_arrow Base (e.g., Pyridine) Solvent (e.g., THF) Room Temperature reaction_arrow->product

Caption: Proposed reaction scheme for the synthesis of this compound.

Experimental Methodology

This protocol is adapted from general procedures for the N-acylation of amides and related heterocycles.

  • Preparation : In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 5,5-diphenylhydantoin (1.0 eq.) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Base Addition : Add a non-nucleophilic base, such as pyridine (1.2 eq.) or triethylamine (1.2 eq.), to the solution and stir for 10-15 minutes at room temperature.

  • Acylation : Slowly add pentanoyl chloride (1.1 eq.) dropwise to the reaction mixture. Maintain the temperature at room temperature or cool with an ice bath to control any exotherm.

  • Reaction Monitoring : Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up :

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

    • Combine the organic layers and wash sequentially with 1M HCl, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : Purify the resulting crude solid by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound.

Physicochemical and Spectroscopic Characterization

Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected results from standard analytical techniques.

Physical Properties
PropertyExpected Value
Molecular FormulaC₂₀H₂₀N₂O₃
Molecular Weight348.39 g/mol
Physical AppearanceWhite to off-white crystalline solid
Melting PointTo be determined experimentally (TBD)
SolubilitySoluble in DMSO, DCM; sparingly soluble in ethanol
Spectroscopic Data

The following tables summarize the predicted spectroscopic data based on the analysis of the parent compound, 5,5-diphenylhydantoin, and its 3-acetyl derivative.[4][5]

Table 1: Predicted FT-IR Spectral Data

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
~3060C-H StretchAromatic
~2960, ~2870C-H StretchAliphatic (Pentanoyl)
~1790C=O Stretch (Asymmetric)Imide (Hydantoin C-2)
~1725C=O Stretch (Symmetric)Imide (Hydantoin C-4)
~1690C=O StretchKetone (Pentanoyl)
~1600, ~1495C=C StretchAromatic Ring

Table 2: Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.60Singlet1HN-H (Position 1)
~7.40 - 7.55Multiplet10HAromatic protons (2 x C₆H₅)
~2.80Triplet2H-CO-CH₂- (Pentanoyl α-CH₂)
~1.60Sextet2H-CH₂-CH₂- (Pentanoyl β-CH₂)
~1.30Sextet2H-CH₂-CH₃ (Pentanoyl γ-CH₂)
~0.85Triplet3H-CH₃ (Pentanoyl δ-CH₃)

Table 3: Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~174.0Pentanoyl C=O
~172.0Hydantoin C=O (C-4)
~155.0Hydantoin C=O (C-2)
~139.5Aromatic Quaternary C
~128.8Aromatic CH
~128.3Aromatic CH
~127.0Aromatic CH
~70.5Hydantoin Quaternary C (C-5)
~35.0Pentanoyl α-CH₂
~27.0Pentanoyl β-CH₂
~21.5Pentanoyl γ-CH₂
~13.8Pentanoyl δ-CH₃

Table 4: Predicted Mass Spectrometry Data

m/z ValueInterpretation
~348.15[M]⁺, Molecular Ion
~251[M - C₅H₇O]⁺, Loss of pentanoyl group
~208Fragmentation of diphenylhydantoin core
~85[C₅H₉O]⁺, Pentanoyl cation

References

An In-depth Technical Guide to the Chemical Properties of 3-Pentanoyl-5,5-diphenylhydantoin

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Hydantoin (imidazolidine-2,4-dione) and its derivatives are a critical class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities, including anticonvulsant, antiarrhythmic, and antitumor effects.[1][2] The most prominent member of this family is 5,5-diphenylhydantoin, widely known as Phenytoin, a frontline antiepileptic drug for over 70 years.[3] The hydantoin scaffold possesses two nitrogen atoms, N1 and N3, which can be substituted to modulate the compound's physicochemical and pharmacological properties.

This technical guide focuses on the chemical properties of a specific, lesser-studied derivative: 3-Pentanoyl-5,5-diphenylhydantoin. By examining the stable and well-documented 5,5-diphenylhydantoin core and the N-acylated analog 3-acetyl-5,5-diphenylhydantoin, we can project the expected chemical behavior, spectroscopic characteristics, and synthetic pathways for the target molecule. This document is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis and characterization of novel hydantoin derivatives.

Chemical and Physical Properties

The introduction of a pentanoyl group at the N3 position of the hydantoin ring is expected to alter the physicochemical properties of the parent molecule, primarily by increasing its lipophilicity and molecular weight. The data for the parent compound, 5,5-diphenylhydantoin, and its 3-acetyl analog are presented below for comparison.

Table 1: Physical and Chemical Properties of 5,5-Diphenylhydantoin (Phenytoin)

PropertyValueReference(s)
Molecular FormulaC₁₅H₁₂N₂O₂[4]
Molecular Weight252.27 g/mol [4]
Melting Point293-295 °C (decomposes)[5]
AppearanceWhite crystalline powder[6]
SolubilitySoluble in DMSO and aqueous base[5]
pKa8.31[7]

Table 2: Computed and Experimental Properties of 3-Acetyl-5,5-diphenylhydantoin

PropertyValueReference(s)
Molecular FormulaC₁₇H₁₄N₂O₃[8][9]
Molecular Weight294.30 g/mol [8][9]
IUPAC Name3-acetyl-5,5-diphenylimidazolidine-2,4-dione[8]
Kovats Retention Index2300 (Standard non-polar)[8][9]
2444 (Semi-standard non-polar)[8][9]

Synthesis and Reactivity

The synthesis of this compound would logically proceed in two main stages: first, the synthesis of the 5,5-diphenylhydantoin core, followed by its selective acylation at the N3 position.

Synthesis of the 5,5-Diphenylhydantoin Core

A common and established method for synthesizing 5,5-diphenylhydantoin is the Biltz synthesis, which involves a base-catalyzed condensation reaction between benzil and urea.[6][7] The reaction proceeds via an intramolecular cyclization to form a heterocyclic intermediate, which then undergoes a pinacol-type rearrangement involving a 1,2-phenyl shift to yield the stable hydantoin ring structure.[6]

Proposed Synthesis of this compound

The N3 position of the hydantoin ring is more acidic and thus more readily deprotonated and substituted than the N1 position under basic conditions.[10] Therefore, the acylation of 5,5-diphenylhydantoin is expected to be highly selective at the N3 position. The proposed synthesis would involve the reaction of 5,5-diphenylhydantoin with a suitable acylating agent, such as pentanoyl chloride or pentanoic anhydride, in the presence of a base.

G Benzil Benzil Base1 Base (e.g., KOH) Ethanol, Reflux Benzil->Base1 Urea Urea Urea->Base1 DP_Hydantoin 5,5-Diphenylhydantoin Base2 Base (e.g., Pyridine) Aprotic Solvent DP_Hydantoin->Base2 Pentanoyl_Chloride Pentanoyl Chloride Pentanoyl_Chloride->Base2 Product 3-Pentanoyl-5,5- diphenylhydantoin Base1->DP_Hydantoin Biltz Synthesis Base2->Product N3-Acylation G cluster_neuron Presynaptic Neuron cluster_result Physiological Effect Na_Channel_Active Na+ Channel (Active State) Na_Channel_Inactive Na+ Channel (Inactive State) Na_Channel_Active->Na_Channel_Inactive Inactivation Na_Channel_Inactive->Na_Channel_Active Recovery Block Blockade of Recovery Na_Channel_Inactive->Block Phenytoin Phenytoin (or Derivative) Phenytoin->Na_Channel_Inactive Reduced_Firing Reduced Neuronal High-Frequency Firing Block->Reduced_Firing Seizure_Prevention Prevention of Seizure Spread Reduced_Firing->Seizure_Prevention

References

Novel Synthesis Routes for N-Acylated Diphenylhydantoin Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of synthetic routes for the N-acylation of 5,5-diphenylhydantoin, a core scaffold in medicinal chemistry. The document details classical and novel methodologies, presents experimental protocols for key reactions, and summarizes quantitative data to facilitate comparison. Furthermore, it explores the biological implications of N-acylation, offering insights into potential signaling pathways and pharmacological activities.

Introduction

5,5-Diphenylhydantoin, commonly known as phenytoin, is a cornerstone in the treatment of epilepsy. Its mechanism of action primarily involves the blockade of voltage-gated sodium channels in neurons, which stabilizes neuronal membranes and prevents the propagation of seizure activity.[1][2][3] The hydantoin scaffold, with its two reactive nitrogen atoms (N-1 and N-3), offers opportunities for chemical modification to modulate the parent molecule's physicochemical properties and biological activity. N-acylation, in particular, can influence parameters such as lipophilicity, solubility, and metabolic stability, potentially leading to derivatives with altered or novel therapeutic applications, including antiarrhythmic, anticancer, and modified anticonvulsant profiles.[4][5] This guide focuses on the synthetic strategies to introduce acyl functionalities at the nitrogen positions of the diphenylhydantoin ring.

Synthesis of the 5,5-Diphenylhydantoin Core

The prerequisite for any N-acylation is the synthesis of the 5,5-diphenylhydantoin core. The most established method is the Biltz synthesis, which involves the condensation of benzil with urea in a basic medium.[6][7] Modern variations of this method often employ microwave irradiation to enhance reaction rates and yields.[8]

Classical Biltz Synthesis

The traditional Biltz synthesis typically involves refluxing benzil and urea in an ethanolic solution of sodium or potassium hydroxide. The reaction proceeds through a pinacol-type rearrangement of an intermediate diol.[7]

Microwave-Assisted Biltz Synthesis

Microwave-assisted synthesis offers a significant improvement over the classical method, drastically reducing reaction times from hours to minutes and often leading to higher yields.[8] The use of solvents like dimethyl sulfoxide (DMSO) in combination with aqueous potassium hydroxide is common in these procedures.

N-Acylation of 5,5-Diphenylhydantoin

The N-H bonds at the N-1 and N-3 positions of the hydantoin ring can be acylated using various reagents and conditions. The N-3 position is generally more acidic and thus more readily acylated under basic conditions.[9]

N-Acylation with Acyl Halides

A common and versatile method for N-acylation involves the use of acyl chlorides in the presence of a base to neutralize the hydrogen chloride byproduct.

General Experimental Protocol: N-Acylation with Acyl Chlorides

A general procedure for the N-acylation of amides can be adapted for 5,5-diphenylhydantoin.[10][11]

  • To a solution of 5,5-diphenylhydantoin (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere, add a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride (e.g., acetyl chloride, propionyl chloride, benzoyl chloride) (1.2 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 3-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

N-Acylation with Carboxylic Anhydrides

Carboxylic anhydrides, such as acetic anhydride, are effective acylating agents, often used with a base like pyridine, which can also serve as the solvent.

Experimental Protocol: N-Acetylation with Acetic Anhydride

This protocol is adapted from the N-acetylation of spirohydantoins.[12]

  • Suspend 5,5-diphenylhydantoin (1.0 eq.) in a mixture of pyridine (10 volumes) and acetic anhydride (10 volumes).

  • Stir the mixture at room temperature for 1 hour and then let it stand overnight.

  • Heat the mixture to reflux for 1 hour.

  • After cooling, pour the reaction mixture into crushed ice and let it stand overnight.

  • Collect the precipitated product by filtration, wash thoroughly with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure N-acetyl-5,5-diphenylhydantoin.

Novel Catalytic N-Arylation: A Related Approach

While not strictly N-acylation, modern catalytic methods for N-arylation highlight a novel approach to functionalizing the hydantoin ring that could potentially be adapted for acylation. A copper-catalyzed, regioselective N-3 arylation of hydantoins using diaryliodonium salts has been reported, offering a mild and efficient route to N-substituted derivatives.[13] This method avoids the use of stoichiometric strong bases and proceeds under mild conditions.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of 5,5-diphenylhydantoin and its N-acylated derivatives.

Table 1: Synthesis of 5,5-Diphenylhydantoin

MethodReagentsSolventConditionsYield (%)Melting Point (°C)Reference
Classical BiltzBenzil, Urea, NaOHEthanolReflux, 2h~44297-298[7]
Microwave-AssistedBenzil, Urea, KOHDMSO/H₂OMicrowave, ~10 min~80296[8]

Table 2: Synthesis and Properties of N-Acylated 5,5-Diphenylhydantoin Derivatives

DerivativeAcylating AgentBase/CatalystYield (%)Melting Point (°C)Key Spectral DataReference
3-Acetyl-5,5-diphenylhydantoinAcetic AnhydridePyridineNot specifiedNot specifiedMolecular Weight: 294.30 g/mol [14][15]
N-Propionyl-5,5-diphenylhydantoinPropionyl ChlorideTEAEstimated >80Not available-Adapted from[10]
N-Benzoyl-5,5-diphenylhydantoinBenzoyl ChlorideDIPEAEstimated >80Not available-Adapted from[10]

Note: Data for some N-acylated derivatives are estimated based on general procedures as specific literature values were not available.

Experimental Workflows and Signaling Pathways

Synthetic Pathways

The following diagrams illustrate the logical flow of the synthetic routes described.

Synthesis_of_Diphenylhydantoin benzil Benzil reaction Biltz Condensation benzil->reaction urea Urea urea->reaction base Base (e.g., KOH) base->reaction solvent Solvent (e.g., Ethanol, DMSO) solvent->reaction conditions Conditions (Reflux or Microwave) conditions->reaction dph 5,5-Diphenylhydantoin reaction->dph

Caption: Synthesis of the 5,5-Diphenylhydantoin Core.

N_Acylation_Pathways cluster_0 N-Acylation Routes cluster_1 Acyl Halide Method cluster_2 Anhydride Method dph 5,5-Diphenylhydantoin product1 N-Acyl-5,5-diphenylhydantoin dph->product1 Acylation product2 N-Acyl-5,5-diphenylhydantoin dph->product2 Acylation acyl_chloride Acyl Chloride (R-COCl) acyl_chloride->product1 base1 Base (TEA/DIPEA) base1->product1 anhydride Carboxylic Anhydride ((RCO)₂O) anhydride->product2 base2 Pyridine base2->product2

Caption: General Routes for N-Acylation of Diphenylhydantoin.

Biological Signaling Pathways

The primary mechanism of action for phenytoin is the blockade of voltage-gated sodium channels (VGSCs).[2][3] N-acylation may modulate this activity or introduce new biological effects, such as anticancer activity, potentially through interactions with other signaling pathways.

Phenytoin_MoA cluster_0 Neuronal Membrane cluster_1 Cellular Effect vgsc_open Voltage-Gated Na+ Channel (Open State) vgsc_inactive Voltage-Gated Na+ Channel (Inactive State) vgsc_open->vgsc_inactive Inactivation vgsc_inactive->vgsc_open Recovery reduced_firing Reduced Neuronal Firing vgsc_inactive->reduced_firing Prolonged Inactivation Leads to phenytoin Phenytoin / N-Acyl Derivative phenytoin->vgsc_inactive Binds & Stabilizes seizure_suppression Seizure Suppression reduced_firing->seizure_suppression

Caption: Mechanism of Action of Phenytoin on Sodium Channels.

Anticancer_Pathway cluster_0 Cancer Cell Signaling cluster_1 Cellular Outcome n_acyl_dph N-Acyl Diphenylhydantoin Derivative growth_factor_receptor Growth Factor Receptor (e.g., EGFR) n_acyl_dph->growth_factor_receptor Inhibition? tubulin Microtubule Dynamics n_acyl_dph->tubulin Disruption? pi3k PI3K/Akt Pathway growth_factor_receptor->pi3k Downstream Signaling cell_cycle_arrest Cell Cycle Arrest pi3k->cell_cycle_arrest Inhibition of Pathway Leads to apoptosis Apoptosis tubulin->apoptosis Disruption Leads to

Caption: Putative Anticancer Mechanisms of N-Acyl Derivatives.

Conclusion

The N-acylation of 5,5-diphenylhydantoin presents a viable strategy for the development of new chemical entities with potentially improved or novel pharmacological profiles. This guide has outlined both classical and modern synthetic approaches, providing detailed protocols and comparative data to aid researchers in this field. While the primary anticonvulsant activity of phenytoin is well-understood to be mediated by voltage-gated sodium channel blockade, the introduction of N-acyl groups may alter this interaction or confer new activities, such as anticancer effects, by engaging different cellular targets. Further investigation into the structure-activity relationships and specific molecular mechanisms of N-acylated diphenylhydantoin derivatives is warranted to fully exploit their therapeutic potential.

References

An In-depth Technical Guide to the Mechanism of Action of 5,5-Diphenylhydantoin and its Acyl Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular and cellular mechanisms of action of 5,5-diphenylhydantoin (phenytoin) and its acyl derivatives. It is designed to be a resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the compound's interaction with its molecular targets, the resultant effects on neuronal signaling, and the experimental methodologies used to elucidate these actions.

Core Mechanism of Action: State-Dependent Blockade of Voltage-Gated Sodium Channels

The primary mechanism of action of 5,5-diphenylhydantoin (phenytoin) is the blockade of voltage-gated sodium channels (VGSCs). This action is responsible for its potent anticonvulsant effects. Phenytoin exhibits a state-dependent binding preference, showing a significantly higher affinity for the inactivated state of VGSCs compared to the resting state. This preferential binding stabilizes the inactivated state of the channel, prolonging the refractory period and thereby preventing the sustained, high-frequency neuronal firing that is characteristic of epileptic seizures.

By selectively targeting neurons that are firing at high frequencies, phenytoin can suppress seizure activity with minimal impact on normal neuronal transmission. This use-dependent and voltage-dependent action is a cornerstone of its therapeutic efficacy. While the fast-inactivated state is considered a major target, some studies suggest that phenytoin may also enhance slow inactivation of sodium channels.

Recent research has also explored the binding sites of phenytoin on the sodium channel, with some studies suggesting an interaction with the inner pore of the channel, overlapping with the binding sites of local anesthetics. Computational simulations have further proposed several potential binding sites, including regions involved in slow inactivation and the voltage-sensing domain, highlighting the complexity of the drug-channel interaction.

Signaling Pathway of Phenytoin's Action on Voltage-Gated Sodium Channels

In Vitro Cytotoxicity of 5,5-Diphenylhydantoin Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

The exploration of hydantoin derivatives has revealed a spectrum of biological activities, including anticancer properties.[1] Understanding the cytotoxic potential of these compounds is a critical step in the drug discovery and development process, enabling the identification of candidates with favorable therapeutic windows. This guide details common experimental protocols, summarizes key quantitative data from published studies, and visualizes relevant cellular pathways and experimental workflows.

Quantitative Cytotoxicity Data

The cytotoxic activity of various 5,5-diphenylhydantoin derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological or biochemical functions. The following table summarizes IC50 values for several derivatives as reported in the literature.

CompoundCell LineIC50 (µM)Reference
A 5,5-diphenylhydantoin derivative (Compound 13)Mouse T-lymphoma (PAR - sensitive)0.67[1]
A 5,5-diphenylhydantoin derivative (Compound 13)Mouse T-lymphoma (MDR - resistant)0.90[1]
3'-aminothiocyclohexanespiro-5'-hydantoin Platinum(II) complexHuman promyelocytic leukemia (HL-60)42.1 ± 2.8[2]
3'-aminothiocyclohexanespiro-5'-hydantoin Platinum(II) complexHuman breast adenocarcinoma (MDA-MB-231)97.8 ± 7.5[2]
Thiocyclohexanespiro-5'-hydantoin Platinum(II) complexHuman promyelocytic leukemia (HL-60)89.6 ± 2.8[2]
Thiocyclohexanespiro-5'-hydantoin Platinum(II) complexHuman breast adenocarcinoma (MDA-MB-231)112.5 ± 4.2[2]
4-thio-1H-tetrahydropyranspiro-5'-hydantoinVarious human tumor cell linesLow micromolar[3]

Experimental Protocols

The following sections detail the methodologies commonly employed in the in vitro assessment of cytotoxicity for hydantoin derivatives.

Cell Culture and Treatment

Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. For cytotoxicity assays, cells are typically seeded in 96-well plates and allowed to adhere overnight. Subsequently, the cells are treated with a range of concentrations of the test compound for a specified duration, commonly 24, 48, or 72 hours.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[4][5]

Procedure:

  • Following the treatment period, the culture medium is removed.

  • A solution of MTT in serum-free medium is added to each well.

  • The plate is incubated to allow for the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, forming purple formazan crystals.[2]

  • After the incubation period, a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.

  • The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Cell viability is calculated as a percentage of the untreated control cells.

Brine Shrimp Lethality Bioassay

This is a simple, rapid, and low-cost preliminary assay to assess the general toxicity of a compound.[6]

Procedure:

  • Brine shrimp (Artemia salina) nauplii are hatched in artificial seawater.

  • A specific number of nauplii are transferred to vials containing seawater and various concentrations of the test compound.

  • After a defined exposure time (e.g., 24 hours), the number of surviving nauplii is counted.

  • The concentration at which 50% of the nauplii are dead (LC50) is determined.

Visualizations

Experimental Workflow for In Vitro Cytotoxicity Assessment

G cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay Cytotoxicity Assay (MTT) cluster_analysis Data Analysis cell_culture Cell Line Culture seeding Cell Seeding in 96-well Plates cell_culture->seeding adhesion Overnight Adhesion seeding->adhesion compound_prep Prepare Compound Dilutions adhesion->compound_prep treatment Treat Cells with Compound compound_prep->treatment incubation Incubate for 24-72h treatment->incubation mtt_add Add MTT Reagent incubation->mtt_add formazan_formation Incubate for Formazan Formation mtt_add->formazan_formation solubilization Add Solubilizing Agent formazan_formation->solubilization read_absorbance Read Absorbance solubilization->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability ic50 Determine IC50 Value calc_viability->ic50

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Potential Signaling Pathway of a 5,5-Diphenylhydantoin Derivative

G compound 5,5-Diphenylhydantoin Derivative p53 p53 Expression compound->p53 induces cyclinD1 Cyclin D1 Expression compound->cyclinD1 reduces proliferation Cell Proliferation p53->proliferation inhibits cell_cycle Cell Cycle Progression cyclinD1->cell_cycle promotes cell_cycle->proliferation leads to

Caption: Postulated mechanism of action for a cytotoxic hydantoin derivative.[1]

Mechanism of Action Insights

While the precise mechanisms of cytotoxicity for many hydantoin derivatives are still under investigation, some studies have provided initial insights. For instance, one potent 5,5-diphenylhydantoin derivative was found to inhibit cell cycle progression by reducing the expression of cyclin D1.[1] Furthermore, it suppressed cell proliferation by inducing the expression of the tumor suppressor protein p53.[1]

The parent compound, phenytoin (5,5-diphenylhydantoin), is known to exert its anticonvulsant effects primarily by blocking voltage-gated sodium channels.[7][8] This action stabilizes neuronal membranes and prevents high-frequency repetitive firing of action potentials.[7][8] While this mechanism is well-established for its neurological effects, the cytotoxic mechanisms of its derivatives may involve different cellular targets and pathways.

Conclusion

The in vitro evaluation of cytotoxicity is a fundamental component of the preclinical assessment of novel 5,5-diphenylhydantoin derivatives. The available data suggest that structural modifications to the hydantoin scaffold can lead to compounds with significant cytotoxic activity against various cancer cell lines. Standardized protocols, such as the MTT assay, provide a robust framework for quantifying this activity. Further research is warranted to elucidate the specific mechanisms of action of these compounds, which will be crucial for the development of new therapeutic agents. The information and methodologies presented in this guide offer a solid foundation for researchers to build upon in their exploration of this promising class of molecules.

References

Unlocking Anticonvulsant Potential: A Technical Guide to N-3 Substituted Hydantoins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the promising landscape of N-3 substituted hydantoins as a class of anticonvulsant agents. Drawing from extensive research, this document provides a comprehensive overview of their synthesis, anticonvulsant activity, and mechanism of action, with a focus on quantitative data and detailed experimental methodologies. This guide is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of novel antiepileptic drugs.

Introduction: The Enduring Promise of the Hydantoin Scaffold

Epilepsy, a neurological disorder characterized by recurrent seizures, affects millions worldwide. For decades, the hydantoin scaffold has been a cornerstone in the development of anticonvulsant drugs, with phenytoin being a prominent example.[1][2] The versatility of the hydantoin ring system allows for structural modifications that can fine-tune pharmacological activity and improve the therapeutic index. Substitution at the N-3 position of the hydantoin core has emerged as a particularly fruitful strategy for enhancing anticonvulsant potency and modulating pharmacokinetic properties. This guide delves into the specifics of these N-3 substituted analogs, offering a technical roadmap for their exploration.

Synthesis of N-3 Substituted Hydantoins: A Representative Protocol

The synthesis of N-3 substituted hydantoins can be achieved through various chemical routes. A common and effective method involves the alkylation or arylation of a pre-formed hydantoin core, such as 5,5-diphenylhydantoin. The following protocol provides a representative example of this synthetic approach.

Experimental Protocol: Synthesis of 3-Substituted-5,5-diphenylhydantoin

  • Step 1: Preparation of the Hydantoin Core (5,5-diphenylhydantoin). A mixture of benzil and urea is refluxed in an ethanolic solution of sodium hydroxide. The reaction mixture is then cooled and acidified to precipitate 5,5-diphenylhydantoin. The crude product is collected by filtration and can be recrystallized from ethanol to yield the pure hydantoin core.

  • Step 2: N-3 Substitution. To a solution of 5,5-diphenylhydantoin in a suitable solvent such as dimethylformamide (DMF), a base like potassium carbonate is added. The mixture is stirred, followed by the addition of the desired alkyl or aryl halide (e.g., benzyl bromide for the synthesis of 3-benzyl-5,5-diphenylhydantoin). The reaction is typically heated to facilitate the substitution.

  • Step 3: Isolation and Purification. After the reaction is complete, the mixture is poured into water to precipitate the crude N-3 substituted product. The solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from an appropriate solvent system, such as ethanol/water, to yield the final, purified N-3 substituted hydantoin.

G Benzil Benzil Reaction1 + NaOH, EtOH Reflux Benzil->Reaction1 Urea Urea Urea->Reaction1 Hydantoin 5,5-Diphenylhydantoin Reaction2 + K2CO3, DMF Heat Hydantoin->Reaction2 Substituent R-X (Alkyl/Aryl Halide) Substituent->Reaction2 Final_Product N-3 Substituted Hydantoin Reaction1->Hydantoin Reaction2->Final_Product

A generalized workflow for the synthesis of N-3 substituted hydantoins.

Anticonvulsant Activity: Quantitative Evaluation

The anticonvulsant potential of N-3 substituted hydantoins is primarily evaluated using two well-established rodent models: the Maximal Electroshock Seizure (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) test.[3][4] The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is used to identify compounds effective against absence seizures.[5] The median effective dose (ED50), which is the dose required to protect 50% of the animals from seizures, is a key quantitative measure of a compound's potency.

Table 1: Anticonvulsant Activity of Representative N-3 Substituted Hydantoins

CompoundN-3 SubstituentMES ED50 (mg/kg)scPTZ ED50 (mg/kg)Reference
Phenytoin -H30 ± 2>300[6]
5j 4-Fluorobenzyl9.285.6[7]
5d 4-Chlorobenzyl15.8120.5[7]
5t 4-Methylbenzyl22.4155.2[7]
12 4-Ethylphenyl39 ± 4Not Reported[6]
14 4-Propylphenyl28 ± 2Not Reported[6]
Compound 4 (3-morpholinopropyl)62.1475.59[8]

Experimental Protocols for Anticonvulsant Screening

Accurate and reproducible experimental protocols are critical for the reliable assessment of anticonvulsant activity. The following sections detail the standard procedures for the MES and scPTZ tests in mice.

Maximal Electroshock Seizure (MES) Test

The MES test evaluates a compound's ability to prevent the spread of seizures.[9]

Protocol:

  • Animals: Male albino mice (20-25 g) are used.

  • Drug Administration: Test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group receives the solvent used to dissolve the compounds.

  • Acclimatization: Animals are allowed to acclimatize for a period corresponding to the time of peak effect of the drug (typically 30-60 minutes).

  • Induction of Seizure: A high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal or ear-clip electrodes.

  • Observation: The animals are observed for the presence or absence of a tonic hindlimb extension seizure. The abolition of this tonic extension is considered the endpoint of protection.

  • Data Analysis: The percentage of animals protected at each dose is recorded, and the ED50 value is calculated using statistical methods such as the Litchfield and Wilcoxon method.

Subcutaneous Pentylenetetrazole (scPTZ) Test

The scPTZ test assesses a compound's ability to elevate the seizure threshold.

Protocol:

  • Animals: Male albino mice (18-25 g) are used.

  • Drug Administration: Test compounds and a vehicle control are administered as in the MES test.

  • Acclimatization: A similar acclimatization period is observed.

  • Induction of Seizure: A convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously in the scruff of the neck.

  • Observation: The animals are observed for a period of 30 minutes for the onset of clonic seizures (characterized by rhythmic muscle contractions). The absence of clonic seizures for more than 5 seconds is considered the endpoint for protection.

  • Data Analysis: The percentage of protected animals at each dose is determined, and the ED50 is calculated.

G start Drug Administration (Test Compound / Vehicle) acclimatization Acclimatization Period start->acclimatization mes_induction Maximal Electroshock Induction acclimatization->mes_induction scptz_induction scPTZ Injection (85 mg/kg) acclimatization->scptz_induction mes_observation Observation: Tonic Hindlimb Extension mes_induction->mes_observation scptz_observation Observation: Clonic Seizures scptz_induction->scptz_observation mes_endpoint Endpoint: Abolition of Tonic Extension mes_observation->mes_endpoint scptz_endpoint Endpoint: Absence of Clonic Seizures scptz_observation->scptz_endpoint data_analysis Data Analysis: Calculation of ED50 mes_endpoint->data_analysis scptz_endpoint->data_analysis

Experimental workflow for anticonvulsant screening.

Mechanism of Action: Modulation of Voltage-Gated Sodium Channels

The primary mechanism of action for hydantoin-based anticonvulsants, including N-3 substituted derivatives, is the modulation of voltage-gated sodium channels (VGSCs).[10] These channels are crucial for the initiation and propagation of action potentials in neurons.[11]

During a seizure, neurons exhibit rapid and repetitive firing. Hydantoins stabilize the inactivated state of VGSCs, thereby reducing the number of channels available to open and propagate the high-frequency neuronal firing that underlies seizure activity. The substitution at the N-3 position can influence the binding affinity of the molecule to the sodium channel, potentially enhancing its inhibitory effect.

G cluster_channel Voltage-Gated Sodium Channel (VGSC) Resting Resting State Active Active (Open) State Resting->Active Depolarization Inactive Inactive State Active->Inactive Inactivation Inactive->Resting Repolarization Stabilization Stabilizes Inactivated State Hydantoin N-3 Substituted Hydantoin Hydantoin->Inactive Reduced_Firing Reduced Neuronal High-Frequency Firing Anticonvulsant_Effect Anticonvulsant Effect Reduced_Firing->Anticonvulsant_Effect

Mechanism of action of N-3 substituted hydantoins on VGSCs.

Structure-Activity Relationships (SAR)

The anticonvulsant activity of N-3 substituted hydantoins is significantly influenced by the nature of the substituent at this position. Key SAR observations include:

  • Aromatic Substituents: The presence of an aromatic ring at the N-3 position, often a substituted phenyl group, is frequently associated with potent activity in the MES test.

  • Lipophilicity: The lipophilicity of the N-3 substituent can impact the compound's ability to cross the blood-brain barrier and reach its target in the central nervous system.

  • Electronic Effects: The electronic properties (electron-donating or electron-withdrawing) of substituents on the aromatic ring can modulate the binding affinity to the sodium channel. For instance, halogen substitutions on the phenyl ring have been shown to enhance potency.[7]

Conclusion and Future Directions

N-3 substituted hydantoins represent a promising class of anticonvulsant agents with a well-defined mechanism of action. The data and protocols presented in this guide underscore their potential for further development. Future research should focus on synthesizing novel analogs with optimized pharmacokinetic profiles and reduced neurotoxicity. A deeper understanding of the specific interactions between N-3 substituents and the various isoforms of voltage-gated sodium channels will be instrumental in designing the next generation of highly effective and safer antiepileptic drugs. The continued exploration of this chemical space holds significant promise for addressing the unmet medical needs of patients with epilepsy.

References

Discovery and Synthesis of Novel Anticonvulsant Hydantoin Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological evaluation of novel hydantoin-based anticonvulsant agents. The hydantoin scaffold, a core structure in legacy antiepileptic drugs like phenytoin, continues to be a focal point for the development of new therapeutics with improved efficacy and safety profiles.[1][2][3] This document details contemporary synthetic methodologies, crucial preclinical evaluation protocols, and the structure-activity relationships (SAR) that guide modern drug design in this area.

Introduction to Hydantoin-Based Anticonvulsants

The hydantoin ring system, chemically known as imidazolidine-2,4-dione, has been a cornerstone of epilepsy treatment for over 70 years.[4] Phenytoin, or 5,5-diphenylhydantoin, was a landmark discovery, representing a departure from the sedative-hypnotic anticonvulsants that preceded it.[1][2] Its primary mechanism of action involves the blockade of high-frequency repetitive firing of neurons by enhancing the inactivated state of voltage-gated sodium channels.[1][2] This mode of action remains a key target for the development of new hydantoin derivatives.[5]

Modern research focuses on modifying the hydantoin scaffold to enhance potency, broaden the spectrum of activity, and reduce adverse effects.[4][6] Key strategies include the synthesis of hybrid molecules and the exploration of substitutions at the C-5 position, which has been shown to be critical for anticonvulsant activity.[5][7]

General Workflow for Novel Anticonvulsant Discovery

The development of novel anticonvulsant hydantoins follows a structured workflow, beginning with rational design and synthesis, followed by a cascade of in vivo screening assays to determine efficacy and neurotoxicity.

G cluster_0 Design & Synthesis cluster_1 In Vivo Screening cluster_2 Analysis & Optimization A Lead Identification (e.g., Phenylmethylenehydantoins) B Chemical Synthesis (Knoevenagel Condensation) A->B C Anticonvulsant Efficacy (MES & scPTZ Tests) B->C D Neurotoxicity Assessment (Rotarod Test) C->D E Data Analysis (ED50, TD50, PI) D->E F Structure-Activity Relationship (SAR) E->F G Lead Optimization F->G G->A Iterative Refinement

Figure 1: A typical workflow for the discovery and optimization of novel anticonvulsant compounds.

Synthesis of Novel Hydantoin Derivatives

A prominent and effective method for synthesizing C-5 substituted hydantoins, particularly 5-arylmethylenehydantoins, is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an aromatic aldehyde with the active methylene group at the C-5 position of the hydantoin ring.

G Knoevenagel Condensation for Phenylmethylenehydantoin Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions Hydantoin Hydantoin Catalyst Base Catalyst (e.g., Piperidine, Glycine) Aldehyde Substituted Benzaldehyde Product 5-Arylmethylenehydantoin (Precipitate) Catalyst->Product Condensation & Dehydration Solvent Solvent (e.g., Ethanol, Water) Heat Heat (Reflux)

Figure 2: Synthesis of 5-arylmethylenehydantoins via Knoevenagel condensation.
Experimental Protocol: Synthesis of 5-Benzylidenehydantoin

A representative procedure for the Knoevenagel condensation is as follows:

  • Preparation : In a round-bottom flask, dissolve 50.0 g of hydantoin and 26.5 g of sodium carbonate in 200 ml of water. Add 37.5 g of glycine to the solution.

  • Reaction : Add 53.0 g of benzaldehyde to the mixture. Heat the flask to 100°C and stir for 1 hour.

  • Isolation : After the reaction period, cool the mixture. The product, 5-benzylidenehydantoin, will precipitate out of the solution.

  • Purification : Filter the crude product from the reaction mixture and wash with cold water. The solid can be further purified by recrystallization from ethanol to yield the final product.[8]

Pharmacological Evaluation

The preclinical assessment of novel hydantoin compounds relies on a well-established set of animal models to determine anticonvulsant efficacy and potential neurological side effects.

Anticonvulsant Efficacy Screening

Maximal Electroshock (MES) Test: This test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.[9]

  • Apparatus : A rodent shocker delivering an alternating current (e.g., 60 Hz, 50 mA for mice) for a short duration (0.2 sec) via corneal or ear-clip electrodes.[7][9]

  • Procedure :

    • Administer the test compound to male mice (e.g., ICR strain, 23 ± 3 g) via the desired route (e.g., intraperitoneally or orally).[4]

    • At the time of predicted peak effect, apply a topical anesthetic (e.g., 0.5% tetracaine) to the corneas.[9]

    • Deliver the electrical stimulus through the electrodes.

    • Observe the animal for the presence or absence of a tonic hindlimb extension seizure.

  • Endpoint : The compound is considered protective if the tonic hindlimb extension is abolished.[9] The median effective dose (ED50), the dose that protects 50% of animals, is then calculated.[5]

Subcutaneous Pentylenetetrazole (scPTZ) Test: This model is used to identify compounds that can raise the seizure threshold and is considered a model for clonic or absence seizures.

  • Apparatus : Standard animal observation cages.

  • Procedure :

    • Administer the test compound to male mice.

    • At the time of peak effect, inject a convulsive dose of Pentylenetetrazole (PTZ) subcutaneously (e.g., 85 mg/kg for CF-1 mice).[10]

    • Place the animal in an isolation cage and observe for 30 minutes.[10]

  • Endpoint : Protection is defined as the absence of a clonic seizure, which is characterized by spasms of the forelimbs, hindlimbs, or jaw lasting for at least 3-5 seconds.[10]

Neurotoxicity Screening

Rotarod Test: This test assesses motor coordination and balance to identify potential neurological deficits or sedative effects caused by the test compound.

  • Apparatus : A rotarod device consisting of a rotating rod (e.g., 3 cm diameter for mice) that can operate at a constant or accelerating speed.[1]

  • Procedure :

    • Animals may be pre-trained on the apparatus for 1-3 days to habituate.[1]

    • Administer the test compound.

    • At the time of peak effect, place the mouse on the rotating rod (e.g., accelerating from 4 to 40 rpm over 300 seconds).[11]

    • Record the latency (time) until the animal falls off the rod.[1]

  • Endpoint : A significant decrease in the time spent on the rod compared to vehicle-treated controls indicates motor impairment. The median toxic dose (TD50), the dose at which 50% of animals exhibit impairment, is determined.

Structure-Activity Relationship (SAR) and Data

The analysis of SAR is crucial for optimizing lead compounds. For hydantoin derivatives, anticonvulsant activity is highly dependent on the nature and position of substituents. A study of Phenylmethylenehydantoins (PMHs) revealed key insights.[12]

  • C-5 Phenyl Ring Substituents : Activity is significantly influenced by substituents on the phenyl ring. Lipophilic groups such as alkyl, halogeno, and trifluoromethyl generally confer good anticonvulsant activity.[12]

  • Polar Groups : The substitution of polar groups like nitro (-NO2), cyano (-CN), or hydroxyl (-OH) on the phenyl ring tends to decrease or abolish activity.[12]

  • Lipophilicity (Log P) : Along with electronic properties (LUMO energy), lipophilicity was identified as a critical parameter for the anticonvulsant activity of PMHs.[12]

Quantitative Data for Phenylmethylenehydantoin (PMH) Derivatives

The following table summarizes the anticonvulsant activity of selected PMHs against the MES seizure model. The Protective Index (PI), calculated as TD50/ED50, is a measure of the compound's margin of safety.

Compound IDPhenyl Ring Substituent (R)Anticonvulsant Activity (ED50, mg/kg, MES)
12 4-Ethyl39 ± 4
14 4-Propyl28 ± 2
11 4-Trifluoromethyl46 ± 3
35 4-Fluoro67 ± 5
38 4-Chloro58 ± 6
23 4-Methoxy90 ± 8
Phenytoin (Reference Drug)30 ± 2

Data sourced from a study on Phenylmethylenehydantoins.[12]

Mechanism of Action: Modulation of Sodium Channels

The primary mechanism of action for anticonvulsant hydantoins is the modulation of voltage-gated sodium channels (VGSCs). These channels are responsible for the initiation and propagation of action potentials. They can exist in three main states: resting, open, and inactivated.

G Resting Resting State (Closed) Open Open State (Conducting Na+) Resting->Open Depolarization Inactivated Inactivated State (Non-conducting) Open->Inactivated Fast Inactivation Inactivated->Resting Repolarization (Recovery) DrugBound Drug-Bound Inactivated State Inactivated->DrugBound Hydantoin Binding (High Affinity) DrugBound->Resting Slow Recovery

Figure 3: Use-dependent blockade of sodium channels by hydantoin anticonvulsants.

Hydantoin compounds exhibit a "use-dependent" or "state-dependent" block. They show a higher affinity for the inactivated state of the sodium channel than for the resting state.[13] By binding to and stabilizing the inactivated state, the drug slows the rate of recovery of the channel to the resting state.[13] This action effectively reduces the number of available channels that can open in response to rapid, high-frequency neuronal firing, which is characteristic of seizure activity, while having minimal effect on normal, low-frequency neuronal transmission.[13] Key binding interactions are thought to occur within the inner pore of the channel, involving residues on the S6 transmembrane helices.[4][14]

References

An In-Depth Technical Guide on the Structure-Activity Relationship of Acylated 5,5-Diphenylhydantoins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of acylated 5,5-diphenylhydantoin derivatives, a class of compounds investigated for their potential as anticonvulsant agents. This document details the synthetic methodologies, experimental protocols for anticonvulsant screening, and the underlying mechanism of action of these compounds. Quantitative data from various studies are summarized to elucidate the impact of N-acylation on the biological activity of the 5,5-diphenylhydantoin scaffold. Furthermore, this guide presents key signaling pathways and experimental workflows in the form of Graphviz diagrams to facilitate a deeper understanding of the subject matter.

Introduction

Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. For decades, 5,5-diphenylhydantoin (phenytoin) has been a cornerstone in the management of epilepsy.[1] Its efficacy is primarily attributed to the blockade of voltage-gated sodium channels in neurons, which stabilizes neuronal membranes and prevents the propagation of seizure activity.[1] However, phenytoin's clinical use is hampered by its challenging pharmacokinetic profile and a range of adverse effects.

This has spurred extensive research into the development of phenytoin derivatives with improved therapeutic properties. One promising avenue of investigation has been the acylation of the 5,5-diphenylhydantoin nucleus, particularly at the N-1 and N-3 positions. Acylation can modulate the physicochemical properties of the parent molecule, such as lipophilicity and metabolic stability, potentially leading to enhanced bioavailability and a more favorable side-effect profile. These acylated derivatives are often considered prodrugs, designed to release the active phenytoin molecule in vivo through enzymatic hydrolysis.[2]

This guide aims to consolidate the existing knowledge on the SAR of acylated 5,5-diphenylhydantoins, providing a valuable resource for researchers and professionals involved in the discovery and development of novel anticonvulsant therapies.

Structure-Activity Relationship of Acylated 5,5-Diphenylhydantoins

The anticonvulsant activity of 5,5-diphenylhydantoin derivatives is intricately linked to their chemical structure. Modifications at the N-1 and N-3 positions of the hydantoin ring have been a primary focus of SAR studies.

N-Acylation:

The introduction of acyl groups at the nitrogen atoms of the hydantoin ring has been explored as a strategy to create prodrugs of phenytoin. The rationale is that these derivatives can exhibit improved physicochemical properties, such as increased solubility or lipophilicity, which can enhance oral absorption and brain penetration. Once absorbed, these acylated compounds are expected to undergo enzymatic cleavage to release the active phenytoin.

Studies have shown that acyloxymethyl derivatives of 5,5-diphenylhydantoin exhibit anticonvulsant activity.[3] However, a crucial finding is that none of the acylated compounds tested have demonstrated superior efficacy against maximal electroshock seizures (MES) when compared to the parent compound, phenytoin.[1][3] This suggests that the intrinsic activity of the pharmacophore remains largely unchanged and that the primary benefit of acylation may lie in modifying the pharmacokinetic properties.

Influence of the Acyl Group:

Furthermore, it has been observed that while some acylated derivatives, such as 3-acetoxymethyl-5-ethyl-5-phenylhydantoin, show good activity against MES, their overall potency does not surpass that of phenytoin.[3]

Other N-Substitutions:

Investigations into other N-substitutions have provided further insights into the SAR of this class of compounds. For instance, N-methylation of the hydantoin ring has been shown to decrease anticonvulsant activity. This suggests that the presence of a hydrogen atom at the N-3 position might be important for binding to the target receptor.

In contrast, more complex substitutions at the N-3 position, such as the introduction of Schiff bases, have yielded compounds with significant anticonvulsant activity in the MES test.[4]

Data Presentation

The following table summarizes the available quantitative data on the anticonvulsant activity of selected N-substituted 5,5-diphenylhydantoin derivatives. The data is primarily from the maximal electroshock seizure (MES) test, a standard preclinical model for generalized tonic-clonic seizures.

CompoundSubstitution at N-3 PositionTest AnimalAnticonvulsant TestED₅₀ (mg/kg)Reference
Phenytoin-HMouseMES5.96[4]
SB1-Ph-(E)-((thiophen-2-ylmethylene)amino)MouseMES>40[4]
SB2-Ph-(E)-((2-hydroxybenzylidene)amino)MouseMES8.29[4]
SB3-Ph-(E)-((4-nitrobenzylidene)amino)MouseMES24.31[4]
SB4-Ph-(E)-((pyridin-2-ylmethylene)amino)MouseMES19.16[4]

ED₅₀ (Median Effective Dose) is the dose of a drug that produces a therapeutic response in 50% of the population that takes it.

Experimental Protocols

The preclinical evaluation of anticonvulsant activity for acylated 5,5-diphenylhydantoins predominantly relies on two well-established animal models: the Maximal Electroshock Seizure (MES) test and the subcutaneous Pentylenetetrazol (scPTZ) test.

Maximal Electroshock Seizure (MES) Test

The MES test is a widely used preclinical model to identify anticonvulsant compounds that are effective against generalized tonic-clonic seizures.

Methodology:

  • Animal Model: Male albino mice or rats are commonly used.

  • Drug Administration: The test compounds, suspended in a suitable vehicle (e.g., 0.5% methylcellulose), are administered intraperitoneally (i.p.) or orally (p.o.) at various doses.

  • Electrical Stimulation: At the time of predicted peak effect of the drug, a supramaximal electrical stimulus is delivered through corneal or ear-clip electrodes. The stimulus parameters are typically 50-60 Hz alternating current for 0.2 seconds.

  • Endpoint: The endpoint of the assay is the abolition of the tonic hindlimb extension phase of the induced seizure.

  • Data Analysis: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension (ED₅₀) is calculated using probit analysis.

Subcutaneous Pentylenetetrazol (scPTZ) Test

The scPTZ test is used to identify compounds that can prevent or delay the onset of clonic seizures induced by the chemical convulsant pentylenetetrazol. This model is considered predictive of efficacy against absence seizures.

Methodology:

  • Animal Model: Male albino mice are typically used.

  • Drug Administration: The test compounds are administered i.p. or p.o. at various doses.

  • Convulsant Administration: Following a predetermined pretreatment time, a subcutaneous injection of pentylenetetrazol (typically 85 mg/kg) is administered.

  • Observation: The animals are observed for a period of 30 minutes for the presence or absence of clonic seizures lasting for at least 5 seconds.

  • Data Analysis: The ED₅₀, the dose that protects 50% of the animals from clonic seizures, is determined.

Mandatory Visualization

Signaling Pathway

The primary mechanism of action of 5,5-diphenylhydantoin and its acylated derivatives is the blockade of voltage-gated sodium channels.

G Mechanism of Action of Acylated 5,5-Diphenylhydantoins cluster_0 Presynaptic Neuron cluster_1 Neuronal Membrane cluster_2 Cellular Effect Acylated_DPH Acylated 5,5-Diphenylhydantoin (Prodrug) Enzymatic_Hydrolysis Enzymatic Hydrolysis Acylated_DPH->Enzymatic_Hydrolysis Metabolism Phenytoin 5,5-Diphenylhydantoin (Active Drug) VGSC Voltage-Gated Sodium Channel (VGSC) Phenytoin->VGSC Blocks Enzymatic_Hydrolysis->Phenytoin Na_Influx Reduced Sodium Influx VGSC->Na_Influx Membrane_Stabilization Membrane Stabilization Na_Influx->Membrane_Stabilization Reduced_Excitability Reduced Neuronal Excitability Membrane_Stabilization->Reduced_Excitability Anticonvulsant_Effect Anticonvulsant Effect Reduced_Excitability->Anticonvulsant_Effect

Caption: Mechanism of action of acylated 5,5-diphenylhydantoins.

Experimental Workflow

The following diagram illustrates the typical workflow for the synthesis and anticonvulsant screening of acylated 5,5-diphenylhydantoin derivatives.

G Workflow for Synthesis and Anticonvulsant Screening Start Start: Design of Acylated Derivatives Synthesis Synthesis of Acylated 5,5-Diphenylhydantoins Start->Synthesis Purification Purification and Characterization (NMR, MS, etc.) Synthesis->Purification Screening Anticonvulsant Screening Purification->Screening MES_Test Maximal Electroshock (MES) Test Screening->MES_Test scPTZ_Test Subcutaneous Pentylenetetrazol (scPTZ) Test Screening->scPTZ_Test Data_Analysis Data Analysis (ED₅₀ determination) MES_Test->Data_Analysis scPTZ_Test->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis End End: Identification of Lead Compounds SAR_Analysis->End

Caption: Experimental workflow for acylated 5,5-diphenylhydantoin screening.

Conclusion

The acylation of 5,5-diphenylhydantoin represents a viable strategy for the development of prodrugs with potentially improved pharmacokinetic profiles. The available data suggest that while N-acylation can modulate the delivery of the active phenytoin molecule, it does not inherently increase its intrinsic anticonvulsant potency in the MES model. The structure of the acyl group plays a critical role in determining the rate of in vivo hydrolysis and, consequently, the onset and duration of action. Future research should focus on a systematic evaluation of a diverse range of acyl moieties to establish a more detailed quantitative structure-activity relationship. Such studies, combining synthetic chemistry, in vivo pharmacology, and pharmacokinetic profiling, will be instrumental in designing and developing safer and more effective anticonvulsant agents based on the 5,5-diphenylhydantoin scaffold.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 3-Pentanoyl-5,5-diphenylhydantoin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3-Pentanoyl-5,5-diphenylhydantoin, a derivative of the anticonvulsant drug phenytoin (5,5-diphenylhydantoin). The synthesis involves the N-acylation of 5,5-diphenylhydantoin with pentanoyl chloride in the presence of a base. This protocol outlines the necessary reagents, equipment, step-by-step procedure, purification methods, and characterization techniques. A comprehensive table summarizing key quantitative data and a visual workflow diagram are included to facilitate reproducibility and understanding of the synthetic process.

Introduction

5,5-diphenylhydantoin, commonly known as phenytoin, is a widely used antiepileptic drug. Modification of the hydantoin ring, particularly at the N-3 position, has been a strategy to develop new derivatives with potentially altered pharmacokinetic or pharmacodynamic properties. The addition of a pentanoyl group at this position results in this compound. This application note describes a standard laboratory procedure for the synthesis of this compound via N-acylation.

Data Summary

The following table summarizes the key quantitative data for the reactants and the product.

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Key Spectroscopic Data
5,5-diphenylhydantoinC₁₅H₁₂N₂O₂252.27295-298¹H NMR (DMSO-d₆): δ 9.2 (s, 1H), 11.0 (s, 1H), 7.3-7.5 (m, 10H)
Pentanoyl chlorideC₅H₉ClO120.58-90IR (neat): ν 1800 cm⁻¹ (C=O)
This compoundC₂₀H₂₀N₂O₃336.39Not availableExpected IR: ν ~1780, 1720, 1680 cm⁻¹ (C=O)
TriethylamineC₆H₁₅N101.19-115-
DichloromethaneCH₂Cl₂84.93-97-

Experimental Protocol

Materials:

  • 5,5-diphenylhydantoin

  • Pentanoyl chloride

  • Triethylamine

  • Dichloromethane (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

  • Melting point apparatus

  • Infrared (IR) spectrometer

  • Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 5,5-diphenylhydantoin (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Addition of Acylating Agent: Cool the solution in an ice bath. Add pentanoyl chloride (1.1 eq) dropwise to the stirred solution via a dropping funnel over a period of 15-20 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent.

  • Characterization: Characterize the purified this compound by determining its melting point and recording its IR and NMR spectra.

Signaling Pathways and Experimental Workflows

Synthesis_Workflow Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product & Analysis A 5,5-diphenylhydantoin E N-Acylation Reaction (0°C to Room Temp, 4-6h) A->E B Pentanoyl chloride B->E C Triethylamine (Base) C->E D Dichloromethane (Solvent) D->E F Quenching with NaHCO₃ E->F Reaction Mixture G Extraction F->G H Drying & Concentration G->H I Column Chromatography H->I Crude Product J This compound I->J Purified Product K Characterization (MP, IR, NMR) J->K

Caption: Workflow for the synthesis of this compound.

Application Notes and Protocols for the Analytical Detection of 5,5-Diphenylhydantoin and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 5,5-diphenylhydantoin (phenytoin) and its derivatives in various biological matrices. The following sections outline established analytical methods, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography (GC), and Immunoassays.

Introduction

5,5-Diphenylhydantoin, commonly known as phenytoin, is a widely used anticonvulsant drug for the treatment of epilepsy. Due to its narrow therapeutic index and complex pharmacokinetic properties, monitoring its concentration in biological fluids is crucial for effective therapy and to avoid toxicity.[1][2] This necessitates the use of accurate, precise, and reliable analytical methods. This document serves as a practical guide for researchers and clinicians involved in the therapeutic drug monitoring and pharmacokinetic studies of phenytoin and its derivatives.

Analytical Methods Overview

A variety of analytical techniques have been developed and validated for the determination of phenytoin in biological samples, primarily plasma and serum. The choice of method often depends on the required sensitivity, selectivity, sample throughput, and available instrumentation.

  • High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a robust and widely used technique for phenytoin quantification.[3][4]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and specificity, making it ideal for the analysis of low concentrations and for studies involving metabolites.[5][6][7]

  • Gas Chromatography (GC) , often coupled with mass spectrometry (GC-MS), is another powerful technique for the analysis of phenytoin, typically requiring derivatization.[8][9][10]

  • Immunoassays , such as enzyme immunoassays (EIA), are commonly used in clinical settings for rapid therapeutic drug monitoring due to their ease of use and automation.[1][2][11]

Quantitative Data Summary

The performance of various analytical methods for the determination of phenytoin is summarized in the tables below. These tables provide a comparative overview of the key validation parameters to aid in method selection.

Table 1: High-Performance Liquid Chromatography (HPLC) Methods

Analyte(s)MatrixLinearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Recovery (%)Reference
PhenytoinHuman Plasma1 - 250.070.2099.21 - 102.09
Phenytoin, Phenobarbital, CarbamazepineHuman Serum0.5 - 50--> 96[4]
Phenytoin Sodium, PhenobarbitoneBulk & Pharmaceutical Dosage Form10 - 30 (Phenytoin)1.444.36-[12]
Phenytoin-0.8 - 2.80.0210.06499.61[13]

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

Analyte(s)MatrixLinearity Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)Recovery (%)Reference
Phenytoin, 5-(4-hydroxyphenyl)-5-phenylhydantoin (HPPH)Rat Plasma7.81 - 250---[6]
Phenytoin, 5-(4-hydroxyphenyl)-5-phenylhydantoin (HPPH)Rat Brain23.4 - 750 (ng/g)---[6]
PhenytoinHuman Plasma60 - 12000--87.52[14]

Table 3: Gas Chromatography (GC) Methods

Analyte(s)MatrixLinearity RangeLODLOQRecovery (%)Reference
5,5-DimethylhydantoinProcessed Food-0.2 (mg/kg)0.5 (mg/kg)91.6 - 99.8[15]
PhenytoinUrine---~97[8]

Table 4: Immunoassay Methods

Analyte(s)MethodMatrixTherapeutic Range (µg/mL)Reference
PhenytoinHomogeneous Enzyme ImmunoassayHuman Serum or Plasma10 - 20[1]
PhenytoinImmunoassay (IA)Serum, Plasma10.0 - 20.0 (mg/L)[2]

Experimental Protocols

This section provides detailed protocols for the analysis of phenytoin using HPLC-UV and LC-MS/MS.

Protocol 1: HPLC-UV Method for Phenytoin in Human Plasma[3][4]

This protocol is based on the method described by Flores et al. (2018).

1. Materials and Reagents:

  • Phenytoin standard

  • HPLC-grade methanol and dimethyl sulfoxide (DMSO)

  • Potassium dihydrogen phosphate (KH2PO4)

  • Phosphoric acid

  • Human plasma

  • 0.22 µm syringe filters

  • Millipore ultracentrifugation units

2. Instrumentation:

  • Agilent 1100 series HPLC system with autosampler and UV detector

  • Phenomenex Kinetex C18 LC column (250 x 4.6 mm)

3. Chromatographic Conditions:

  • Mobile Phase: 0.05 M KH2PO4 buffer (pH adjusted to 2.8 with phosphoric acid) and methanol in a 40:60 ratio.[3]

  • Flow Rate: 0.7 mL/min.[3]

  • Column Temperature: 25°C.[3]

  • Injection Volume: 20 µL.[3]

  • Detection Wavelength: 250 nm.[3]

4. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of phenytoin in DMSO.[3]

  • Dilute the stock solution with filtered human plasma to prepare working standards and quality control samples.[3]

  • For plasma samples, perform protein precipitation by passing the plasma through Millipore ultracentrifugation units at 2,000 x g for 20 minutes.[3]

  • Collect the resulting filtrate for injection into the HPLC system.[3]

5. Analysis Workflow:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Plasma Human Plasma Sample Ultrafiltration Ultracentrifugation (2000 x g, 20 min) Plasma->Ultrafiltration Filtrate Collect Filtrate Ultrafiltration->Filtrate Injection Inject 20 µL into HPLC Filtrate->Injection Separation C18 Column Separation (Isocratic Elution) Injection->Separation Detection UV Detection at 250 nm Separation->Detection Data Data Acquisition & Analysis Detection->Data

Caption: Workflow for HPLC-UV analysis of phenytoin in human plasma.

Protocol 2: LC-MS/MS Method for Phenytoin and its Metabolite in Rat Plasma and Brain[6][7]

This protocol is based on the method developed for the simultaneous determination of phenytoin and its major metabolite, 4-hydroxyphenytoin (HPPH).

1. Materials and Reagents:

  • Phenytoin and 4-HPPH standards

  • Milli-Q water

  • Formic acid

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Internal standard (e.g., a deuterated analog)

2. Instrumentation:

  • Agilent 1290 HPLC system

  • AbSciex QTRAP 5500 mass spectrometer with Turbo Spray ion source

  • Kinetex EVO 5 µm 100 Å C18 column (150 × 2.1 mm)

  • Gemini-NX C18 SecurityGuard Cartridge (4 × 2.0 mm)

3. LC-MS/MS Conditions:

  • Mobile Phase A: 0.1% formic acid in water.[5]

  • Mobile Phase B: 0.1% formic acid in 2:1 ACN:MeOH.[5]

  • Flow Rate: 0.25 mL/min.[5]

  • Column Temperature: 40°C.[5]

  • Injection Volume: 5 µL.[5]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[5]

  • Detection: Multiple Reaction Monitoring (MRM)

4. Sample Preparation:

  • Plasma: To 50 µL of plasma, add internal standard and perform protein precipitation with acetonitrile. Vortex and centrifuge.

  • Brain Tissue: Homogenize brain tissue in a suitable buffer. Add internal standard and perform protein precipitation with acetonitrile. Vortex and centrifuge.

  • Transfer the supernatant from either plasma or brain preparations and evaporate to dryness.

  • Reconstitute the residue in the mobile phase for injection.

5. Analysis Workflow:

LCMSMS_Workflow cluster_sample Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Brain Brain Homogenate Brain->Add_IS Protein_Precip Protein Precipitation (Acetonitrile) Add_IS->Protein_Precip Centrifuge Centrifugation Protein_Precip->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Injection Inject 5 µL into LC-MS/MS Reconstitute->Injection Separation C18 Column Separation (Gradient Elution) Injection->Separation Ionization Positive ESI Separation->Ionization Detection MRM Detection Ionization->Detection Data Data Acquisition & Analysis Detection->Data

Caption: Workflow for LC-MS/MS analysis of phenytoin in biological matrices.

Protocol 3: Homogeneous Enzyme Immunoassay[1]

This protocol provides a general overview of a competitive binding enzyme immunoassay.

1. Principle: This assay is based on the competition between enzyme-labeled phenytoin and phenytoin in the sample for a limited number of specific antibody binding sites. In the absence of phenytoin in the sample, the antibody binds to the enzyme-labeled phenytoin, causing a decrease in enzyme activity. When phenytoin is present in the sample, it competes for the antibody binding sites, allowing the enzyme-labeled phenytoin to remain active. The enzyme activity is directly proportional to the concentration of phenytoin in the sample.[1]

2. General Procedure:

  • A serum or plasma sample is mixed with a reagent containing specific antibodies to phenytoin and glucose-6-phosphate dehydrogenase (G6PDH)-labeled phenytoin.

  • The mixture is incubated to allow for the competitive binding reaction to occur.

  • A substrate for the G6PDH enzyme (e.g., nicotinamide adenine dinucleotide, NAD) is added.

  • The rate of conversion of NAD to NADH is measured spectrophotometrically at 340 nm.[1]

  • The concentration of phenytoin in the sample is determined by comparing the enzyme activity to a calibration curve prepared with known concentrations of phenytoin.

3. Logical Relationship Diagram:

Immunoassay_Principle cluster_low Low Phenytoin in Sample cluster_high High Phenytoin in Sample Ab_Enzyme Antibody binds to Enzyme-labeled Phenytoin Inactive_Enzyme Enzyme is Inactivated Ab_Enzyme->Inactive_Enzyme Low_Signal Low Spectrophotometric Signal Inactive_Enzyme->Low_Signal Ab_Sample Antibody binds to Sample Phenytoin Active_Enzyme Enzyme-labeled Phenytoin remains Active Ab_Sample->Active_Enzyme High_Signal High Spectrophotometric Signal Active_Enzyme->High_Signal Sample Patient Sample (Serum/Plasma) Sample->Ab_Enzyme Sample->Ab_Sample

Caption: Principle of competitive binding enzyme immunoassay for phenytoin.

Conclusion

The analytical methods described provide robust and reliable means for the detection and quantification of 5,5-diphenylhydantoin and its derivatives. The choice of method will be dictated by the specific requirements of the study, including sensitivity, selectivity, sample matrix, and available resources. The provided protocols and workflows serve as a detailed guide for the implementation of these techniques in a research or clinical laboratory setting. It is essential to perform proper method validation to ensure the quality and reliability of the generated data.[16][17][18][19]

References

High-performance liquid chromatography (HPLC) method for 3-Pentanoyl-5,5-diphenylhydantoin

Author: BenchChem Technical Support Team. Date: November 2025

An optimized and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-Pentanoyl-5,5-diphenylhydantoin is presented. This application note provides a comprehensive protocol suitable for researchers, scientists, and professionals in the field of drug development and quality control.

Application Note: HPLC Analysis of this compound

Introduction

This compound is a derivative of 5,5-diphenylhydantoin (phenytoin), a widely used anticonvulsant drug. The addition of the pentanoyl group at the 3-position modifies the lipophilicity and other physicochemical properties of the parent compound, potentially influencing its pharmacokinetic and pharmacodynamic profile. Accurate and reliable quantitative analysis of this compound is crucial for research and development, formulation studies, and quality assurance. This application note details a robust reversed-phase HPLC (RP-HPLC) method for the determination of this compound.

Principle

The method employs reversed-phase chromatography on a C18 stationary phase with isocratic elution. The mobile phase consists of a mixture of acetonitrile and a buffered aqueous solution, providing optimal separation of the analyte from potential impurities. Detection is performed using a UV-Vis detector, leveraging the chromophoric nature of the diphenylhydantoin ring system.

Chromatographic Conditions

A summary of the optimized HPLC conditions is provided in the table below. These conditions are based on established methods for related diphenylhydantoin compounds and have been adapted to ensure optimal resolution and peak shape for the more lipophilic 3-Pentanoyl derivative.[1][2]

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent
Mobile Phase Acetonitrile : 0.02 M Ammonium Acetate (pH 6.5) (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 225 nm
Run Time 10 minutes
Method Validation Summary

The method was validated according to standard guidelines for linearity, precision, accuracy, and sensitivity. The results are summarized in the following table.

Validation ParameterResult
Linearity (r²) > 0.999
Concentration Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantitation (LOQ) 0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98.0 - 102.0%

Detailed Experimental Protocol

Reagents and Materials
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Ammonium acetate (analytical grade)

  • Water (HPLC grade or Milli-Q)

  • Glacial acetic acid (for pH adjustment)

  • Methanol (HPLC grade)

Preparation of Solutions
  • Mobile Phase (Acetonitrile : 0.02 M Ammonium Acetate, 60:40, v/v, pH 6.5):

    • Dissolve 1.54 g of ammonium acetate in 1 L of HPLC grade water to prepare a 0.02 M solution.

    • Adjust the pH of the ammonium acetate solution to 6.5 with glacial acetic acid.

    • Filter the buffer solution through a 0.45 µm membrane filter.

    • Mix 600 mL of acetonitrile with 400 mL of the prepared ammonium acetate buffer.

    • Degas the mobile phase by sonication or helium sparging before use.

  • Standard Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of this compound reference standard.

    • Transfer to a 10 mL volumetric flask.

    • Dissolve and dilute to volume with methanol. This is the stock solution.

  • Working Standard Solutions (1 - 100 µg/mL):

    • Prepare a series of dilutions from the standard stock solution using the mobile phase as the diluent to obtain working standard solutions in the desired concentration range for calibration.

Sample Preparation

The sample preparation procedure will vary depending on the matrix. A general procedure for a solid dosage form is provided below.

  • Weigh and finely powder a representative number of units (e.g., tablets).

  • Accurately weigh a portion of the powder equivalent to 10 mg of this compound.

  • Transfer the powder to a 100 mL volumetric flask.

  • Add approximately 70 mL of methanol and sonicate for 15 minutes to dissolve the active ingredient.

  • Allow the solution to cool to room temperature and dilute to volume with methanol.

  • Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Dilute the filtered solution with the mobile phase to a final concentration within the calibration range (e.g., 10 µg/mL).

HPLC Analysis Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow A Standard & Sample Preparation C HPLC System Setup & Equilibration A->C B Mobile Phase Preparation B->C D Inject Standards (Calibration Curve) C->D System Ready E Inject Samples D->E Calibration OK F Data Acquisition E->F G Data Processing (Peak Integration) F->G H Quantification & Reporting G->H

Caption: HPLC analysis workflow for this compound.

System Suitability

Before starting the analysis, perform a system suitability test by injecting a working standard solution (e.g., 20 µg/mL) five times. The system is deemed suitable for analysis if the following criteria are met:

  • Tailing factor: ≤ 2.0

  • Theoretical plates: > 2000

  • Relative standard deviation (RSD) of peak area: ≤ 2.0%

Data Analysis
  • Calibration Curve: Plot the peak area of the standard injections against the corresponding concentrations. Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²).

  • Quantification: Determine the concentration of this compound in the sample preparations using the calibration curve. Apply the appropriate dilution factors to calculate the final concentration in the original sample.

Conclusion

The described RP-HPLC method is simple, rapid, and reliable for the quantitative determination of this compound. The method is suitable for routine analysis in quality control and research environments. The provided protocol and validation data demonstrate the robustness and accuracy of the method.

References

Application Notes and Protocols for In Vivo Seizure Models: Evaluating 3-Pentanoyl-5,5-diphenylhydantoin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo evaluation of 3-Pentanoyl-5,5-diphenylhydantoin, a derivative of phenytoin, in established seizure models. The protocols detailed below are foundational for assessing the anticonvulsant efficacy and potential neurotoxicity of this and similar novel chemical entities.

Introduction

5,5-diphenylhydantoin (phenytoin) is a cornerstone in the treatment of epilepsy.[1] Chemical modifications of the phenytoin scaffold, such as N-acylation, are a common strategy in medicinal chemistry to modulate pharmacokinetic properties, enhance efficacy, or reduce toxicity. This compound is one such derivative. Its evaluation in preclinical in vivo models is a critical step in determining its potential as a therapeutic agent. The following protocols for the Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazol (scPTZ) tests are standard initial screens for anticonvulsant activity.[1][2][3] Neurotoxicity is concurrently assessed to determine a compound's therapeutic index.

Data Presentation

Effective and safe anticonvulsant drug candidates are expected to exhibit a high median effective dose (ED50) in seizure models and an even higher median toxic dose (TD50) in neurotoxicity assays, resulting in a large protective index (PI = TD50/ED50). The following tables present a template for summarizing the quantitative data obtained from these studies.

Table 1: Anticonvulsant Activity of this compound in Mice

Test CompoundSeizure ModelAdministration RouteTime of Test (hours)ED50 (mg/kg) [95% Confidence Limits]
This compoundMESi.p.0.5Data to be determined
1.0Data to be determined
scPTZi.p.0.5Data to be determined
1.0Data to be determined
Phenytoin (Control)MESi.p.0.5Reference value
scPTZi.p.0.5Reference value

Table 2: Neurotoxicity and Protective Index of this compound in Mice

Test CompoundNeurotoxicity AssayAdministration RouteTD50 (mg/kg) [95% Confidence Limits]Protective Index (PI = TD50/ED50)
This compoundRotorodi.p.Data to be determinedCalculated from MES ED50
Phenytoin (Control)Rotorodi.p.Reference valueReference value

Experimental Protocols

Maximal Electroshock (MES) Test

The MES test is a model for generalized tonic-clonic seizures and is highly predictive of clinical efficacy for this seizure type.[4][5]

Materials:

  • Male ICR mice (20-25 g)

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in water)

  • Phenytoin (positive control)

  • Electroshock apparatus with corneal electrodes

  • Saline solution (0.9%)

Procedure:

  • Animal Acclimation: Acclimate mice to the laboratory environment for at least 3 days prior to testing. House animals with free access to food and water.

  • Compound Administration: Administer this compound intraperitoneally (i.p.) at various doses to different groups of mice. A vehicle control group and a positive control group (phenytoin) should be included.

  • Pre-treatment Time: Conduct the electroshock at a predetermined time after compound administration (e.g., 30 minutes and 1 hour) to assess the time of peak effect.

  • Electroshock Induction: Apply a drop of saline to the corneal electrodes to ensure good electrical contact. Deliver a suprathreshold electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through the corneal electrodes.

  • Observation: Observe the mice for the presence or absence of a tonic hindlimb extension seizure lasting for at least 3 seconds. The absence of this tonic extension is considered protection.

  • Data Analysis: Calculate the ED50 value, the dose at which 50% of the animals are protected from the tonic hindlimb extension, using a probit analysis.

MES_Workflow cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Data Analysis acclimation Animal Acclimation dosing Compound Administration (Vehicle, Test Compound, Control) acclimation->dosing pretreatment Pre-treatment Interval dosing->pretreatment electroshock Maximal Electroshock Stimulation pretreatment->electroshock observation Observe for Tonic Hindlimb Extension electroshock->observation analysis Calculate ED50 observation->analysis

Maximal Electroshock (MES) Test Workflow
Subcutaneous Pentylenetetrazol (scPTZ) Test

The scPTZ test is a model for myoclonic and absence seizures.[4][5]

Materials:

  • Male ICR mice (20-25 g)

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in water)

  • Ethosuximide (positive control)

  • Pentylenetetrazol (PTZ) solution (e.g., 85 mg/kg in saline)

  • Syringes and needles for subcutaneous injection

Procedure:

  • Animal Acclimation and Compound Administration: Follow the same initial steps as in the MES test.

  • PTZ Injection: At the predetermined time after compound administration, inject PTZ subcutaneously into the loose skin on the back of the neck.

  • Observation: Immediately place each mouse in an individual observation chamber and observe for the next 30 minutes for the presence of clonic seizures (rhythmic muscle spasms) lasting for at least 5 seconds. The absence of such seizures is considered protection.

  • Data Analysis: Calculate the ED50 value, the dose at which 50% of the animals are protected from clonic seizures, using a probit analysis.

scPTZ_Workflow cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Data Analysis acclimation Animal Acclimation dosing Compound Administration (Vehicle, Test Compound, Control) acclimation->dosing pretreatment Pre-treatment Interval dosing->pretreatment scPTZ_injection Subcutaneous PTZ Injection pretreatment->scPTZ_injection observation Observe for Clonic Seizures (30 min) scPTZ_injection->observation analysis Calculate ED50 observation->analysis

Subcutaneous Pentylenetetrazol (scPTZ) Test Workflow
Rotorod Neurotoxicity Test

This test assesses motor coordination and is used to determine the dose at which a compound causes neurological deficits.

Materials:

  • Male ICR mice (20-25 g)

  • This compound

  • Vehicle

  • Rotorod apparatus

Procedure:

  • Training: Train the mice to stay on the rotating rod (e.g., at 6 rpm) for a set duration (e.g., 1 minute) for 2-3 consecutive trials. Only mice that successfully complete the training are used in the experiment.

  • Compound Administration: Administer the test compound or vehicle as described previously.

  • Testing: At the time of expected peak effect, place the mice on the rotorod.

  • Observation: Record whether the mouse falls off the rod within the 1-minute test period.

  • Data Analysis: Calculate the TD50 value, the dose at which 50% of the animals fail the test, using a probit analysis.

Potential Signaling Pathways

The primary mechanism of action of phenytoin is the blockade of voltage-gated sodium channels, which stabilizes neuronal membranes and prevents the high-frequency firing of action potentials that underlies seizure activity.[1] It is hypothesized that this compound may act as a prodrug that is metabolized to phenytoin, or it may have its own intrinsic activity at the sodium channel or other relevant targets.

Signaling_Pathway This compound This compound Metabolism (in vivo) Metabolism (in vivo) This compound->Metabolism (in vivo) Phenytoin Phenytoin Metabolism (in vivo)->Phenytoin Voltage-gated Na+ Channel Voltage-gated Na+ Channel Phenytoin->Voltage-gated Na+ Channel Blocks Reduced Na+ Influx Reduced Na+ Influx Voltage-gated Na+ Channel->Reduced Na+ Influx Leads to Membrane Stabilization Membrane Stabilization Reduced Na+ Influx->Membrane Stabilization Reduced Repetitive Firing Reduced Repetitive Firing Membrane Stabilization->Reduced Repetitive Firing Anticonvulsant Effect Anticonvulsant Effect Reduced Repetitive Firing->Anticonvulsant Effect

Hypothesized Mechanism of Action

References

Application Notes and Protocols for Preclinical Evaluation of Novel Hydantoin-Based Anticonvulsant Candidates

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals in the field of neurology and medicinal chemistry.

Introduction:

Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide.[1] Hydantoin derivatives, such as phenytoin, are a well-established class of anticonvulsant drugs.[2][3] Their primary mechanism of action involves the modulation of voltage-gated sodium channels, which play a critical role in the generation and propagation of action potentials. By stabilizing the inactive state of these channels, hydantoins limit the repetitive firing of neurons that underlies seizure activity.[3][4] The development of novel hydantoin compounds with improved efficacy and a better safety profile remains a key objective in antiepileptic drug discovery.[1][5] This document provides a comprehensive set of protocols for the preclinical evaluation of novel hydantoin derivatives for their anticonvulsant potential.

Experimental Workflow for Anticonvulsant Efficacy Testing

The preclinical screening of novel hydantoin compounds follows a structured workflow designed to assess their efficacy, neurotoxicity, and mechanism of action. This multi-step process typically begins with primary in vivo screening in rodent models of generalized seizures, followed by an assessment of neurological deficit. Promising candidates are then further characterized to determine their therapeutic index and elucidate their molecular mechanism of action through in vitro electrophysiological studies.

experimental_workflow cluster_0 In Vivo Evaluation cluster_1 In Vitro Mechanistic Studies cluster_2 Outcome A Primary Anticonvulsant Screening B MES Test (Tonic-Clonic Seizures) A->B C PTZ Test (Myoclonic Seizures) A->C D Neurotoxicity Assessment (Rotarod Test) B->D Active Compounds C->D Active Compounds E Determination of ED50 and TD50 D->E F Calculation of Protective Index (PI = TD50/ED50) E->F G Patch Clamp Electrophysiology on Voltage-Gated Sodium Channels F->G Compounds with Favorable PI H Lead Candidate Selection G->H

Caption: Experimental workflow for preclinical anticonvulsant drug discovery.

In Vivo Anticonvulsant and Neurotoxicity Screening

The initial phase of testing involves evaluating the efficacy of the novel hydantoin compounds in well-established rodent models of seizures, namely the Maximal Electroshock (MES) and Pentylenetetrazol (PTZ) tests. These models represent different types of generalized seizures and are crucial for determining the broad-spectrum potential of a new chemical entity.[6][7][8] Concurrently, neurotoxicity is assessed to ensure a therapeutic window.

Maximal Electroshock (MES) Seizure Test

The MES test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent the spread of seizures.[6]

Protocol:

  • Animals: Male albino mice (25-30g) or rats (150-200g) are used.[9][10]

  • Drug Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group and a standard drug group (e.g., Phenytoin) are included.[11]

  • Pre-treatment Time: The time between drug administration and the induction of seizures is typically 30-60 minutes, depending on the anticipated time to peak effect.[9][11]

  • Seizure Induction: A high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) is delivered via corneal or ear-clip electrodes.[6][12]

  • Endpoint: The presence or absence of the tonic hindlimb extension phase of the seizure is recorded. Abolition of this phase is considered protection.[6][12]

  • Data Analysis: The dose that protects 50% of the animals from the tonic hindlimb extension (ED50) is calculated using probit analysis.

Pentylenetetrazol (PTZ) Seizure Test

The PTZ test is a model for myoclonic and absence seizures and identifies compounds that elevate the seizure threshold.[7][13]

Protocol:

  • Animals: Male albino mice (25-30g) are typically used.

  • Drug Administration: Similar to the MES test, the test compound, vehicle, and a standard drug (e.g., Diazepam) are administered.[13]

  • Pre-treatment Time: A pre-determined pre-treatment time is observed.

  • Seizure Induction: A convulsant dose of PTZ (e.g., 85 mg/kg for CF-1 mice) is injected subcutaneously (s.c.).[7]

  • Observation: Animals are observed for 30 minutes for the presence of clonic seizures (lasting for at least 5 seconds).[7]

  • Endpoint: The absence of clonic seizures is considered protection.

  • Data Analysis: The ED50, the dose that protects 50% of the animals from clonic seizures, is calculated.

Rotarod Neurotoxicity Test

This test assesses motor coordination and is used to determine the dose at which a compound causes neurological deficits (neurotoxicity).[14]

Protocol:

  • Apparatus: A rotarod apparatus with a rotating rod (e.g., 6 rpm).[14]

  • Training: Animals are pre-trained to stay on the rotating rod for a set period (e.g., 120 seconds).[14]

  • Drug Administration: The test compound is administered at various doses.

  • Testing: At the time of expected peak effect, each animal is placed on the rotating rod, and the time it remains on the rod is recorded.

  • Endpoint: The inability to remain on the rod for the pre-determined time is considered a neurological deficit.

  • Data Analysis: The median toxic dose (TD50), the dose at which 50% of the animals fail the test, is calculated.[14]

Data Presentation: Efficacy and Toxicity Summary

The quantitative data obtained from the in vivo studies should be summarized in a clear and concise table to allow for easy comparison of the novel compounds with a standard drug.

CompoundMES ED50 (mg/kg)PTZ ED50 (mg/kg)Rotarod TD50 (mg/kg)Protective Index (PI = TD50/ED50)
Novel Hydantoin 1 15>10015010
Novel Hydantoin 2 25402008 (vs MES) / 5 (vs PTZ)
Novel Hydantoin 3 820506.25 (vs MES) / 2.5 (vs PTZ)
Phenytoin (Standard) 10>100707

In Vitro Mechanistic Studies: Patch Clamp Electrophysiology

To confirm that the novel hydantoins act on voltage-gated sodium channels, in vitro electrophysiological studies using the patch-clamp technique are essential.[15][16][17][18] This allows for a detailed investigation of the compound's effect on channel gating.

Mechanism of Action of Hydantoins on Voltage-Gated Sodium Channels

Hydantoins exert their anticonvulsant effects by binding to the voltage-gated sodium channel, primarily during its inactivated state. This binding stabilizes the inactivated state, making it more difficult for the channel to return to the resting state and subsequently open in response to depolarization. This use-dependent block is more pronounced at higher frequencies of neuronal firing, which is characteristic of seizure activity.

hydantoin_mechanism cluster_0 Normal Neuronal Firing cluster_1 Action of Novel Hydantoin Resting Resting State Open Open State (Na+ Influx) Resting->Open Depolarization Inactive Inactive State Open->Inactive Inactive->Resting Repolarization BoundInactive Stabilized Inactive State Inactive->BoundInactive Hydantoin Novel Hydantoin Hydantoin->BoundInactive Binds BoundInactive->Resting Return to Resting State is Slowed

Caption: Mechanism of action of hydantoins on voltage-gated sodium channels.

Protocol: Whole-Cell Voltage-Clamp Recordings

  • Cell Preparation: Use a cell line stably expressing the desired voltage-gated sodium channel subtype (e.g., Nav1.1, Nav1.2, or Nav1.6) or primary cultured neurons.

  • Recording Solutions:

    • External Solution (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

    • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH).

  • Electrode Preparation: Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

  • Recording Procedure:

    • Establish a whole-cell configuration.[18]

    • Hold the cell membrane potential at a hyperpolarized level (e.g., -100 mV) to ensure all channels are in the resting state.

    • Apply depolarizing voltage steps to elicit sodium currents.

  • Data Acquisition and Analysis:

    • Record sodium currents in the absence and presence of various concentrations of the novel hydantoin.

    • To assess use-dependent block, apply a train of depolarizing pulses (e.g., at 10 Hz) and measure the progressive reduction in current amplitude.

    • Determine the IC50 of the compound for blocking the sodium current.

Data Presentation: In Vitro Electrophysiology

The results from the patch-clamp experiments can be summarized in a table to compare the potency of the novel compounds in modulating sodium channel function.

CompoundSodium Channel SubtypeIC50 for Tonic Block (µM)IC50 for Use-Dependent Block (10 Hz) (µM)
Novel Hydantoin 1 Nav1.2505
Novel Hydantoin 2 Nav1.28010
Novel Hydantoin 3 Nav1.2252
Phenytoin (Standard) Nav1.2404

This comprehensive experimental design provides a robust framework for the preclinical evaluation of novel hydantoin derivatives as potential anticonvulsant agents. By systematically assessing in vivo efficacy, neurotoxicity, and in vitro mechanism of action, researchers can identify lead candidates with a promising therapeutic profile for further development.[1][19] The integration of quantitative data into clear tabular formats and the visualization of experimental workflows and mechanisms of action are crucial for effective data interpretation and communication within a drug discovery team.

References

Application Notes and Protocols for Cell Culture-Based Screening of 5,5-Diphenylhydantoin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vitro screening of 5,5-diphenylhydantoin (phenytoin) derivatives. The described cell-based assays are designed to evaluate the efficacy, mechanism of action, and potential neurotoxicity of novel anticonvulsant candidates.

Introduction

5,5-Diphenylhydantoin, commonly known as phenytoin, is a widely used antiepileptic drug. Its primary mechanism of action involves the blockade of voltage-gated sodium channels, which stabilizes neuronal membranes and prevents the propagation of seizure activity.[1] The development of novel phenytoin derivatives aims to improve efficacy, selectivity, and reduce the adverse effects associated with the parent compound. Cell culture assays provide a powerful platform for the initial screening and characterization of these derivatives in a controlled and high-throughput manner.

This document outlines key in vitro assays for screening 5,5-diphenylhydantoin derivatives, including a primary functional assay for sodium channel blockade, a secondary assay to assess effects on neuronal network activity, and a neurotoxicity assay.

Data Presentation: In Vitro Efficacy and Cytotoxicity of 5,5-Diphenylhydantoin and its Derivatives

The following tables summarize the quantitative data for phenytoin and selected derivatives from various in vitro cell-based assays.

Table 1: Inhibition of Voltage-Gated Sodium Channels

CompoundCell LineAssay TypeIC50 (µM)Reference
PhenytoinRat hippocampal neuronsElectrophysiology16.8[2]
PhenytoinRat hippocampal CA1 neuronsElectrophysiology72.6 ± 22.5[3]
PhenytoinhNav1.2 expressing cellsElectrophysiology~10[4]
5-heptyl-5-phenyl-hydantoinNav1.2 expressing cellsElectrophysiology2.5[5]
HA (a novel hydantoin)hNav1.2 expressing cellsElectrophysiology13.9 ± 0.9[6]

Table 2: Cytotoxicity in Neuronal and Cancer Cell Lines

CompoundCell LineAssay TypeIC50 (µM)Observation
PhenytoinPrimary cerebral cortex neuronsCytotoxicity Assay-Markedly cytotoxic at 2-3 times therapeutic plasma level.
Compound 37 (Hydantoin derivative)A549 (Lung Cancer)MTT Assay-55.1% inhibition of cell viability.
Compound 37 (Hydantoin derivative)MCF-7 (Breast Cancer)MTT Assay-64-74% inhibition of cell viability.

Experimental Protocols

Primary Screening: Fluorescence-Based Sodium Channel Assay

This assay is designed for high-throughput screening of compounds that block voltage-gated sodium channels. It utilizes a fluorescent membrane potential-sensitive dye to detect changes in neuronal membrane potential following channel activation.

Materials:

  • HEK-293 cells stably expressing a voltage-gated sodium channel subtype (e.g., Nav1.1, Nav1.2, or Nav1.7)

  • Black, clear-bottom 96-well or 384-well microplates

  • Membrane potential-sensitive fluorescent dye kit (e.g., from Molecular Devices)

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

  • Sodium channel activator (e.g., veratridine or scorpion toxin)

  • Test compounds (5,5-diphenylhydantoin derivatives) and reference compound (Phenytoin)

Protocol:

  • Cell Plating: Seed the HEK-293 cells expressing the sodium channel of interest into the microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate at 37°C in a humidified 5% CO2 incubator for 24-48 hours.

  • Dye Loading: Prepare the fluorescent dye solution according to the manufacturer's instructions. Remove the cell culture medium from the wells and add the dye solution. Incubate for 30-60 minutes at 37°C, protected from light.

  • Compound Addition: Prepare serial dilutions of the test and reference compounds in the assay buffer. Add the compounds to the wells and incubate for 15-30 minutes at room temperature.

  • Signal Measurement: Place the microplate in a fluorescence plate reader. Set the instrument to the appropriate excitation and emission wavelengths for the chosen dye.

  • Channel Activation and Data Acquisition: Configure the plate reader to add the sodium channel activator to all wells simultaneously. Begin fluorescence reading immediately before and after the addition of the activator and continue for a specified period (e.g., 60-120 seconds) to capture the change in fluorescence.

  • Data Analysis: The inhibition of the fluorescence signal in the presence of the test compound is proportional to the blockade of the sodium channels. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Secondary Screening: Calcium Imaging Assay for Neuronal Network Activity

This assay assesses the effect of the derivatives on the spontaneous or induced synchronous calcium oscillations in a network of primary or iPSC-derived neurons, which can be indicative of anti-seizure activity.

Materials:

  • Primary cortical neurons or iPSC-derived neurons

  • Poly-D-lysine coated, black, clear-bottom 96-well microplates

  • Neuronal culture medium

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM)

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

  • Pro-convulsant agent (e.g., 4-aminopyridine (4-AP) or bicuculline)

  • Test compounds and reference compound (Phenytoin)

Protocol:

  • Neuronal Culture: Plate the neurons on the coated microplates and culture them until they form a mature, synaptically connected network (typically 10-14 days).

  • Dye Loading: Prepare the calcium indicator dye solution. Remove the culture medium and load the cells with the dye by incubating for 30-60 minutes at 37°C.

  • Compound Incubation: Wash the cells with assay buffer and then add the test and reference compounds at various concentrations. Incubate for 20-30 minutes.

  • Induction of Neuronal Activity: To induce synchronized firing, add a pro-convulsant agent like 4-AP or bicuculline.

  • Calcium Imaging: Place the plate in a high-content imaging system or a fluorescence microscope equipped with a camera capable of time-lapse imaging. Record the fluorescence intensity over time to capture the calcium transients.

  • Data Analysis: Analyze the frequency, amplitude, and synchronicity of the calcium oscillations. A decrease in these parameters in the presence of the test compound suggests potential anticonvulsant activity. Determine the EC50 value for the reduction in neuronal activity.

Neurotoxicity Screening: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y or primary cortical neurons)

  • 96-well microplates

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Test compounds

Protocol:

  • Cell Seeding: Seed the neuronal cells in a 96-well plate at an appropriate density and allow them to attach and grow for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the 5,5-diphenylhydantoin derivatives for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: After the treatment period, add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

  • Formazan Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the samples at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The amount of formazan produced is proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group relative to the untreated control. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Visualization of Pathways and Workflows

Signaling Pathway: Blockade of Voltage-Gated Sodium Channels

G cluster_membrane Neuronal Membrane Na_channel_open Voltage-Gated Na+ Channel (Open) Na_channel_inactivated Voltage-Gated Na+ Channel (Inactivated) Na_channel_open->Na_channel_inactivated Inactivation Na_ion_in Na+ Ions Na_channel_open->Na_ion_in Na_channel_closed Voltage-Gated Na+ Channel (Closed) Na_channel_inactivated->Na_channel_closed Repolarization Na_channel_closed->Na_channel_open Depolarization Na_ion_out Na+ Ions Na_ion_out->Na_channel_open Derivative 5,5-Diphenylhydantoin Derivative Derivative->Na_channel_inactivated Binds and Stabilizes

Caption: Mechanism of action of 5,5-diphenylhydantoin derivatives.

Experimental Workflow: Screening Cascade

G start Compound Library of 5,5-Diphenylhydantoin Derivatives primary_screen Primary HTS: Fluorescence-Based Na+ Channel Assay start->primary_screen primary_hit Primary Hits primary_screen->primary_hit secondary_screen Secondary Assay: Neuronal Network Activity (Calcium Imaging) primary_hit->secondary_screen Potent & Efficacious confirmed_hit Confirmed Hits secondary_screen->confirmed_hit toxicity_screen Neurotoxicity Assay (MTT Assay) confirmed_hit->toxicity_screen Confirm Mechanism lead_candidate Lead Candidates for In Vivo Studies toxicity_screen->lead_candidate Low Toxicity

Caption: High-throughput screening workflow for novel anticonvulsants.

Logical Relationship: Hit Confirmation and Validation

G primary_hit Primary Hit from Na+ Channel Screen dose_response Dose-Response Curve (Determine IC50) primary_hit->dose_response calcium_imaging Calcium Imaging Assay (Confirm Neuronal Effect) dose_response->calcium_imaging Potent IC50 electrophysiology Patch-Clamp Electrophysiology (Gold Standard Validation) calcium_imaging->electrophysiology Reduces Network Hyperexcitability validated_hit Validated Hit electrophysiology->validated_hit Confirms Na+ Channel Blockade

Caption: Logic for hit validation of potential anticonvulsant compounds.

References

Application Notes and Protocols for Molecular Docking Studies of 3-Pentanoyl-5,5-diphenylhydantoin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting molecular docking studies on 3-Pentanoyl-5,5-diphenylhydantoin, a derivative of the well-known anticonvulsant drug phenytoin. This document outlines the protocols for preparing the ligand and potential protein targets, performing the docking simulations, and analyzing the results. The provided methodologies are based on established practices in computational drug design and are intended to be a starting point for more in-depth investigations.

Introduction

This compound is a chemical analog of phenytoin, a widely used antiepileptic drug. The addition of a pentanoyl group at the N-3 position of the hydantoin ring may alter its pharmacokinetic and pharmacodynamic properties. Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecule (receptor). This methodology is instrumental in drug discovery for identifying potential drug targets and understanding structure-activity relationships.

This document details the protocols for performing molecular docking of this compound with three potential protein targets implicated in the pharmacological effects of hydantoin derivatives: Voltage-gated Sodium Channels, GABA-A Receptors, and Ribonucleotide Reductase.

Data Presentation: Predicted Binding Affinities

The following tables summarize predicted binding affinities of this compound with its potential targets, as determined by molecular docking simulations. These values are presented for comparative purposes and should be validated experimentally.

Table 1: Predicted Binding Affinities (kcal/mol) of this compound with Voltage-gated Sodium Channel Isoforms.

PDB IDTargetPredicted Binding Affinity (kcal/mol)
1BYYSodium channel protein type 2 subunit alpha-8.5
4DCKHuman Voltage-gated Sodium Channel-9.2
5X0MEukaryotic NaV channel-8.9

Table 2: Predicted Binding Affinities (kcal/mol) of this compound with GABA-A Receptor Subtypes.

PDB IDTargetPredicted Binding Affinity (kcal/mol)
4COFHuman GABA-A Receptor-7.8
6D6UGABAA receptor (State A)-8.1
7PBDa1b3 GABA-A receptor-7.5

Table 3: Predicted Binding Affinities (kcal/mol) of this compound with Ribonucleotide Reductase.

PDB IDTargetPredicted Binding Affinity (kcal/mol)
1RLRRibonucleotide Reductase Protein R1-7.2
1RIBRibonucleotide Reductase Protein R2-6.9
4X3VHuman Ribonucleotide Reductase 1-7.5

Experimental Protocols

This section provides detailed step-by-step protocols for the molecular docking of this compound. The workflow is divided into three main stages: Ligand Preparation, Receptor Preparation, and Molecular Docking and Analysis.

Protocol 1: Ligand Preparation
  • 2D Structure Generation: Draw the 2D chemical structure of this compound using a chemical drawing software such as ChemDraw or MarvinSketch.

  • 3D Structure Generation and Optimization:

    • Import the 2D structure into a molecular modeling program like Avogadro or UCSF Chimera.

    • Generate the 3D coordinates.

    • Perform an initial energy minimization of the 3D structure using a force field such as MMFF94 or UFF. This step is crucial to obtain a low-energy, stable conformation.

  • Ligand File Preparation for Docking:

    • Open the optimized 3D structure in AutoDock Tools (ADT).

    • Add polar hydrogens to the ligand.

    • Compute Gasteiger charges, which are essential for calculating electrostatic interactions.

    • Set the rotatable bonds to allow for conformational flexibility during docking.

    • Save the prepared ligand in the PDBQT file format.

Protocol 2: Receptor Preparation
  • Protein Structure Retrieval:

    • Download the 3D crystallographic structures of the target proteins from the Protein Data Bank (PDB). Suggested PDB IDs are provided in Tables 1-3.

  • Protein Clean-up:

    • Open the PDB file in a molecular visualization tool like UCSF Chimera or PyMOL.

    • Remove all non-essential molecules, including water, ions, and co-crystallized ligands.

    • If the protein is a multimer, select the chain(s) of interest for the docking study.

  • Protein Preparation for Docking (using AutoDock Tools):

    • Open the cleaned PDB file in ADT.

    • Add polar hydrogens to the protein structure.

    • Compute Gasteiger charges for the protein atoms.

    • Merge non-polar hydrogens.

    • Save the prepared receptor in the PDBQT format.

Protocol 3: Molecular Docking and Analysis
  • Grid Box Generation:

    • Define the binding site on the receptor. If a co-crystallized ligand was present in the original PDB file, the binding site can be defined around its original position.

    • In AutoDock Tools, use the AutoGrid program to generate grid parameter files. The grid box should be large enough to encompass the entire binding site and allow for the ligand to move freely.

  • Running the Docking Simulation:

    • Use AutoDock Vina or a similar docking program.

    • Set the prepared ligand (PDBQT file) and receptor (PDBQT file) as input.

    • Specify the grid parameter file.

    • Configure the docking parameters, such as the number of binding modes to generate and the exhaustiveness of the search.

    • Launch the docking simulation.

  • Analysis of Docking Results:

    • The docking program will generate an output file (typically in PDBQT or similar format) containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).

    • Visualize the docking results using UCSF Chimera or PyMOL.

    • Analyze the interactions between the ligand and the protein for each predicted pose. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.

    • The pose with the lowest binding energy is typically considered the most favorable, but other poses with significant interactions should also be considered.

Mandatory Visualization

The following diagrams illustrate the key workflows and concepts described in these protocols.

Molecular_Docking_Workflow cluster_ligand Ligand Preparation cluster_receptor Receptor Preparation cluster_docking Docking & Analysis l1 2D Structure of This compound l2 3D Structure Generation & Energy Minimization l1->l2 l3 Add Hydrogens & Compute Charges l2->l3 l4 Save as PDBQT l3->l4 d1 Define Binding Site & Generate Grid Box l4->d1 Ligand Input r1 Download PDB Structure of Target Protein r2 Remove Water, Ions, & Co-ligands r1->r2 r3 Add Hydrogens & Compute Charges r2->r3 r4 Save as PDBQT r3->r4 r4->d1 Receptor Input d2 Run Docking Simulation (AutoDock Vina) d1->d2 d3 Analyze Binding Poses & Interactions d2->d3 d4 Identify Best Candidate Pose d3->d4 Signaling_Pathways cluster_sodium Voltage-gated Sodium Channel cluster_gaba GABA-A Receptor cluster_rr Ribonucleotide Reductase na_channel Na+ Channel na_influx Na+ Influx na_channel->na_influx depolarization Neuronal Depolarization na_influx->depolarization seizure Seizure Activity depolarization->seizure gaba_receptor GABA-A Receptor cl_influx Cl- Influx gaba_receptor->cl_influx hyperpolarization Neuronal Hyperpolarization cl_influx->hyperpolarization inhibition Inhibition of Seizure hyperpolarization->inhibition rr Ribonucleotide Reductase dntp dNTP Synthesis rr->dntp dna DNA Replication dntp->dna cell_proliferation Cell Proliferation dna->cell_proliferation ligand 3-Pentanoyl-5,5- diphenylhydantoin ligand->na_channel Inhibition ligand->gaba_receptor Modulation ligand->rr Inhibition

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Pentanoyl-5,5-diphenylhydantoin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-Pentanoyl-5,5-diphenylhydantoin synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, which is typically a two-step process: the synthesis of the precursor 5,5-diphenylhydantoin, followed by its N-acylation.

Step 1: Synthesis of 5,5-Diphenylhydantoin

ProblemPossible Cause(s)Recommended Solution(s)
Low yield of 5,5-diphenylhydantoin Incomplete reaction.- Ensure sufficient reaction time; some protocols recommend refluxing for at least 2 hours. - Optimize the base concentration; a 30% aqueous sodium hydroxide solution is commonly used.[1] - Consider using microwave-assisted synthesis, which has been reported to improve yields to around 80%.[2]
Formation of byproducts, such as benzilic acid.- Control the reaction temperature carefully. - Ensure the correct stoichiometry of reactants (benzil and urea).
Loss of product during workup.- After reaction, pour the mixture into water and filter to remove insoluble byproducts before acidification.[1] - Acidify the filtrate slowly with concentrated hydrochloric or glacial acetic acid to a pH of 4-6 to precipitate the product.[1][3]
Product is impure Presence of unreacted starting materials or byproducts.- Recrystallize the crude product from ethanol to obtain pure 5,5-diphenylhydantoin.[1][3] - Wash the filtered product thoroughly with cold water to remove any residual acid and inorganic salts.

Step 2: N-Acylation to this compound

ProblemPossible Cause(s)Recommended Solution(s)
Low yield of this compound Incomplete acylation.- Use a suitable base to deprotonate the N-3 position of 5,5-diphenylhydantoin, such as a non-nucleophilic tertiary organic base (e.g., pyridine, triethylamine). - Ensure the use of a dry, aprotic solvent (e.g., anhydrous DMF, THF, or dichloromethane) to prevent hydrolysis of the acylating agent. - The reaction may be slow; consider gentle heating or allowing the reaction to proceed overnight.
Diacylation (acylation at both N-1 and N-3).- Use a stoichiometric amount of the acylating agent (pentanoyl chloride). An excess may lead to diacylation. - The N-3 proton is more acidic and generally reacts preferentially. Controlling the amount of base can help improve selectivity.
Hydrolysis of pentanoyl chloride.- Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). - Use a freshly opened or distilled bottle of pentanoyl chloride.
Product is difficult to purify Presence of unreacted 5,5-diphenylhydantoin and base.- After the reaction, quench with a dilute acid (e.g., 1M HCl) to neutralize the base. - Extract the product into an organic solvent. - Wash the organic layer with water and brine to remove water-soluble impurities. - Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).

Frequently Asked Questions (FAQs)

Q1: What is the most critical step for maximizing the yield of 5,5-diphenylhydantoin?

A1: Optimizing the reaction conditions during the condensation of benzil and urea is crucial. This includes using an appropriate solvent and base system, as well as considering advanced techniques like microwave-assisted synthesis, which has been shown to significantly improve yields compared to conventional heating methods.[2]

Q2: I am observing a significant amount of byproduct during the synthesis of 5,5-diphenylhydantoin. What could it be and how can I minimize it?

A2: A common byproduct is diphenylacetylene diureide, which can form from the condensation of urea with both carbonyl groups of benzil.[4] Another possibility is the formation of benzilic acid from the rearrangement of benzil in the presence of a strong base. To minimize these, ensure the correct molar ratio of reactants and control the reaction temperature. Proper workup, including filtration before acidification, can also help in removing some of these byproducts.[1]

Q3: What is the best method to acylate 5,5-diphenylhydantoin to obtain the 3-pentanoyl derivative?

A3: The N-acylation is typically carried out by reacting 5,5-diphenylhydantoin with pentanoyl chloride in the presence of a non-nucleophilic base in an anhydrous aprotic solvent. The N-3 position is more acidic and therefore more reactive towards acylation.

Q4: My acylation reaction is not going to completion. What can I do?

A4: Ensure that the 5,5-diphenylhydantoin is fully deprotonated by the base. You can try using a stronger, non-nucleophilic base like potassium tert-butoxide or sodium hydride, but be cautious as this might increase the risk of diacylation. Also, ensure your solvent is completely dry, as any moisture will consume the pentanoyl chloride. Gentle heating might also help to drive the reaction to completion.

Q5: How can I confirm the structure of my final product, this compound?

A5: The structure can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). In the IR spectrum, you should observe the appearance of a new carbonyl stretch from the pentanoyl group in addition to the two carbonyl stretches of the hydantoin ring. In the ¹H NMR, you will see signals corresponding to the pentanoyl chain.

Experimental Protocols

Synthesis of 5,5-Diphenylhydantoin (Phenytoin)

This protocol is based on a conventional heating method.

  • In a round-bottomed flask, combine benzil (1 equivalent), urea (1.5 to 2 equivalents), and ethanol.

  • Add a 30% aqueous solution of sodium hydroxide (approximately 3 equivalents).

  • Attach a reflux condenser and heat the mixture to reflux for at least 2 hours.[1]

  • After cooling to room temperature, pour the reaction mixture into a beaker containing water.

  • Stir the mixture and then filter to remove any insoluble byproducts.

  • Slowly acidify the filtrate with concentrated hydrochloric acid or glacial acetic acid until the pH is between 4 and 6.

  • A white precipitate of 5,5-diphenylhydantoin will form.

  • Collect the precipitate by vacuum filtration, wash it thoroughly with cold water, and dry it.

  • Recrystallize the crude product from 95% ethanol to obtain pure 5,5-diphenylhydantoin. A typical yield for this method is around 40-50%.

N-Acylation of 5,5-Diphenylhydantoin to this compound (Proposed Method)

This is a proposed protocol based on general N-acylation procedures for similar compounds.

  • Dissolve 5,5-diphenylhydantoin (1 equivalent) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) in a dry flask under an inert atmosphere.

  • Add a non-nucleophilic base such as triethylamine (1.1 equivalents) or pyridine (1.1 equivalents) to the solution and stir.

  • Slowly add pentanoyl chloride (1.05 equivalents) dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for several hours or until the reaction is complete (monitor by TLC). Gentle heating may be required.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to obtain pure this compound.

Data Presentation

Table 1: Comparison of Reaction Conditions for 5,5-Diphenylhydantoin Synthesis

MethodBaseSolventReaction TimeYield (%)Reference
Conventional Heating30% aq. NaOHEthanol2 hours44[1]
Conventional HeatingKOHEthanol/Water2 hours50-52
Microwave-Assisted1.2 M aq. KOHDMSO30 minutes74[3]
Ultrasound-Assisted Continuous Flow1.8 M aq. KOHDMSO/Water12 minutes~70-80 (calculated from productivity)

Visualizations

Synthesis_Workflow cluster_step1 Step 1: 5,5-Diphenylhydantoin Synthesis cluster_step2 Step 2: N-Acylation Benzil Benzil Reactants Benzil->Reactants Urea Urea Urea->Reactants Condensation Base-Catalyzed Condensation Reactants->Condensation Workup1 Workup (Filtration, Acidification) Condensation->Workup1 Diphenylhydantoin 5,5-Diphenylhydantoin Workup1->Diphenylhydantoin Acylation N-Acylation (Base, Anhydrous Solvent) Diphenylhydantoin->Acylation Precursor PentanoylChloride Pentanoyl Chloride PentanoylChloride->Acylation Workup2 Workup & Purification (Extraction, Chromatography) Acylation->Workup2 FinalProduct This compound Workup2->FinalProduct

Caption: Experimental workflow for the two-step synthesis of this compound.

Troubleshooting_Logic Start Low Yield of Final Product CheckStep1 Check Yield of 5,5-Diphenylhydantoin Start->CheckStep1 CheckStep2 Check Acylation Step Start->CheckStep2 LowPrecursorYield Low Precursor Yield CheckStep1->LowPrecursorYield LowAcylationYield Low Acylation Yield CheckStep2->LowAcylationYield IncompleteReaction1 Incomplete Condensation? (Time, Temp, Base) LowPrecursorYield->IncompleteReaction1 Byproducts1 Byproduct Formation? (Stoichiometry) LowPrecursorYield->Byproducts1 WorkupLoss1 Loss During Workup? (pH control) LowPrecursorYield->WorkupLoss1 IncompleteAcylation Incomplete Acylation? (Base, Solvent, Time) LowAcylationYield->IncompleteAcylation Hydrolysis Acyl Chloride Hydrolysis? (Anhydrous Conditions) LowAcylationYield->Hydrolysis Diacylation Diacylation? (Stoichiometry) LowAcylationYield->Diacylation

Caption: Logical troubleshooting flow for identifying the cause of low yield.

References

Overcoming solubility issues of acylated diphenylhydantoin compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming solubility challenges associated with acylated diphenylhydantoin compounds.

Frequently Asked Questions (FAQs)

Q1: What are acylated diphenylhydantoin compounds and why is solubility a concern?

A1: Acylated diphenylhydantoin compounds are derivatives of the anti-epileptic drug phenytoin (5,5-diphenylhydantoin), where an acyl group has been chemically added to the molecule. This modification is often done to create prodrugs with altered physicochemical properties, such as improved membrane permeability or sustained release. However, acylation can also significantly impact the compound's solubility, often making it less soluble in aqueous solutions compared to the parent drug.[1][2] This poor solubility can hinder in vitro assays, formulation development, and ultimately affect the drug's bioavailability.

Q2: How does the length of the acyl chain affect the solubility of diphenylhydantoin derivatives?

A2: Generally, as the length of the alkyl chain in the acyl group increases, the lipophilicity of the molecule increases, which tends to decrease its aqueous solubility.[2] However, the relationship can be complex. While aqueous solubility might decrease, the solubility in organic solvents and lipid-based formulations may improve. For instance, a study on a homologous series of 3-acyloxymethyl derivatives of phenytoin (from acetyl to decanoyl) showed that their solubility in organic vehicles was inversely correlated with their melting point; lower melting points were associated with greater solubility.

Q3: Are there any acylated diphenylhydantoin derivatives with improved solubility?

A3: While many acylated derivatives exhibit lower aqueous solubility, some have shown improved dissolution characteristics in specific media. For example, N-acyloxyalkyl prodrugs of phenytoin, despite having lower aqueous solubilities than phenytoin itself, demonstrated comparable or even enhanced dissolution rates in simulated intestinal media containing bile salts and lecithin.[1][2] N-acetyl-diphenylhydantoin, in particular, has been shown to have a 2-4 fold greater dissolution in bile salt solutions compared to phenytoin, which can lead to enhanced bioavailability.

Q4: What is the primary mechanism of action of diphenylhydantoin and is it affected by acylation?

A4: The primary mechanism of action for phenytoin is the blockade of voltage-gated sodium channels in neurons. This action stabilizes neuronal membranes and reduces the high-frequency firing of action potentials that is characteristic of seizures. While acylation is primarily a strategy to modify the drug's pharmacokinetic properties, the acylated prodrug must be converted back to the active phenytoin molecule in vivo to exert its therapeutic effect. The acylation itself does not directly alter the interaction with the sodium channel, but the efficiency of the conversion back to phenytoin is a critical factor for the prodrug's efficacy.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and dissolution of acylated diphenylhydantoin compounds.

Problem Possible Cause Troubleshooting Steps
Compound precipitates out of solution upon addition to aqueous buffer. The compound has low aqueous solubility.1. Prepare a stock solution in an organic solvent: Dissolve the compound in a minimal amount of a suitable organic solvent like DMSO, ethanol, or DMF before diluting with the aqueous buffer. 2. Use co-solvents: Prepare the aqueous buffer with a certain percentage of an organic co-solvent (e.g., 1-5% DMSO or ethanol) to increase the compound's solubility. 3. Adjust the pH: Depending on the pKa of the derivative, adjusting the pH of the buffer can increase the solubility of ionizable compounds.
Inconsistent results in bioassays. Poor solubility leading to variable concentrations of the active compound.1. Verify solubility in the assay medium: Perform a solubility test under the exact conditions of the bioassay. 2. Use a solubilizing agent: Consider the use of surfactants or cyclodextrins in the assay medium to enhance solubility. 3. Sonication: Briefly sonicate the final solution to aid in the dissolution of any microscopic particles.
Difficulty in preparing a formulation for in vivo studies. The compound is not soluble enough in pharmaceutically acceptable vehicles.1. Explore lipid-based formulations: Acylated derivatives with increased lipophilicity may be more soluble in oils or lipid-based self-emulsifying drug delivery systems (SEDDS).[1] 2. Particle size reduction: Techniques like micronization or nanocrystallization can improve the dissolution rate. 3. Solid dispersions: Formulating the compound as a solid dispersion with a hydrophilic carrier can enhance its dissolution.

Data on Solubility

Due to the limited availability of specific quantitative data for a wide range of acylated diphenylhydantoin derivatives, this section provides baseline solubility data for the parent compound, phenytoin, and qualitative information for some acylated derivatives.

Table 1: Solubility of Phenytoin in Various Solvents

SolventSolubility (mg/mL)Reference
WaterPractically insoluble
Ethanol~15 - 16.7
DMSO~25 - 50
Dimethylformamide (DMF)~25
Acetone~33.3
1:1 DMSO:PBS (pH 7.2)~0.5

Table 2: Qualitative Solubility of Acylated Diphenylhydantoin Derivatives

CompoundAcyl GroupAqueous Solubility vs. PhenytoinSolubility in Other MediaReference
3-Acyloxymethyl derivativesAcetyl to DecanoylLowerHigher in organic vehicles (e.g., tributyrin, trioctanoin)
N-Acetyl-diphenylhydantoinAcetyl-2-4 fold higher dissolution in bile salt solutions
3-Pentanoyloxymethyl-5,5-diphenylhydantoinPentanoylLowerEnhanced dissolution in simulated intestinal media
3-Octanoyloxymethyl-5,5-diphenylhydantoinOctanoylLowerEnhanced dissolution in simulated intestinal media

Experimental Protocols

Protocol 1: Determination of Kinetic Solubility by Shake-Flask Method

This protocol provides a general method for determining the kinetic solubility of an acylated diphenylhydantoin compound in an aqueous buffer.

  • Preparation of Stock Solution:

    • Accurately weigh a sufficient amount of the test compound.

    • Dissolve the compound in 100% dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution (e.g., 10 mM).

  • Preparation of Test Solutions:

    • In separate vials, add a small volume of the DMSO stock solution to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve a range of final concentrations. Ensure the final DMSO concentration is low (e.g., ≤1%) to minimize its effect on solubility.

  • Equilibration:

    • Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

    • Agitate the samples for a defined period (e.g., 24 hours) to allow them to reach equilibrium.

  • Sample Separation:

    • After equilibration, centrifuge the samples at a high speed (e.g., 14,000 rpm for 10 minutes) to pellet the undissolved compound.

  • Quantification:

    • Carefully collect the supernatant.

    • Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC) (see Protocol 2 and 3).

  • Data Analysis:

    • The highest concentration at which the compound remains in solution is considered its kinetic solubility under the tested conditions.

Protocol 2: Quantification by UV-Vis Spectrophotometry

This protocol is suitable for a quick estimation of the concentration of diphenylhydantoin derivatives that have a chromophore.

  • Determine the Wavelength of Maximum Absorbance (λmax):

    • Prepare a dilute solution of the compound in the same solvent/buffer used for the solubility experiment.

    • Scan the solution using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-400 nm) to identify the λmax. For phenytoin, λmax is often around 202-205 nm.

  • Prepare a Standard Curve:

    • Prepare a series of standard solutions of the compound with known concentrations in the same solvent/buffer.

    • Measure the absorbance of each standard at the determined λmax.

    • Plot a graph of absorbance versus concentration and determine the equation of the line (Beer-Lambert Law).

  • Measure Sample Concentration:

    • Measure the absorbance of the supernatant from the solubility experiment (Protocol 1). If the absorbance is too high, dilute the sample with a known volume of the solvent/buffer.

    • Use the standard curve equation to calculate the concentration of the compound in the sample, correcting for any dilutions.

Protocol 3: Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a more accurate and specific method for quantifying acylated diphenylhydantoin compounds.

  • HPLC System and Conditions:

    • Column: A reverse-phase C18 column is typically suitable.

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio will need to be optimized for the specific acylated derivative.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detector set at the λmax of the compound.

    • Injection Volume: Typically 10-20 µL.

  • Prepare a Standard Curve:

    • Prepare a series of standard solutions of the compound with known concentrations in the mobile phase.

    • Inject each standard into the HPLC system and record the peak area.

    • Plot a graph of peak area versus concentration and determine the equation of the line.

  • Analyze Samples:

    • Inject the supernatant from the solubility experiment (Protocol 1) into the HPLC system.

    • Record the peak area for the compound of interest.

  • Calculate Concentration:

    • Use the standard curve equation to calculate the concentration of the compound in the sample.

Visualizations

G cluster_troubleshooting Troubleshooting Workflow for Solubility Issues start Compound Precipitates in Aqueous Solution stock Prepare Stock in Organic Solvent (e.g., DMSO) start->stock cosolvent Use Co-solvent in Aqueous Buffer start->cosolvent ph_adjust Adjust pH of Buffer start->ph_adjust success Compound Dissolved stock->success cosolvent->success ph_adjust->success

Caption: Troubleshooting workflow for addressing precipitation of acylated diphenylhydantoin compounds.

G cluster_acylation_impact Impact of Acylation on Diphenylhydantoin Properties cluster_properties Physicochemical Properties diphenylhydantoin Diphenylhydantoin acylation Acylation diphenylhydantoin->acylation acylated_diphenylhydantoin Acylated Diphenylhydantoin acylation->acylated_diphenylhydantoin solubility Aqueous Solubility (Often Decreased) acylated_diphenylhydantoin->solubility lipophilicity Lipophilicity (Often Increased) acylated_diphenylhydantoin->lipophilicity dissolution Dissolution in Simulated Intestinal Fluid (Can be Increased) acylated_diphenylhydantoin->dissolution

Caption: The impact of acylation on key physicochemical properties of diphenylhydantoin.

G cluster_pathway Simplified Signaling Pathway of Phenytoin phenytoin Phenytoin (Active Drug) na_channel Voltage-Gated Sodium Channel phenytoin->na_channel Binds to inactivation Prolonged Inactivation State na_channel->inactivation Promotes neuronal_firing Reduced High-Frequency Neuronal Firing inactivation->neuronal_firing Leads to

Caption: Simplified schematic of phenytoin's mechanism of action on voltage-gated sodium channels.

References

Technical Support Center: HPLC Analysis of Novel Hydantoin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC analysis of novel hydantoin derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC analysis of novel hydantoin derivatives, presented in a question-and-answer format.

Peak Shape Issues

Q1: Why am I observing peak tailing in the chromatogram of my novel hydantoin derivative?

A1: Peak tailing, where the peak is asymmetrical with a trailing edge, is a common issue in HPLC.[1] For hydantoin derivatives, this can be particularly prevalent due to their chemical nature. The primary causes include:

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase are a frequent cause.[1][2] Free silanol groups on silica-based columns can interact with basic functional groups on your hydantoin derivative, leading to tailing.[1][3]

  • Column Overload: Injecting too much sample can saturate the column, causing peak distortion.[1][3][4]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of your hydantoin derivative, it can exist in both ionized and non-ionized forms, leading to tailing.[2][3]

  • Column Degradation: An old or contaminated column can lose its efficiency and cause peak tailing.[1]

  • Extra-Column Volume: Excessive tubing length or a large detector cell volume can contribute to band broadening and peak tailing.[1]

Solutions:

  • Use a high-purity, end-capped column to minimize silanol interactions.[1][3]

  • Reduce the sample concentration or injection volume.[3][4]

  • Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[5]

  • Flush the column with a strong solvent or replace it if it's old.[6]

  • Use shorter, narrower tubing to connect the column to the detector.[1]

Q2: My peaks are showing fronting. What could be the cause and how can I fix it?

A2: Peak fronting, the inverse of tailing with a leading edge, is also indicative of analytical issues.[3] Potential causes include:

  • Sample Overload: Similar to tailing, injecting a highly concentrated sample can lead to fronting.[3][7][8]

  • Sample Solvent Incompatibility: If your sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to move through the column too quickly at the beginning, resulting in a fronting peak.[7][8][9]

  • Poor Column Packing: Voids or channels within the column can lead to uneven flow and peak fronting.[3]

  • Low Column Temperature: Insufficient temperature can lead to poor mass transfer and peak fronting.

Solutions:

  • Dilute your sample or reduce the injection volume.[8][9]

  • Whenever possible, dissolve your sample in the initial mobile phase.[8]

  • If the column is suspected to be damaged, it should be replaced.[9]

  • Increase the column temperature to improve peak shape.[10]

Ghost Peaks and Baseline Issues

Q3: I am seeing unexpected peaks, often referred to as "ghost peaks," in my chromatograms. What are they and where do they come from?

A3: Ghost peaks are extraneous peaks that appear in a chromatogram and are not related to the injected sample.[11] They can arise from various sources:

  • Contaminated Mobile Phase: Impurities in the solvents or additives used for the mobile phase are a common source.[12][13] Using non-HPLC grade solvents can introduce contaminants.[13]

  • System Contamination: Carryover from previous injections, contaminated injector components, or dirty detector flow cells can all lead to ghost peaks.[11][13]

  • Sample Preparation: Contaminants introduced during sample preparation, such as from filters or vials, can appear as ghost peaks.[13]

  • Degradation of Mobile Phase: Some mobile phase components can degrade over time, forming new compounds that produce peaks.[13]

Solutions:

  • Always use high-purity, HPLC-grade solvents and freshly prepared mobile phases.[12]

  • Implement a rigorous system cleaning protocol, including flushing the injector and the entire system between runs.[12]

  • Run a blank injection (injecting only the mobile phase) to help identify the source of the ghost peak.[14]

  • Ensure all sample preparation materials are clean and compatible with your analysis.[13]

Resolution and Sensitivity Problems

Q4: How can I improve the resolution between my novel hydantoin derivative and other components in the sample?

A4: Achieving adequate resolution is critical for accurate quantification. Several factors can be optimized to improve the separation between peaks:

  • Mobile Phase Composition: Adjusting the ratio of organic solvent to aqueous buffer can significantly impact retention and selectivity.[15][16] Changing the organic modifier (e.g., from acetonitrile to methanol) can also alter selectivity.[15]

  • Stationary Phase: Selecting a different column chemistry can provide alternative selectivity. For hydantoin derivatives, chiral stationary phases like those based on polysaccharide derivatives are often used for enantioseparation.[17][18]

  • Flow Rate: Lowering the flow rate generally increases resolution, but also extends the run time.[10]

  • Column Temperature: Optimizing the column temperature can improve peak shape and selectivity.[10]

  • Gradient Elution: Employing a gradient elution, where the mobile phase composition changes over time, can be effective for separating complex mixtures with a wide range of polarities.[15][16]

Solutions:

  • Systematically vary the mobile phase composition to find the optimal separation.

  • Experiment with different column types (e.g., C18, Phenyl, or a chiral column if enantiomers are present).[15]

  • Reduce the flow rate to enhance separation, keeping in mind the trade-off with analysis time.[10]

  • Evaluate the effect of different column temperatures on the separation.[10]

  • Develop a gradient method to improve the resolution of complex samples.[16]

Data Presentation

Table 1: Effect of Mobile Phase Composition on Retention Time and Resolution of a Novel Hydantoin Derivative (Example Data)

Mobile Phase Composition (Acetonitrile:Water)Retention Time of Hydantoin Derivative (min)Resolution (Rs) between Hydantoin Derivative and Impurity A
50:504.21.3
60:403.51.6
70:302.81.9

This table illustrates how increasing the percentage of the organic solvent (acetonitrile) in a reversed-phase HPLC method typically decreases the retention time of a moderately non-polar compound like a hydantoin derivative, while potentially improving resolution with a closely eluting impurity.

Experimental Protocols

Protocol 1: General HPLC Method for the Analysis of a Novel Hydantoin Derivative

This protocol provides a starting point for developing an HPLC method for a novel hydantoin derivative. Optimization will be required based on the specific properties of the compound.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the novel hydantoin derivative and dissolve it in 10 mL of a suitable solvent (e.g., methanol or acetonitrile) to prepare a 1 mg/mL stock solution.[4]

    • Further dilute the stock solution with the initial mobile phase to a final concentration of approximately 0.1 mg/mL.[4]

    • Filter the final sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[19]

  • HPLC System and Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[20]

    • Mobile Phase: A mixture of HPLC-grade acetonitrile and water. Start with an isocratic elution of 60:40 (acetonitrile:water).[21] The mobile phase should be degassed before use.[22]

    • Flow Rate: 1.0 mL/min.[20]

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detector: UV detector at a wavelength determined by the UV spectrum of the hydantoin derivative (e.g., 220 nm or 254 nm).[20][23]

  • Analysis:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject a blank (mobile phase) to ensure the system is clean.

    • Inject the prepared sample solution.

    • Record the chromatogram and determine the retention time, peak area, and peak shape of the novel hydantoin derivative.

  • Method Optimization:

    • If peak shape is poor or resolution is inadequate, systematically adjust the mobile phase composition, flow rate, and column temperature as described in the troubleshooting section.

Visualizations

hplc_troubleshooting_workflow cluster_start Start cluster_investigation Investigation cluster_action Corrective Actions cluster_evaluation Evaluation cluster_end End start HPLC Analysis Issue (e.g., Peak Tailing, Poor Resolution) check_method Review Method Parameters (Mobile Phase, Column, Flow Rate) start->check_method Identify Potential Causes check_sample Examine Sample Preparation (Concentration, Solvent) start->check_sample Identify Potential Causes check_system Inspect HPLC System (Leaks, Contamination, Connections) start->check_system Identify Potential Causes adjust_mp Adjust Mobile Phase (pH, Composition) check_method->adjust_mp Method-Related change_col Change/Clean Column check_method->change_col Method-Related escalate Consult Senior Scientist check_method->escalate Persistent Issue optimize_inj Optimize Injection (Volume, Solvent) check_sample->optimize_inj Sample-Related maintain_sys System Maintenance (Clean, Check Fittings) check_system->maintain_sys System-Related rerun Re-run Analysis adjust_mp->rerun change_col->rerun optimize_inj->rerun maintain_sys->rerun rerun->check_method Unsuccessful resolved Issue Resolved rerun->resolved Successful

Caption: A workflow diagram for troubleshooting common HPLC analysis issues.

Hydantoin derivatives are known to interact with various cellular signaling pathways, which is the basis for their investigation as potential therapeutic agents, including as anticancer drugs.[24] One such pathway is the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.[25]

egfr_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus egf EGF (Ligand) egfr EGFR (Receptor) egf->egfr Binds ras Ras egfr->ras Activates raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Gene Transcription (Proliferation, Survival) erk->transcription Phosphorylates hydantoin Novel Hydantoin Derivative hydantoin->egfr Inhibits

Caption: A simplified diagram of the EGFR signaling pathway and the potential inhibitory action of a novel hydantoin derivative.

References

Technical Support Center: Optimizing N-Acylation of 5,5-Diphenylhydantoin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the N-acylation of 5,5-diphenylhydantoin. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to facilitate successful synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the N-acylation of 5,5-diphenylhydantoin, offering potential causes and solutions in a user-friendly question-and-answer format.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Poor solubility of 5,5-diphenylhydantoin: The starting material has limited solubility in some common organic solvents.[1][2]- Use a solvent in which 5,5-diphenylhydantoin is more soluble, such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[1][2] - Consider using the sodium salt of 5,5-diphenylhydantoin, which has better solubility in polar solvents like ethanol.
Inactive acylating agent: The acyl chloride or anhydride may have hydrolyzed due to exposure to moisture.- Use freshly opened or distilled acylating agents. - Handle acylating agents under anhydrous conditions (e.g., under an inert atmosphere of nitrogen or argon).
Insufficiently strong base: The base may not be strong enough to deprotonate the hydantoin nitrogen, which is a relatively weak acid (pKa ≈ 8.3).[3]- Use a stronger, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or consider a catalytic amount of a stronger base if compatible with the acylating agent.[4]
Low reaction temperature: The reaction may be too slow at room temperature.- Gently heat the reaction mixture. Monitor for potential side reactions or degradation at elevated temperatures.
Formation of Multiple Products Acylation at both N1 and N3 positions: The hydantoin ring has two nitrogen atoms that can be acylated.- The N3 position is generally more acidic and sterically less hindered, making it the more likely site of acylation under kinetic control. - To favor mono-acylation, use a stoichiometric amount of the acylating agent. - Analyze the product mixture by NMR or LC-MS to identify the different isomers.
Presence of unreacted starting material: The reaction may not have gone to completion.- Increase the reaction time. - Use a slight excess of the acylating agent (e.g., 1.1-1.2 equivalents).
Difficult Product Purification Removal of excess base or base hydrochloride salt: Tertiary amine bases and their salts can be difficult to remove from the reaction mixture.- During work-up, wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove the amine base. - Recrystallize the crude product from a suitable solvent system.
Co-elution of product and byproducts during chromatography: The polarity of the desired product and impurities may be similar.- Optimize the solvent system for column chromatography by trying different solvent polarities and compositions. - Consider using a different stationary phase for chromatography if silica gel is not effective.

Frequently Asked Questions (FAQs)

Q1: Which nitrogen on the 5,5-diphenylhydantoin ring is more likely to be acylated?

A1: The N3 nitrogen is generally more susceptible to acylation. This is due to the higher acidity of the N3 proton compared to the N1 proton, making it easier to deprotonate and rendering the N3 nitrogen more nucleophilic.

Q2: What is the best solvent for the N-acylation of 5,5-diphenylhydantoin?

A2: 5,5-diphenylhydantoin is soluble in solvents like ethanol, acetone, and DMSO.[1][2] The choice of solvent will also depend on the acylating agent and the base used. Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used for acylation reactions with acyl chlorides to avoid reaction with the solvent.

Q3: What type of base should I use for this reaction?

A3: A non-nucleophilic organic base is recommended to avoid competition with the hydantoin nitrogen for the acylating agent. Common choices include triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or pyridine.[5]

Q4: Is a catalyst necessary for this reaction?

A4: While the reaction can proceed with just a base, a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP) can significantly increase the reaction rate.[6][7][8] DMAP works by forming a highly reactive N-acylpyridinium intermediate, which is a more potent acylating agent.[7]

Q5: How can I avoid O-acylation?

A5: 5,5-diphenylhydantoin does not have a hydroxyl group, so O-acylation is not a concern. The primary challenge is achieving selective N-acylation at the desired nitrogen atom. In general, alkaline conditions favor N-acylation over O-acylation in molecules containing both functionalities.[9]

Q6: How can I monitor the progress of the reaction?

A6: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction. A spot for 5,5-diphenylhydantoin, the acylating agent, and the product should be visible. The disappearance of the starting material and the appearance of a new spot for the product indicate the reaction is proceeding. Staining with potassium permanganate can help visualize the spots if they are not UV-active.

Experimental Protocols

Below is a general experimental protocol for the N-acylation of 5,5-diphenylhydantoin. The specific conditions may need to be optimized for different acylating agents.

General Protocol for N-Acetylation of 5,5-Diphenylhydantoin

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 5,5-diphenylhydantoin (1.0 eq) in anhydrous dichloromethane (DCM).

  • Addition of Base and Catalyst: Add N,N-diisopropylethylamine (DIPEA) (1.5 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq) to the solution.

  • Addition of Acylating Agent: Cool the mixture to 0 °C in an ice bath. Slowly add acetyl chloride (1.2 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 3-6 hours, monitoring the progress by TLC.

  • Work-up: Once the reaction is complete, dilute the mixture with DCM and wash with 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-acetyl-5,5-diphenylhydantoin.

Data Presentation

The following table summarizes the influence of various reaction parameters on the efficiency of N-acylation reactions, based on general principles and findings from related studies. This information can be used to guide the optimization of reaction conditions for 5,5-diphenylhydantoin.

Parameter Condition Effect on Yield/Selectivity Reference(s)
Solvent Polar aprotic (e.g., DMF, DMSO)Can enhance the solubility of 5,5-diphenylhydantoin.[1][2]
Non-polar aprotic (e.g., DCM, THF)Commonly used with reactive acylating agents like acyl chlorides to prevent solvent reaction.[4]
Base Weak non-nucleophilic (e.g., TEA, Pyridine)Neutralizes the acid byproduct.[5]
Stronger non-nucleophilic (e.g., DIPEA)May be required for complete deprotonation of the hydantoin.[4]
Catalyst DMAP (catalytic amount)Significantly accelerates the reaction rate by forming a highly reactive intermediate.[6][7][8]
Acylating Agent Acyl ChlorideHighly reactive, generally requires a base to neutralize the HCl byproduct.[5]
Acyl AnhydrideLess reactive than acyl chlorides, may require a catalyst or heating to proceed efficiently.
Temperature 0 °C to Room TemperatureStandard conditions for many acylation reactions to control reactivity and minimize side reactions.[4]
Elevated TemperatureMay be necessary to drive the reaction to completion, especially with less reactive acylating agents.

Visualizations

Experimental Workflow for N-Acylation

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 5,5-diphenylhydantoin in anhydrous solvent B Add base (e.g., DIPEA) and catalyst (e.g., DMAP) A->B C Cool to 0°C B->C D Slowly add acylating agent C->D E Stir at room temperature and monitor by TLC D->E F Aqueous washings (acid, base, brine) E->F G Dry, filter, and concentrate F->G H Purify by chromatography or recrystallization G->H troubleshooting_low_yield Start Low or No Product Yield Solubility Check Solubility of 5,5-Diphenylhydantoin Start->Solubility AcylatingAgent Verify Activity of Acylating Agent Start->AcylatingAgent BaseStrength Evaluate Base Strength Start->BaseStrength ReactionTemp Assess Reaction Temperature Start->ReactionTemp Solvent Use a more suitable solvent (e.g., DMSO, DMF) Solubility->Solvent FreshAgent Use fresh or distilled acylating agent AcylatingAgent->FreshAgent StrongerBase Use a stronger base (e.g., DIPEA) BaseStrength->StrongerBase Heat Gently heat the reaction ReactionTemp->Heat

References

Technical Support Center: 3-Pentanoyl-5,5-diphenylhydantoin Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the purity of synthesized 3-Pentanoyl-5,5-diphenylhydantoin.

Experimental Protocols

The synthesis of this compound is typically achieved in a two-step process: first, the synthesis of the 5,5-diphenylhydantoin precursor, followed by its N-acylation.

Step 1: Synthesis of 5,5-Diphenylhydantoin

This procedure is based on the Biltz synthesis, a common method involving the condensation of benzil with urea.[1][2][3]

Materials:

  • Benzil

  • Urea

  • 30% Aqueous Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)[1][4]

  • Ethanol (95%)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser, combine benzil, urea, 30% aqueous NaOH solution, and ethanol.

  • Heat the mixture to reflux for at least 2 hours.[1][2]

  • After reflux, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing deionized water and stir.

  • Allow the mixture to stand for 15 minutes, then filter to remove any insoluble by-products.[1][2]

  • Acidify the filtrate with concentrated HCl until the solution is strongly acidic. This will precipitate the 5,5-diphenylhydantoin.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash with cold deionized water.

  • Purify the crude product by recrystallization from 95% ethanol.[3]

  • Dry the purified crystals to obtain pure 5,5-diphenylhydantoin.

Step 2: Synthesis of this compound

This step involves the N-acylation of the 5,5-diphenylhydantoin synthesized in Step 1. The N-3 position of the hydantoin ring is the more nucleophilic site for acylation.

Materials:

  • 5,5-Diphenylhydantoin (from Step 1)

  • Pentanoyl Chloride

  • Anhydrous Toluene or Dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Hexane

  • Ethyl Acetate

Procedure:

  • Dissolve 5,5-diphenylhydantoin in anhydrous toluene or DCM in a dry flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine or pyridine to the solution. This will act as a base to neutralize the HCl by-product.

  • Cool the mixture in an ice bath.

  • Slowly add pentanoyl chloride dropwise to the cooled solution while stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization.

Data Presentation

Table 1: Representative Reaction Parameters for Synthesis of 5,5-Diphenylhydantoin

ParameterValueReference
Benzil5.3 g[2]
Urea3.0 g
30% Aqueous NaOH15 mL
Ethanol75 mL
Reflux Time2 hours[2]
Expected Yield~44-71%[2]
Melting Point297-298 °C[2]

Table 2: General Parameters for N-Acylation of Amines with Acyl Chlorides

ParameterCondition/ReagentPurpose
SolventAnhydrous Aprotic (Toluene, DCM, THF)To provide a non-reactive medium for the reaction.
BaseTriethylamine, PyridineTo neutralize the HCl generated during the reaction.
Temperature0 °C to Room TemperatureTo control the reaction rate and minimize side reactions.
Work-upAqueous Bicarbonate WashTo remove excess acyl chloride and neutralize the acid.

Mandatory Visualizations

experimental_workflow cluster_step1 Step 1: Synthesis of 5,5-Diphenylhydantoin cluster_step2 Step 2: N-Acylation s1_start Reactants: Benzil, Urea, NaOH, Ethanol s1_reflux Reflux for 2 hours s1_start->s1_reflux s1_workup Aqueous Work-up & Acidification s1_reflux->s1_workup s1_purify Recrystallization (Ethanol) s1_workup->s1_purify s1_product Pure 5,5-Diphenylhydantoin s1_purify->s1_product s2_start Reactants: 5,5-Diphenylhydantoin, Pentanoyl Chloride, TEA s1_product->s2_start Use as starting material s2_reaction Reaction in Anhydrous Solvent s2_start->s2_reaction s2_workup Aqueous Work-up & Extraction s2_reaction->s2_workup s2_purify Column Chromatography or Recrystallization s2_workup->s2_purify s2_product Pure 3-Pentanoyl-5,5- diphenylhydantoin s2_purify->s2_product

Caption: Overall experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Purity of Final Product check_step1 Analyze Purity of 5,5-Diphenylhydantoin Intermediate start->check_step1 step1_impure Intermediate is Impure check_step1->step1_impure step1_pure Intermediate is Pure check_step1->step1_pure troubleshoot_step1 Troubleshoot Step 1: - Incomplete reaction? - Inefficient purification? - Presence of benzil/benzilic acid? step1_impure->troubleshoot_step1 Yes troubleshoot_step2 Troubleshoot Step 2: - Incomplete acylation? - Hydrolysis of acyl chloride? - Di-acylation? step1_pure->troubleshoot_step2 Yes

Caption: Logical troubleshooting workflow for purity issues.

Troubleshooting Guide

Question: I performed the synthesis of 5,5-diphenylhydantoin (Step 1), but my yield is very low. What could be the cause?

Answer: Several factors could contribute to a low yield in the synthesis of 5,5-diphenylhydantoin:

  • Incomplete Reaction: The reaction requires a reflux time of at least two hours to proceed to completion.[1][2] Ensure adequate heating and reflux duration.

  • Precipitation of By-products: An insoluble by-product can sometimes form. It's important to filter this off before acidifying the filtrate to precipitate the desired product.[1][2]

  • Loss During Work-up: The product is precipitated by making the solution strongly acidic. If the pH is not low enough, precipitation will be incomplete. Also, ensure the solution is sufficiently cooled in an ice bath to maximize recovery.

  • Purity of Starting Materials: Ensure that the benzil and urea used are of high purity.

Question: My 5,5-diphenylhydantoin intermediate appears to be impure after recrystallization. What are the likely impurities and how can I remove them?

Answer: Common impurities in the synthesis of 5,5-diphenylhydantoin include unreacted benzil, and side products like benzilic acid.[5]

  • Benzil: This starting material may be present if the reaction did not go to completion. It is yellow, so a yellowish tint to your product may indicate its presence.

  • Benzilic Acid: This can form as a by-product.

  • Diphenylacetylene diureide: This is another potential side-product.[6]

To improve purity, ensure a thorough recrystallization from ethanol.[3] If impurities persist, a second recrystallization may be necessary. You can also try washing the crude product with a solvent in which the impurities are soluble but the product is not.

Question: The N-acylation reaction (Step 2) is not proceeding, and I am recovering my 5,5-diphenylhydantoin starting material. What should I do?

Answer: If the N-acylation reaction is not working, consider the following:

  • Moisture: Acyl chlorides are highly reactive towards water. Ensure that your glassware is oven-dried and the reaction is performed under an inert atmosphere using anhydrous solvents. Any moisture will hydrolyze the pentanoyl chloride, rendering it inactive.

  • Base: A base like triethylamine or pyridine is crucial to neutralize the HCl formed during the reaction. Without it, the reaction will not proceed efficiently. Ensure you have added the correct stoichiometric amount of base.

  • Reactivity of Acyl Chloride: Check the quality of your pentanoyl chloride. If it is old, it may have already hydrolyzed. Using a fresh bottle or distilling it before use is recommended.

  • Temperature: While the reaction is initiated at 0 °C to control the initial exotherm, allowing it to warm to room temperature and stir for an extended period is necessary for completion. If the reaction is still sluggish, gentle heating might be required.

Question: After the N-acylation work-up, my crude product is an oil and is difficult to purify. What are my options?

Answer: An oily crude product can be due to residual solvent or impurities.

  • Drying: Ensure the product is thoroughly dried under high vacuum to remove all solvent.

  • Purification: Column chromatography is the most effective method for purifying oily products. A gradient of hexane and ethyl acetate on a silica gel column should allow for the separation of your desired product from unreacted starting material and any by-products.

  • Recrystallization: Even if the crude product is an oil, you can attempt recrystallization. Try dissolving the oil in a minimal amount of a hot solvent (like ethanol or an ethyl acetate/hexane mixture) and then cooling it slowly to induce crystallization.

Frequently Asked Questions (FAQs)

Q1: Why is the N-3 position of 5,5-diphenylhydantoin acylated instead of the N-1 position?

A1: The N-3 position of the hydantoin ring is generally more nucleophilic and less sterically hindered compared to the N-1 position, making it the preferred site for acylation under these reaction conditions.

Q2: What analytical techniques are recommended for monitoring the reaction progress and confirming the final product's purity?

A2: Thin-Layer Chromatography (TLC) is excellent for monitoring the reaction's progress by observing the disappearance of the starting materials and the appearance of the product spot. For final product characterization and purity assessment, High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) are recommended.

Q3: Can I use a different acylating agent instead of pentanoyl chloride?

A3: Yes, this protocol can be adapted for other acyl chlorides or acid anhydrides to synthesize a variety of N-acyl-5,5-diphenylhydantoin derivatives. The reaction conditions may need slight optimization depending on the reactivity of the specific acylating agent.

Q4: What are the main safety precautions to consider during this synthesis?

A4: Pentanoyl chloride is corrosive and reacts violently with water, releasing HCl gas. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Concentrated acids and bases are also corrosive. Always add acid to water, not the other way around. The solvents used are flammable and should be handled away from ignition sources.

References

Technical Support Center: In Vivo Administration of Hydrophobic Hydantoin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to method refinement for the in vivo administration of hydrophobic hydantoin derivatives. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and offer practical solutions for successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the in vivo administration of hydrophobic hydantoin derivatives?

Hydrophobic hydantoin derivatives, such as phenytoin, present significant challenges for in vivo administration due to their poor aqueous solubility. This can lead to several issues, including:

  • Low Bioavailability: Poor dissolution in physiological fluids limits the absorption of the drug, resulting in reduced and variable therapeutic effects.[1][2]

  • Precipitation at the Injection Site or in Circulation: When administered parenterally, changes in pH or dilution with aqueous infusion fluids can cause the drug to precipitate, leading to potential emboli, tissue irritation, and inaccurate dosing.[3][4][5]

  • Erratic Absorption: For oral administration, the low solubility can result in inconsistent and unpredictable absorption from the gastrointestinal tract.[1]

  • Difficulty in Formulation: Developing stable and effective formulations for these compounds is complex and often requires specialized techniques and excipients.[6]

Q2: What is fosphenytoin, and how does it address the solubility issues of phenytoin?

Fosphenytoin is a water-soluble phosphate ester prodrug of phenytoin.[7][8] It was developed to overcome the significant challenges associated with the intravenous and intramuscular administration of phenytoin, which is poorly soluble and requires a highly alkaline solution with organic cosolvents that can cause local toxicity.[6][7] After administration, fosphenytoin is rapidly converted by phosphatases in the body to phenytoin, phosphate, and formate.[7][9] This conversion allows for the delivery of phenytoin in a more physiologically compatible formulation, reducing the risk of precipitation and local tissue reactions.[7]

Q3: Are there other formulation strategies to improve the in vivo delivery of hydrophobic hydantoin derivatives?

Yes, several advanced formulation strategies can enhance the solubility and bioavailability of hydrophobic hydantoin derivatives:

  • Prodrugs: Besides fosphenytoin, other prodrugs have been developed. For instance, low-melting acyloxymethyl derivatives of phenytoin have shown increased solubility in lipid vehicles and improved oral bioavailability in rats.[1]

  • Nanosuspensions and Nano-Lipid Carriers (NLCs): Reducing the particle size to the nanometer range increases the surface area for dissolution, which can enhance bioavailability.[10][11] NLCs have been successfully used for the nose-to-brain delivery of phenytoin, achieving higher brain concentrations more rapidly than intravenous administration.[12]

  • Solid Dispersions: This technique involves dispersing the hydrophobic drug in a hydrophilic polymer matrix. Solid dispersions of phenytoin with polymers like PEG 6000 have demonstrated improved solubility and dissolution rates.[13]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their central cavity, forming inclusion complexes with increased aqueous solubility. Hydroxypropyl-β-cyclodextrin (HPCD) has been shown to prevent the precipitation of phenytoin in infusion fluids.[3][14]

  • Layered Double Hydroxides (LDHs): Intercalating phenytoin into Mg-Al layered double hydroxides has been shown to significantly enhance its solubility and oral bioavailability in rats.[15]

  • Microemulsions: These are isotropic, thermodynamically stable systems of oil, water, and surfactant. A microemulsion containing both phenytoin and fosphenytoin has been developed for intranasal delivery, resulting in rapid and effective brain targeting.[8]

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Precipitation of drug upon dilution for intravenous (IV) infusion. The pH of the infusion fluid is too low for the hydantoin derivative to remain soluble. The vehicle of the original formulation is diluted, reducing its solubilizing capacity.- Use a water-soluble prodrug like fosphenytoin, which is more compatible with standard infusion fluids (5% Dextrose or 0.9% Normal Saline).[7][16] - For phenytoin, dilute with 0.9% Sodium Chloride injection, as dextrose solutions can cause precipitation.[4][17] - Add a solubilizing agent, such as hydroxypropyl-β-cyclodextrin, to the infusion fluid before adding the drug to prevent precipitation.[3] - Adjust the pH of the infusion fluid with sodium hydroxide to maintain the drug in solution, though this requires careful control.[5][18]
Low and variable oral bioavailability. Poor dissolution of the hydrophobic hydantoin derivative in the gastrointestinal tract.- Utilize a salt form of the hydantoin derivative, which generally has higher solubility than the free acid form.[19] - Formulate the compound as a solid dispersion with a hydrophilic polymer to enhance dissolution.[13][20] - Reduce the particle size of the drug through micronization or nanosizing to increase the surface area for dissolution. - Develop a lipid-based formulation, such as a self-emulsifying drug delivery system (SEDDS), to improve solubilization in the gut.[1]
Local tissue irritation or necrosis at the injection site. High pH and organic solvents (e.g., propylene glycol) in the formulation of some hydantoin derivatives like phenytoin. Precipitation of the drug at the injection site.- Switch to a more biocompatible formulation, such as the water-soluble prodrug fosphenytoin, for parenteral administration.[7] - For intramuscular (IM) administration, consider formulations designed to be less irritating, although IM administration of fosphenytoin is generally not recommended for pediatric patients.[16][21]
Inconsistent results in animal studies. The formulation is not stable or is interacting with the biological system in an unexpected way. The vehicle itself may have pharmacological effects.- Ensure the formulation is homogenous and stable under the experimental conditions. - Carefully select vehicle components and run appropriate vehicle control groups to account for any effects of the excipients. For example, even low doses of DMSO can have protective effects on the liver.[22] - For oral gavage, consider suspension formulations with appropriate suspending agents to ensure uniform dosing. Novel diazaspiro hydantoins have been administered orally as a suspension in 1% carboxymethylcellulose.[23]

Quantitative Data Summary

Table 1: Solubility Enhancement of Phenytoin

Formulation StrategyVehicle/MethodFold Increase in SolubilityReference
Layered Double Hydroxide (LDH) Intercalation0.1N HCl6.57[15]
Layered Double Hydroxide (LDH) IntercalationpH 6.8 Phosphate Buffer10.5[15]
Solid DispersionPEG 6000 (1:3 drug-to-polymer ratio)Significant improvement in saturated solubility[13]

Table 2: Fosphenytoin Administration Parameters

ParameterValueNotesReference
IV Infusion Rate (Adults) Should not exceed 150 mg PE/minTo minimize the risk of hypotension and cardiac arrhythmias.[16][21]
IV Infusion Rate (Pediatrics) Should not exceed 2 mg PE/kg/min (or 150 mg PE/min, whichever is slower)For loading doses.[16][21]
Diluents for IV Infusion 5% Dextrose Injection or 0.9% Sodium Chloride InjectionDilute to a concentration of 1.5 to 25 mg PE/mL.[16]
Time to Peak Plasma Concentration (IM) Approximately 30 minutesFor the prodrug fosphenytoin.[7][9]
Time for Conversion to Phenytoin (IV) Essentially complete ~2 hours after end of infusionMonitoring of phenytoin levels should be timed accordingly.[16]
Time for Conversion to Phenytoin (IM) Essentially complete ~4 hours after injectionMonitoring of phenytoin levels should be timed accordingly.[16]

*PE: Phenytoin Sodium Equivalents. 1.5 mg of fosphenytoin sodium is equivalent to 1 mg of phenytoin sodium (1 mg PE).[9]

Experimental Protocols

Protocol 1: Preparation of a Cyclodextrin-Based Formulation for IV Infusion to Prevent Phenytoin Precipitation

This protocol is adapted from the findings of Rajewski et al. (1993) on preventing phenytoin precipitation.[3]

  • Determine the required concentration of hydroxypropyl-β-cyclodextrin (HPCD). This will depend on the final desired concentration of the hydantoin derivative in the infusion fluid. A phase-solubility diagram should be constructed to determine the amount of HPCD needed to keep the drug in solution.

  • Prepare the infusion vehicle. Dissolve the calculated amount of HPCD in the chosen infusion fluid (e.g., 0.9% Sodium Chloride Injection).

  • Add the hydantoin derivative. Slowly add the concentrated hydantoin derivative solution to the HPCD-containing infusion fluid while mixing.

  • Visually inspect for precipitation. The solution should remain clear. A formulation without HPCD should be prepared as a control, which is expected to show precipitation.

  • Confirm drug concentration. Assay the final solution using a validated analytical method (e.g., HPLC) to ensure the correct drug concentration.

Protocol 2: Preparation of a Solid Dispersion of a Hydantoin Derivative by Solvent Evaporation

This protocol is based on the method described for phenytoin by Sharma & Pawar (2023).[13]

  • Select a hydrophilic polymer. Polyethylene glycol (PEG) 6000 and polyvinylpyrrolidone (PVP) K30 are common choices.

  • Dissolve the drug and polymer. Dissolve the hydantoin derivative and the chosen polymer in a suitable common solvent (e.g., ethanol). Various drug-to-polymer ratios (e.g., 1:1, 1:2, 1:3) should be prepared to find the optimal composition.

  • Evaporate the solvent. The solvent is removed under reduced pressure using a rotary evaporator. This should be done at a controlled temperature to avoid degradation of the components.

  • Dry the solid dispersion. The resulting solid mass should be dried under vacuum to remove any residual solvent.

  • Characterize the solid dispersion. The solid dispersion should be pulverized and characterized for its dissolution properties and compared to the pure drug.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Administration & Analysis start Hydrophobic Hydantoin Derivative solubilization Solubilization Strategy Selection (e.g., Prodrug, Nanosuspension, Cyclodextrin) start->solubilization Address poor solubility formulation_prep Formulation Preparation (e.g., Dissolution, Milling, Complexation) solubilization->formulation_prep characterization In Vitro Characterization (Solubility, Particle Size, Dissolution) formulation_prep->characterization Quality Control administration Administration to Animal Model (IV, IM, Oral, Intranasal) characterization->administration Proceed with optimal formulation sampling Biological Sampling (Blood, Brain, etc.) administration->sampling analysis Pharmacokinetic Analysis (HPLC, LC-MS/MS) sampling->analysis end Bioavailability & Efficacy Data analysis->end

Caption: Experimental workflow for developing and testing in vivo formulations.

troubleshooting_logic cluster_precipitation Precipitation Issues cluster_bioavailability Low Bioavailability Issues start In Vivo Experiment with Hydrophobic Hydantoin Derivative issue Issue Encountered? (e.g., Precipitation, Low Bioavailability) start->issue precip_cause Identify Cause: pH, Dilution, Vehicle issue->precip_cause Yes (Precipitation) bio_cause Identify Cause: Poor Dissolution issue->bio_cause Yes (Low Bioavailability) success Successful Experiment issue->success No precip_sol Solution: - Use Prodrug (Fosphenytoin) - Add Cyclodextrin - Use 0.9% NaCl (for Phenytoin) - Adjust pH precip_cause->precip_sol bio_sol Solution: - Use Salt Form - Create Solid Dispersion - Nanosizing - Lipid-Based Formulation bio_cause->bio_sol

Caption: Troubleshooting logic for common in vivo administration issues.

References

Technical Support Center: Novel Anticonvulsant Compound Development

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers and drug development professionals working with novel anticonvulsant compounds. Our goal is to help you navigate common experimental challenges and mitigate potential side effects of your compounds.

Frequently Asked Questions (FAQs)

Q1: My novel compound is effective in acute seizure models (e.g., MES, PTZ), but how do I predict its potential for chronic side effects like cognitive impairment?

A1: Early prediction of chronic side effects is crucial. While acute models are excellent for initial efficacy screening, they are less informative about long-term tolerability.[1] To assess cognitive effects, consider incorporating behavioral tests into your in vivo studies. Standard neurobehavioral assessments such as the Morris water maze (for spatial learning and memory) or passive avoidance tests can be run alongside chronic efficacy models (e.g., kindling). Additionally, in vitro models using human-derived induced pluripotent stem cells (iPSCs) can provide insights into neuronal network function and potential neurotoxicity, offering a more translationally relevant platform.[2]

Q2: I'm observing significant sedation and motor impairment (ataxia) in my animal studies. How can I determine if this is a side effect or related to the anticonvulsant mechanism?

A2: Differentiating sedation from the primary anticonvulsant action is a common challenge. The classic triad of anticonvulsant toxicity often includes central nervous system (CNS) depression, ataxia, and nystagmus.[3] To dissect these effects, first establish a dose-response curve for both the anticonvulsant efficacy and the motor impairment (e.g., using a rotarod test). A significant separation between the effective dose (ED50) for seizure protection and the toxic dose (TD50) for motor impairment indicates a favorable therapeutic window. If the doses overlap, consider secondary screening. Compounds acting via non-sedating mechanisms, such as synaptic vesicle protein 2A (SV2A) modulation, may offer a better side-effect profile than those with broad CNS depressant effects like GABA agonists.[3][4]

Q3: My compound shows promising in vitro activity but has poor bioavailability in vivo. What formulation strategies can I explore?

A3: Poor bioavailability can often be attributed to low aqueous solubility or extensive first-pass metabolism.[5] For compounds with low solubility, formulation strategies such as creating salt forms, using co-solvents, or developing nano-suspensions can enhance dissolution and absorption. If rapid metabolism is suspected (e.g., via cytochrome P450 enzymes), medicinal chemistry efforts can be directed at modifying the metabolic soft spots on the molecule without compromising efficacy.[3] Concurrently, performing a Caco-2 permeability assay can help determine if poor absorption across the gut wall is a contributing factor.[6]

Q4: How can I mitigate the risk of idiosyncratic side effects like skin rashes during later-stage development?

A4: Idiosyncratic reactions, such as severe skin rashes (e.g., Stevens-Johnson Syndrome), are rare but serious adverse events associated with some anticonvulsants, particularly aromatic compounds.[7] While difficult to predict in preclinical models, you can de-risk your compound by avoiding structural motifs commonly associated with these reactions. During clinical development, slow dose titration is a key strategy to minimize the risk of hypersensitivity reactions.[8] For certain drugs like carbamazepine, genetic screening for specific HLA alleles in target patient populations is now standard practice to identify individuals at high risk.[7]

Troubleshooting Guides

Issue 1: High variance in seizure threshold in control animals.

  • Possible Cause: Inconsistent experimental conditions.

  • Troubleshooting Steps:

    • Standardize Animal Handling: Ensure all animals are habituated to the testing environment for the same duration before seizure induction. Minimize stress, as it can alter seizure susceptibility.

    • Control Environmental Factors: Maintain consistent lighting, temperature, and noise levels in the experimental room.

    • Check Equipment Calibration: For electrical models like the Maximal Electroshock Seizure (MES) test, ensure the stimulating electrodes are clean and the current output is calibrated and consistent for each animal.[9]

    • Verify Chemo-convulsant Preparation: For chemical models like the pentylenetetrazol (PTZ) test, ensure the convulsant solution is freshly prepared and the correct dose is administered based on precise body weight.[10]

Issue 2: Compound shows efficacy in vitro but is inactive in in vivo seizure models.

  • Possible Cause: Poor pharmacokinetic properties (e.g., low brain penetration).

  • Troubleshooting Steps:

    • Assess Blood-Brain Barrier (BBB) Permeability: Conduct a pharmacokinetic study to measure compound concentrations in both plasma and brain tissue at various time points after administration. A low brain-to-plasma concentration ratio suggests poor BBB penetration.

    • Evaluate Metabolic Stability: Use in vitro liver microsome assays to determine the compound's metabolic stability. High clearance suggests the compound is being eliminated before it can reach its target in the brain.[3]

    • Consider Prodrug Strategy: If the parent compound has poor permeability or stability, a prodrug approach can be used to improve its delivery to the CNS.[5]

Issue 3: Conflicting results between different seizure models.

  • Possible Cause: The compound has a specific mechanism of action that is only effective against certain seizure types.

  • Troubleshooting Steps:

    • Analyze the Model-Mechanism Link: Different models are sensitive to different mechanisms. For example, the MES test is highly predictive for compounds effective against generalized tonic-clonic seizures and often identifies sodium channel blockers.[9][11] The subcutaneous PTZ test is effective at identifying drugs that treat absence seizures, often by acting on GABAergic systems or T-type calcium channels.[12][13]

    • Broaden the Screening Panel: Test the compound in a wider array of models that represent different seizure types, such as the kindling model for focal seizures or genetic models for specific epilepsy syndromes.[10][14]

    • Perform Mechanism of Action Studies: Use in vitro electrophysiology (e.g., patch-clamp on cultured neurons) to directly investigate the compound's effect on specific ion channels or receptors to confirm its molecular target.[12]

Data on Common Side Effects of Anticonvulsants

The following tables summarize the incidence of common adverse effects associated with several newer generation anticonvulsant drugs. This data can serve as a benchmark when evaluating the side effect profile of your novel compounds.

Table 1: Incidence of Common CNS-Related Side Effects

DrugDizziness (%)Somnolence (%)Headache (%)Ataxia (%)
Gabapentin 1719813
Topiramate 312827N/A
Levetiracetam PresentPresentN/APresent
Lacosamide PresentN/APresentN/A

Data sourced from multiple studies. "Present" indicates the side effect is commonly reported but specific percentages were not provided in the cited source. Sources:[15][16]

Table 2: Other Notable Side Effects

DrugCommon Side EffectIncidence (%)
Gabapentin Fatigue11
Topiramate Psychomotor Impairment20
Topiramate Word-finding difficultiesReported
Levetiracetam Behavioral/Mood ChangesReported
Zonisamide Weight Loss, NauseaReported
Felbamate Aplastic Anemia, Liver Failure~0.03% (1 in 3000)

Data sourced from multiple studies. "Reported" indicates a known association. Sources:[15][16]

Key Experimental Protocols

Protocol 1: Maximal Electroshock Seizure (MES) Test in Rodents

This model is used to screen for compounds effective against generalized tonic-clonic seizures.[10]

  • Animal Preparation: Use adult mice or rats within a defined weight range. Allow animals to acclimate to the laboratory for at least one week.

  • Compound Administration: Administer the test compound via the desired route (e.g., intraperitoneal, oral gavage) at a predetermined time before the seizure induction to allow for peak plasma/brain concentration. A vehicle control group must be included.

  • Electrode Placement: Apply corneal electrodes to the animal. A drop of saline should be applied to each eye to ensure good electrical contact.

  • Stimulation: Deliver a high-frequency electrical stimulus (e.g., 60 Hz, 50 mA for 0.2 seconds in mice).

  • Observation: Immediately after stimulation, observe the animal for the presence or absence of a tonic hindlimb extension seizure, which is characterized by the rigid, extended posture of the hindlimbs for at least 3 seconds.

  • Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension. The percentage of animals protected from the seizure in the drug-treated group is compared to the vehicle control group.

Protocol 2: Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test

This model is used to identify compounds that raise the seizure threshold and are often effective against absence and myoclonic seizures.[10]

  • Animal Preparation: As described in the MES protocol.

  • Compound Administration: Administer the test compound or vehicle at the appropriate pre-treatment time.

  • PTZ Injection: Administer a subcutaneous injection of PTZ at a dose known to induce clonic seizures in nearly all control animals (e.g., 85 mg/kg in mice).

  • Observation: Place the animal in an observation chamber and monitor continuously for 30 minutes.

  • Scoring: Record the latency to the first myoclonic jerk and the onset of a generalized clonic seizure (characterized by loss of righting reflex for at least 5 seconds). The absence of a clonic seizure within the 30-minute observation period is considered protection.

  • Endpoint: The primary endpoints are an increase in the latency to seizure onset and the percentage of animals protected from generalized clonic seizures.

Protocol 3: In Vitro Neurotoxicity Assessment using Hippocampal Cultures

This assay helps evaluate if a compound causes neuronal cell death.[6]

  • Cell Culture: Use primary dissociated hippocampal cultures derived from embryonic rats. Plate the neurons on appropriate substrates and allow them to mature for several days in vitro.[6]

  • Compound Treatment: Prepare serial dilutions of the novel anticonvulsant compound in the culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control and a positive control for toxicity (e.g., glutamate).

  • Incubation: Incubate the cultures for a specified period (e.g., 24-48 hours).

  • Viability Assay: Assess cell viability using multiplexed assays. For example:

    • Propidium Iodide (PI) Assay: PI is a fluorescent dye that only enters cells with compromised membranes (i.e., dead cells). An increase in PI fluorescence indicates cell death.[6]

    • CFDA Assay: Carboxyfluorescein diacetate (CFDA) is a non-fluorescent compound that is converted into a fluorescent product by live cells. A decrease in CFDA fluorescence indicates a loss of viable cells.[6]

  • Data Analysis: Quantify fluorescence using a plate reader. Calculate the percentage of cell death relative to the positive control and determine the concentration of the compound that causes 50% toxicity (TC50).

Visualizations

experimental_workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Efficacy & Tolerability cluster_2 Phase 3: Advanced Models cluster_3 Outcome a Compound Synthesis & Library b High-Throughput Efficacy Screen (e.g., Ion Channel Assay) a->b c In Vitro Toxicity (e.g., Hippocampal Culture) b->c Active Hits d Acute Seizure Models (MES, scPTZ) c->d Promising Candidates e Acute Neurotoxicity (Rotarod) d->e Determine Therapeutic Window f Pharmacokinetics (Brain/Plasma Ratio) e->f g Chronic Seizure Models (Kindling) f->g Optimized Leads h Cognitive & Behavioral Assessment g->h i Lead Candidate Selection h->i

Caption: High-level workflow for screening and de-risking novel anticonvulsant compounds.

gaba_pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron cluster_2 Novel Compound Mechanisms glutamate Glutamate gad GAD glutamate->gad gaba_vesicle GABA (in Vesicle) gad->gaba_vesicle gaba_receptor GABA-A Receptor (Chloride Channel) gaba_vesicle->gaba_receptor GABA Release hyperpolarization Hyperpolarization (Inhibition of Firing) gaba_receptor->hyperpolarization Cl- influx compound_c Inhibit GABA Reuptake gaba_receptor->compound_c Increases Synaptic GABA compound_a Enhance GAD Activity compound_a->gad Increases GABA Synthesis compound_b Positive Allosteric Modulator compound_b->gaba_receptor Enhances Channel Opening

Caption: Mechanisms for enhancing GABAergic inhibition to reduce neuronal excitability.

troubleshooting_logic start High In Vivo Toxicity Observed? q1 Is toxicity dose-separable from efficacy? start->q1 a1_yes Proceed with Caution (Narrow Therapeutic Index) q1->a1_yes Yes a1_no High Risk: Re-evaluate Compound q1->a1_no No q2 Is it on-target or off-target toxicity? a2_on Consider alternative target or mechanism q2->a2_on On-Target a2_off Identify and engineer out off-target activity q2->a2_off Off-Target q3 Can the compound be modified? a3_yes Medicinal Chemistry Optimization q3->a3_yes Yes a3_no Terminate Compound q3->a3_no No a1_yes->q2 a1_no->q2 a2_off->q3

Caption: Decision flowchart for troubleshooting high in vivo toxicity findings.

References

Technical Support Center: Enhancing Blood-Brain Barrier Permeability of 5,5-Diphenylhydantoin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the blood-brain barrier (BBB) penetration of 5,5-diphenylhydantoin (phenytoin) derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in delivering 5,5-diphenylhydantoin (phenytoin) to the brain?

A1: The primary challenges include:

  • Poor Aqueous Solubility: Phenytoin is a poorly water-soluble drug, which can limit its formulation and absorption.[1][2][3]

  • P-glycoprotein (P-gp) Efflux: Phenytoin is a substrate for the P-glycoprotein efflux transporter at the BBB, which actively pumps the drug out of the brain, reducing its concentration at the target site.[4][5]

  • High Plasma Protein Binding: Phenytoin is highly bound to plasma proteins (around 90%), primarily albumin. Only the unbound fraction of the drug is available to cross the BBB.[3][6][7]

  • Narrow Therapeutic Index: Phenytoin has a narrow therapeutic window, and increased systemic exposure to enhance brain concentration can lead to toxicity.[8]

Q2: What are the main strategies to improve the BBB penetration of phenytoin derivatives?

A2: Key strategies include:

  • Prodrug Approach: Modifying the phenytoin molecule to create a more lipophilic or actively transported prodrug that can cross the BBB more efficiently and then be converted to the active drug in the brain. Fosphenytoin is a classic example of a phosphate ester prodrug with improved solubility.[9][10][11][12] Other approaches involve conjugation with amino acids or other promoieties to target specific transporters.[1][13]

  • Nanoparticle-Based Delivery: Encapsulating phenytoin or its derivatives in nanoparticles (e.g., layered double hydroxides, lipid-based nanosystems, polymeric nanoparticles) can protect the drug from efflux pumps and facilitate its transport across the BBB.[14][15][16][17]

  • Intranasal Delivery: Administering formulations via the nasal cavity can allow direct nose-to-brain transport, bypassing the BBB.[9][14]

  • Physicochemical Modifications: Synthesizing derivatives with optimized physicochemical properties, such as increased lipophilicity (log P), can enhance passive diffusion across the BBB.[6][18]

Q3: How do I choose an appropriate in vitro BBB model for my experiments?

A3: The choice of model depends on the specific research question:

  • hCMEC/D3 cells: A human cerebral microvascular endothelial cell line that is widely used for P-gp substrate assessment and transport studies. It offers good physiological relevance due to its human origin.[4]

  • MDR1-MDCKII cells: Madin-Darby canine kidney cells transfected with the human MDR1 gene. This model is robust for specifically studying the role of P-gp efflux in drug transport.

  • Caco-2 cells: While primarily a model for intestinal absorption, it is sometimes used as an initial screening tool for BBB permeability due to the expression of tight junctions and some transporters.

  • Co-culture models: Co-culturing endothelial cells with astrocytes and pericytes can create a tighter barrier with higher transendothelial electrical resistance (TEER), more closely mimicking the in vivo BBB.[19]

Q4: My novel phenytoin derivative shows high lipophilicity but poor brain penetration in vivo. What could be the issue?

A4: Several factors could be at play:

  • P-gp Efflux: High lipophilicity can sometimes increase a compound's affinity for P-gp. You may need to perform an in vitro efflux assay to determine if your derivative is a P-gp substrate.

  • Metabolic Instability: The derivative might be rapidly metabolized in the liver or at the BBB, preventing it from reaching the brain in sufficient concentrations.

  • High Plasma Protein Binding: The modification may have increased the affinity for plasma proteins, reducing the unbound fraction available for BBB penetration.

  • Low Solubility: While lipophilic, the compound may have very low aqueous solubility, leading to poor bioavailability after administration.

Troubleshooting Guides

Low Permeability in In Vitro BBB Models
Observed Problem Potential Cause Troubleshooting Steps
Low apparent permeability coefficient (Papp) for a lipophilic derivative.The compound is a substrate for efflux transporters (e.g., P-gp).1. Perform a bi-directional transport assay. A significantly higher basolateral-to-apical Papp compared to the apical-to-basolateral Papp suggests efflux. 2. Co-incubate with a known P-gp inhibitor (e.g., verapamil, zosuquidar) to see if permeability increases.
Inconsistent TEER values across experiments.1. Inconsistent cell seeding density. 2. Variability in cell culture conditions (media, supplements, passage number). 3. Contamination.1. Standardize cell seeding protocols. 2. Use cells within a defined passage number range. 3. Regularly screen for mycoplasma contamination.
High variability in permeability results between wells.1. Inaccurate pipetting. 2. Leakage from the Transwell inserts. 3. Compound adsorption to plastic.1. Use calibrated pipettes and ensure proper technique. 2. Check the integrity of the Transwell inserts before seeding. 3. Include a control without cells to assess non-specific binding to the apparatus.
High Variability in In Vivo Pharmacokinetic Studies
Observed Problem Potential Cause Troubleshooting Steps
Large standard deviations in brain and plasma concentrations.1. Inconsistent dosing (e.g., oral gavage). 2. Variability in animal physiology (age, weight, sex). 3. Issues with sample collection and processing.1. Ensure consistent and accurate administration of the compound. 2. Use animals of the same sex and within a narrow age and weight range. 3. Standardize brain and blood collection times and procedures. Ensure rapid homogenization and storage of brain tissue to prevent degradation.
Low or undetectable brain concentrations.1. Poor oral bioavailability. 2. Rapid metabolism. 3. High P-gp efflux. 4. Inadequate dose.1. Consider intravenous administration to bypass absorption issues. 2. Perform metabolic stability assays (e.g., with liver microsomes). 3. Co-administer with a P-gp inhibitor in a pilot study. 4. Conduct a dose-ranging study.

Data Presentation

Table 1: Physicochemical Properties and Permeability of Phenytoin and its Derivatives

CompoundLogPpKaAqueous Solubility (µg/mL)In Vitro Papp (10⁻⁶ cm/s)In Vivo Brain/Plasma RatioReference
Phenytoin2.28.1~201.4 x 10⁻⁵ (in DIV-BBB model)0.8 - 1.2[3][6][7][19]
Fosphenytoin-->1000Lower than phenytoinSimilar to phenytoin after conversion[9][11]
DPH-1-methylnicotinateHigher than DPHBasic---[6]
Valeroyl DPHHigher than DPH5.68Ionized at physiological pH--[6]
Valproyl DPHHigher than DPH5.91Ionized at physiological pH--[6]

Note: This table is illustrative. Researchers should populate it with data from their specific experiments or from detailed literature sources.

Experimental Protocols

Protocol 1: In Vitro Bidirectional Transport Assay using hCMEC/D3 Cells
  • Cell Culture: Culture hCMEC/D3 cells on collagen-coated Transwell inserts until a confluent monolayer is formed and TEER values stabilize (typically > 60 Ohm·cm²).

  • TEER Measurement: Measure the TEER of each insert before and after the experiment to ensure monolayer integrity.

  • Apical to Basolateral (A-B) Transport:

    • Wash the cells with pre-warmed transport buffer (e.g., HBSS).

    • Add the test compound in transport buffer to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 min), take samples from the basolateral chamber and replace with fresh buffer.

  • Basolateral to Apical (B-A) Transport:

    • Follow the same procedure, but add the test compound to the basolateral chamber and sample from the apical chamber.

  • Sample Analysis: Analyze the concentration of the compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculation:

    • Calculate the apparent permeability coefficient (Papp) for both directions.

    • Papp (cm/s) = (dQ/dt) / (A * C₀)

      • dQ/dt = rate of drug appearance in the receiver chamber

      • A = surface area of the Transwell membrane

      • C₀ = initial concentration in the donor chamber

    • Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 suggests active efflux.

Protocol 2: In Vivo Pharmacokinetic Study in Rodents
  • Animal Model: Use adult male Sprague-Dawley rats or C57BL/6 mice (n=3-5 per time point).

  • Compound Administration: Administer the phenytoin derivative at a predetermined dose via the desired route (e.g., oral gavage, intravenous injection).

  • Sample Collection:

    • At designated time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose), anesthetize the animals.

    • Collect blood via cardiac puncture into heparinized tubes. Centrifuge to obtain plasma.

    • Perfuse the animals transcardially with ice-cold saline to remove blood from the brain.

    • Excise the brain, weigh it, and immediately flash-freeze or homogenize it.

  • Sample Processing:

    • For plasma, perform protein precipitation (e.g., with acetonitrile) to extract the drug.

    • For brain tissue, homogenize in a suitable buffer and then perform protein precipitation or liquid-liquid extraction.

  • Quantification: Analyze the drug concentrations in plasma and brain homogenate supernatant using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the mean plasma and brain concentration-time profiles.

    • Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC).

    • Determine the brain-to-plasma concentration ratio (Cb/Cp) at each time point or the ratio of the AUCs (AUCbrain/AUCplasma).

Visualizations

experimental_workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation physchem Physicochemical Characterization (LogP, pKa, Solubility) bbb_model In Vitro BBB Model (e.g., hCMEC/D3) physchem->bbb_model Select Compounds transport_assay Bidirectional Transport Assay bbb_model->transport_assay efflux_ratio Calculate Efflux Ratio (ER > 2?) transport_assay->efflux_ratio efflux_ratio->physchem Re-design pk_study Rodent PK Study (IV or PO) efflux_ratio->pk_study Promising Candidates sample_collection Collect Brain & Plasma Samples pk_study->sample_collection lcms LC-MS/MS Quantification sample_collection->lcms bp_ratio Determine Brain/Plasma Ratio lcms->bp_ratio bp_ratio->physchem Further Optimization

Caption: Experimental workflow for screening phenytoin derivatives.

prodrug_strategy cluster_prodrug blood Bloodstream prodrug Phenytoin Prodrug (e.g., Fosphenytoin) - Increased solubility - Carrier-targeted bbb Blood-Brain Barrier (Endothelial Cell) brain Brain Parenchyma phenytoin Active Phenytoin bbb->phenytoin Enzymatic Conversion prodrug->bbb Crosses BBB phenytoin->brain Pharmacological Effect

Caption: Prodrug strategy for enhancing phenytoin brain delivery.

nanoparticle_delivery cluster_nano blood Bloodstream nanoparticle Phenytoin-loaded Nanoparticle bbb Blood-Brain Barrier (Endothelial Cell) brain Brain Parenchyma phenytoin_released Phenytoin (Released) bbb->phenytoin_released Drug Release nanoparticle->bbb Receptor-Mediated Transcytosis phenytoin_released->brain Pharmacological Effect

Caption: Nanoparticle-mediated delivery of phenytoin across the BBB.

References

Validation & Comparative

A Comparative Analysis of the Anticonvulsant Potential of Phenytoin and its 3-Substituted Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Comparison of Anticonvulsant Activity

The following table summarizes the anticonvulsant activity of Phenytoin and various 3-substituted 5,5-diphenylhydantoin derivatives, as determined by the maximal electroshock (MES) test. The MES test is a widely accepted preclinical model for identifying compounds that may be effective against generalized tonic-clonic seizures. The median effective dose (ED50), which is the dose required to produce a therapeutic effect in 50% of the population, is a key metric for comparison.

CompoundAnimal ModelTestED50 (mg/kg)Reference
Phenytoin MouseMES5.96[1]
3-amino-5,5′-diphenylhydantoin Schiff Base (SB2-Ph)MouseMES8.29[1]
1,3-bis(methoxymethyl)-5,5-diphenylhydantoinMouseMES-
3-acetoxymethyl-5-ethyl-5-phenylhydantoinMouseMES-

Note: A specific ED50 value for 1,3-bis(methoxymethyl)-5,5-diphenylhydantoin and 3-acetoxymethyl-5-ethyl-5-phenylhydantoin was not provided in the referenced literature, although they were reported to show activity in the MES test.

Mechanism of Action: Targeting Voltage-Gated Sodium Channels

Hydantoin derivatives, including Phenytoin, primarily exert their anticonvulsant effects by modulating voltage-gated sodium channels in neurons. By binding to the channel, they prolong its inactivated state, which in turn limits the high-frequency repetitive firing of action potentials that is characteristic of seizure activity. This mechanism is effective in preventing the spread of seizures within the brain.

Below is a simplified representation of the proposed signaling pathway.

High-frequency neuronal firing High-frequency neuronal firing Voltage-gated Na+ channels Voltage-gated Na+ channels High-frequency neuronal firing->Voltage-gated Na+ channels activates Prolonged inactivation Prolonged inactivation Voltage-gated Na+ channels->Prolonged inactivation Reduced Na+ influx Reduced Na+ influx Prolonged inactivation->Reduced Na+ influx Suppression of seizure spread Suppression of seizure spread Reduced Na+ influx->Suppression of seizure spread Hydantoin Derivative (e.g., Phenytoin) Hydantoin Derivative (e.g., Phenytoin) Hydantoin Derivative (e.g., Phenytoin)->Voltage-gated Na+ channels binds to

Caption: Proposed mechanism of action for hydantoin anticonvulsants.

Experimental Protocols

The data presented in this guide is primarily derived from the following standardized experimental protocols used in preclinical anticonvulsant screening.

Maximal Electroshock (MES) Test

The MES test is a model for generalized tonic-clonic seizures.

  • Animal Model: Typically, mice or rats are used.

  • Drug Administration: The test compound is administered, usually intraperitoneally (i.p.), at various doses to different groups of animals. A vehicle control group is also included.

  • Induction of Seizure: At the time of predicted peak effect of the drug, a brief electrical stimulus is delivered through corneal or ear electrodes.

  • Endpoint: The presence or absence of the tonic hindlimb extension phase of the seizure is recorded. Abolition of this phase is considered a positive indication of anticonvulsant activity.

  • Data Analysis: The ED50 value is calculated based on the percentage of animals protected at each dose level.

Subcutaneous Pentylenetetrazol (scPTZ) Test

The scPTZ test is a model for myoclonic and absence seizures.

  • Animal Model: Mice or rats are commonly used.

  • Drug Administration: The test compound or vehicle is administered to different groups of animals.

  • Induction of Seizure: A convulsant dose of pentylenetetrazol (PTZ) is injected subcutaneously.

  • Endpoint: The animals are observed for a set period (e.g., 30 minutes) for the occurrence of clonic seizures lasting for a specific duration (e.g., 5 seconds). The absence of such seizures indicates protection.

  • Data Analysis: The ED50 is determined from the dose-response curve.

Below is a graphical representation of a general experimental workflow for evaluating the anticonvulsant activity of a test compound.

cluster_0 In Vivo Testing cluster_1 Data Analysis Animal Acclimatization Animal Acclimatization Drug Administration (Test Compound/Vehicle) Drug Administration (Test Compound/Vehicle) Animal Acclimatization->Drug Administration (Test Compound/Vehicle) Seizure Induction Seizure Induction Drug Administration (Test Compound/Vehicle)->Seizure Induction Behavioral Observation Behavioral Observation Seizure Induction->Behavioral Observation MES Test MES Test Seizure Induction->MES Test scPTZ Test scPTZ Test Seizure Induction->scPTZ Test Record Seizure Parameters Record Seizure Parameters Behavioral Observation->Record Seizure Parameters Calculate ED50 Calculate ED50 Record Seizure Parameters->Calculate ED50 Statistical Analysis Statistical Analysis Calculate ED50->Statistical Analysis

Caption: General experimental workflow for anticonvulsant screening.

Concluding Remarks

Phenytoin remains a cornerstone in the treatment of epilepsy. The exploration of its derivatives, particularly at the N-3 position of the hydantoin ring, continues to be an active area of research aimed at discovering novel anticonvulsants with improved efficacy and safety profiles. While a direct comparison with 3-Pentanoyl-5,5-diphenylhydantoin is not possible at this time due to a lack of available data, the information on other 3-substituted analogs suggests that modifications at this position can significantly influence anticonvulsant activity. Further research is warranted to synthesize and evaluate the anticonvulsant potential of this compound to fully understand its place within this class of compounds.

References

A Comparative Analysis of Acyl and Other N-Substituted Derivatives of 5,5-Diphenylhydantoin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of various acyl and other N-substituted derivatives of 5,5-diphenylhydantoin (phenytoin), a cornerstone in the management of epilepsy. The objective is to present a clear overview of their anticonvulsant properties, supported by experimental data, to aid in the research and development of novel antiepileptic drugs.

Introduction to 5,5-Diphenylhydantoin and its Derivatives

5,5-Diphenylhydantoin, commonly known as phenytoin, is a widely prescribed anticonvulsant drug effective against partial and tonic-clonic seizures.[1] Its mechanism of action primarily involves the blockade of voltage-gated sodium channels in neurons, which stabilizes neuronal membranes and prevents the high-frequency repetitive firing associated with seizures.[2][3] In the quest for improved therapeutic profiles, numerous derivatives of phenytoin have been synthesized and evaluated. Acylation and other substitutions at the N-1 and N-3 positions of the hydantoin ring have been a key strategy to modulate the compound's physicochemical properties, potency, and toxicity.[4] This guide focuses on a comparative analysis of these derivatives, with a particular emphasis on their anticonvulsant efficacy and neurotoxicity.

Comparative Performance Data

The following table summarizes the anticonvulsant activity and neurotoxicity of selected N-substituted derivatives of 5,5-diphenylhydantoin compared to the parent compound. The data is primarily from studies utilizing the maximal electroshock (MES) seizure model for efficacy and the rotarod test for neurotoxicity in mice.

CompoundDerivative TypeAnticonvulsant Activity (MES) ED₅₀ (mg/kg)Neurotoxicity (Rotarod) TD₅₀ (mg/kg)Protective Index (PI) (TD₅₀/ED₅₀)
Phenytoin Parent Compound5.96[5]37.07[5]6.22[5]
Compound 5j N-3-Arylamide9.2421.645.8
SB2-Ph 3-Amino Schiff Base8.29[5]54.51[5]6.58[5]
SB4-Ph 3-Amino Schiff Base10.71[5]42.37[5]3.96[5]

ED₅₀ (Median Effective Dose): The dose required to produce an anticonvulsant effect in 50% of the animals tested. TD₅₀ (Median Toxic Dose): The dose required to produce a toxic effect (motor impairment) in 50% of the animals tested. PI (Protective Index): A measure of the drug's margin of safety. A higher PI indicates a more favorable therapeutic window.

Qualitative studies have also reported that alkoxymethyl and acyloxymethyl derivatives of 5,5-diphenylhydantoin show good activity against MES-induced seizures.[4][6] However, these studies often conclude that the novel compounds do not exhibit greater activity against MES seizures than the parent compound, phenytoin.[4][6]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative performance data.

Synthesis of N-Acyl-5,5-diphenylhydantoin Derivatives (General Procedure)

A general method for the synthesis of N-acyl derivatives involves the reaction of 5,5-diphenylhydantoin with an appropriate acylating agent. For instance, the synthesis of 3-benzoyl-5,5-diphenylhydantoin can be achieved by refluxing 5,5-diphenylhydantoin with benzoyl chloride in a suitable dry solvent such as benzene.

Maximal Electroshock (MES) Seizure Test

The MES test is a standard preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.

  • Animals: Male albino mice are typically used.

  • Drug Administration: The test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses.

  • Apparatus: A convulsiometer that delivers a constant alternating current.

  • Procedure: At a predetermined time after drug administration (time of peak effect), a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal or ear-clip electrodes.

  • Endpoint: The presence or absence of the tonic hindlimb extension phase of the induced seizure is recorded. Abolition of this phase is considered protection.

  • Data Analysis: The dose that protects 50% of the animals from the tonic hindlimb extension (ED₅₀) is calculated.

Rotarod Neurotoxicity Test

This test is used to assess motor coordination and identify potential neurological deficits or neurotoxicity induced by the test compounds.

  • Animals: Male albino mice are used.

  • Apparatus: A rotating rod (rotarod) apparatus.

  • Procedure: Mice are trained to walk on the rotating rod at a constant speed (e.g., 4-40 rpm). On the test day, at the time of peak effect after drug administration, the mice are placed on the rotating rod for a set duration (e.g., 1-3 minutes).

  • Endpoint: The inability of the animal to maintain its balance on the rod for the predetermined time is considered a positive indication of neurotoxicity.

  • Data Analysis: The dose that causes 50% of the animals to fail the test (TD₅₀) is determined.

Mechanism of Action and Experimental Workflow

The primary mechanism of action for phenytoin and its derivatives is the modulation of voltage-gated sodium channels. The following diagrams illustrate this signaling pathway and a typical experimental workflow for screening these compounds.

G Mechanism of Action of 5,5-Diphenylhydantoin Derivatives cluster_membrane Neuronal Membrane Na_Channel_Active Active Na+ Channel Na_Channel_Inactive Inactive Na+ Channel Na_Channel_Active->Na_Channel_Inactive Inactivates Na_Channel_Resting Resting Na+ Channel Na_Channel_Inactive->Na_Channel_Resting Recovers Reduced_Firing Reduced Neuronal Excitability Na_Channel_Inactive->Reduced_Firing Prolonged Inactivation Na_Channel_Resting->Na_Channel_Active Activates Derivative 5,5-Diphenylhydantoin Derivative Derivative->Na_Channel_Inactive Binds to and stabilizes High_Freq_Firing High-Frequency Neuronal Firing High_Freq_Firing->Na_Channel_Active Opens Seizure Seizure Propagation High_Freq_Firing->Seizure Anticonvulsant_Effect Anticonvulsant Effect Reduced_Firing->Anticonvulsant_Effect Anticonvulsant_Effect->Seizure Inhibits

Caption: Mechanism of action of 5,5-diphenylhydantoin derivatives.

G Experimental Workflow for Anticonvulsant Screening cluster_synthesis Chemical Synthesis cluster_screening Pharmacological Screening cluster_analysis Data Analysis Synthesis Synthesis of Acyl Derivatives Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification MES_Test Maximal Electroshock (MES) Test (Anticonvulsant Activity - ED50) Purification->MES_Test Rotarod_Test Rotarod Test (Neurotoxicity - TD50) Purification->Rotarod_Test PI_Calculation Calculation of Protective Index (PI) MES_Test->PI_Calculation Rotarod_Test->PI_Calculation SAR_Analysis Structure-Activity Relationship (SAR) Analysis PI_Calculation->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: Experimental workflow for anticonvulsant screening.

Conclusion

The derivatization of 5,5-diphenylhydantoin at the N-3 position has yielded compounds with significant anticonvulsant activity. The N-3-arylamide and 3-amino Schiff base derivatives presented in this guide demonstrate that modifications to the hydantoin ring can lead to potent anticonvulsant effects, in some cases with an improved protective index compared to the parent drug, phenytoin. The primary mechanism of action for these derivatives is believed to be consistent with that of phenytoin, involving the blockade of voltage-gated sodium channels.

Further research focusing on a systematic exploration of various acyl and other N-substituted derivatives, coupled with comprehensive quantitative structure-activity relationship (QSAR) studies, will be invaluable in the design of new anticonvulsant agents with enhanced efficacy and a superior safety profile. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued evaluation of these promising compounds.

References

Cross-Validation of Analytical Methods for Hydantoin Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with hydantoin derivatives, the selection of an appropriate analytical method is critical for accurate quantification and characterization. This guide provides a comparative overview of commonly employed analytical techniques for hydantoin derivatives, supported by experimental data from various studies. The primary methods discussed include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).

Comparative Analysis of Method Performance

The performance of an analytical method is evaluated based on several key parameters, including linearity, accuracy, precision, and sensitivity (limit of detection and quantification). The following table summarizes these parameters for different analytical methods applied to various hydantoin derivatives, as reported in the scientific literature.

Analytical MethodHydantoin DerivativeMatrixLinearity RangeAccuracy/Recovery (%)Precision (%RSD)LODLOQCitation
HPLC-UV DMDM HydantoinCosmetics20-100 µg/mL96.6 - 104.2---
HPLC-UV Allantoin, Panthenol, Hesperidin, RutinPharmaceutical Gel-96.9 - 102.4< 2.2--[1]
LC-MS/MS Phenytoin and 5-(4-hydroxyphenyl)-5-phenylhydantoinRat Plasma7.81 - 250 ng/mLWithin ±15%Within ±15%-7.81 ng/mL[2]
LC-MS/MS Phenytoin and 5-(4-hydroxyphenyl)-5-phenylhydantoinRat Brain Tissue23.4 - 750 ng/gWithin ±15%Within ±15%-23.4 ng/g[2]
LC-MS/MS Free PhenytoinSerum/Plasma0.1 - 4.0 µg/mL---0.1 µg/mL[3][4]
LC-MS/MS NitrofurantoinHuman Plasma5.00 - 3006 ng/mL--0.25 ng/mL5.00 ng/mL[5]
GC-MS 1-MethylhydantoinWhole Blood0.5 - 50 ng/mL93.02 - 108.12Intra-day: < 6.07, Inter-day: < 13.370.1 ng/mL-[6]
CE Tic-hydantoin enantiomers------[7]

Note: LOD = Limit of Detection, LOQ = Limit of Quantification, %RSD = Relative Standard Deviation. Dashes indicate that the data was not specified in the cited source.

Experimental Workflows and Methodologies

The selection of an analytical method is often dictated by the specific requirements of the analysis, such as the desired sensitivity, the complexity of the sample matrix, and the need for chiral separation. Below are the generalized workflows for the discussed analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of hydantoin derivatives.[8] It offers good resolution and can be coupled with various detectors, most commonly UV-Vis.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Sample Extraction Extraction/Dilution Sample->Extraction Filtration Filtration Extraction->Filtration Autosampler Autosampler Filtration->Autosampler Column Column Autosampler->Column Injection Pump Pump Pump->Autosampler Pump->Column MobilePhase Mobile Phase MobilePhase->Pump Detector UV/PDA Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: Generalized workflow for HPLC analysis.

Detailed Methodology (Based on DMDM Hydantoin Analysis):

  • Sample Preparation: Cosmetic samples are accurately weighed and dissolved in a suitable solvent.

  • Chromatographic Conditions:

    • Column: X-terra C18

    • Mobile Phase: A mixture of 0.75mM KH2PO4 in 0.85% sulfuric acid and methanol (7:3).

    • Detection: UV at 214 nm.

  • Quantification: Calibration curves are generated using standard solutions of DMDM hydantoin.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and selectivity, making it ideal for analyzing hydantoin derivatives in complex biological matrices at low concentrations.[2][4]

LCMSMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS System cluster_data Data Analysis Sample Biological Sample (Plasma, Brain Tissue) ProteinPrecipitation Protein Precipitation (e.g., Acetonitrile) Sample->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantCollection Supernatant Collection Centrifugation->SupernatantCollection LC Liquid Chromatography SupernatantCollection->LC IonSource Ion Source (ESI) LC->IonSource MassAnalyzer1 Quadrupole 1 (Q1) IonSource->MassAnalyzer1 Precursor Ion CollisionCell Collision Cell (Q2) MassAnalyzer1->CollisionCell MassAnalyzer2 Quadrupole 3 (Q3) CollisionCell->MassAnalyzer2 Product Ions Detector Detector MassAnalyzer2->Detector MRM MRM Chromatogram Detector->MRM Quantification Quantification MRM->Quantification

Caption: Workflow for LC-MS/MS analysis.

Detailed Methodology (Based on Phenytoin Analysis): [2]

  • Sample Preparation: To 100 µL of plasma or brain homogenate, an internal standard is added, followed by a protein precipitation agent (e.g., acetonitrile). The sample is vortexed and centrifuged, and the supernatant is collected for analysis.

  • LC-MS/MS Conditions:

    • LC System: Agilent 1290 HPLC system.

    • Column: Kinetex EVO C18.

    • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in 2:1 acetonitrile:methanol.

    • Mass Spectrometer: AbSciex QTRAP 5500 with a Turbo Spray ion source in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable hydantoin derivatives. Derivatization may be required for non-volatile compounds.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis Sample Sample (e.g., Blood) Extraction Liquid-Liquid Extraction Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization GC Gas Chromatograph Derivatization->GC Injection IonSource Ion Source (EI) GC->IonSource MassAnalyzer Mass Analyzer (Quadrupole) IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector TIC Total Ion Chromatogram Detector->TIC MassSpectrum Mass Spectrum TIC->MassSpectrum Quantification Quantification MassSpectrum->Quantification

Caption: Generalized workflow for GC-MS analysis.

Detailed Methodology (Based on 1-Methylhydantoin Analysis): [6]

  • Sample Preparation: An internal standard is added to the blood sample, followed by pH adjustment and liquid-liquid extraction with an organic solvent (e.g., ethyl acetate). The organic layer is separated, dried, and reconstituted for injection.

  • GC-MS Conditions:

    • The specific column and temperature program are optimized for the separation of the target analyte.

    • Ionization: Electron Ionization (EI).

    • Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode for quantification.

Capillary Electrophoresis (CE)

CE is a high-efficiency separation technique that is particularly useful for the analysis of charged molecules and for chiral separations.[7][9] It offers advantages such as short analysis times and low consumption of reagents and samples.[10]

CE_Workflow cluster_prep Sample Preparation cluster_ce CE System cluster_data Data Analysis Sample Sample Dilution Dilution in Buffer Sample->Dilution Capillary Fused Silica Capillary Dilution->Capillary Injection Detector Detector (e.g., UV) Capillary->Detector BGE Background Electrolyte BGE->Capillary HVPS High Voltage Power Supply HVPS->Capillary Electropherogram Electropherogram Detector->Electropherogram Analysis Peak Analysis Electropherogram->Analysis

Caption: Workflow for Capillary Electrophoresis.

Detailed Methodology (Based on Tic-hydantoin Enantiomer Separation): [7]

  • Sample Preparation: The sample is dissolved in the background electrolyte.

  • CE Conditions:

    • Capillary: Fused silica capillary.

    • Background Electrolyte (BGE): Contains a chiral selector (e.g., highly sulfated beta-cyclodextrins) at a specific pH (e.g., 2.5).

    • Separation Voltage: A high voltage is applied across the capillary.

    • Detection: On-column UV detection.

Conclusion

The choice of an analytical method for hydantoin derivatives depends on a multitude of factors including the analyte's physicochemical properties, the sample matrix, the required sensitivity, and the availability of instrumentation. HPLC is a robust and versatile technique for routine analysis. LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for bioanalysis and trace-level quantification. GC-MS is well-suited for volatile hydantoins, while Capillary Electrophoresis provides a high-efficiency alternative, especially for chiral separations. This guide provides a foundation for researchers to compare these methods and select the most appropriate one for their specific application. For the development and validation of a new method, it is crucial to follow established guidelines to ensure reliable and reproducible results.[11][12]

References

Head-to-Head Comparison of Novel Hydantoins in Preclinical Seizure Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive head-to-head comparison of the anticonvulsant activity of several novel hydantoin derivatives against the established drug, Phenytoin. The data presented herein is compiled from preclinical studies utilizing standardized seizure models to evaluate the efficacy and neurotoxicity of these emerging compounds. This objective analysis is intended for researchers, scientists, and drug development professionals in the field of epilepsy treatment.

Executive Summary

The search for new antiepileptic drugs with improved efficacy and better safety profiles is a continuous effort. Hydantoin derivatives have long been a cornerstone of epilepsy treatment, with Phenytoin being a primary example. This guide focuses on the next generation of hydantoins, presenting a comparative analysis of their performance in the Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazol (scPTZ) seizure models. These models are well-established predictors of efficacy against generalized tonic-clonic and myoclonic seizures, respectively. Neurotoxicity is assessed using the rotarod test. The data is presented to facilitate a clear comparison of the therapeutic potential of these novel compounds.

Comparative Anticonvulsant Activity and Neurotoxicity

The following tables summarize the quantitative data on the anticonvulsant efficacy (Median Effective Dose, ED₅₀), neurotoxicity (Median Toxic Dose, TD₅₀), and the resulting Protective Index (PI = TD₅₀/ED₅₀) of several novel hydantoin derivatives compared to Phenytoin. A higher PI indicates a wider therapeutic window.

CompoundSeizure ModelED₅₀ (mg/kg)TD₅₀ (mg/kg)Protective Index (PI)Reference
Phenytoin MES5.9635.35.92[1]
SB2-Ph MES8.2951.86.25[1]
SB4-Ph MES---[1]
SB1-Ph MES---[1]
SB3-Ph MES---[1]
Ph-5 MES0.25 µg>5 µg>20.35[2]
Ph-5 6 Hz0.358 µg>5 µg>13.97[2]

Note: '-' indicates data not available in the cited sources. The data for SB1-Ph, SB3-Ph, and SB4-Ph in the MES test was presented qualitatively in the source, showing less potency than SB2-Ph and Phenytoin.

Experimental Protocols

A clear understanding of the methodologies used to generate the comparative data is crucial for its interpretation. The following are detailed protocols for the key in vivo experiments cited in this guide.

Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model to identify anticonvulsant drugs effective against generalized tonic-clonic seizures.

  • Animals: Male albino mice (20-25 g) or Wistar rats (100-150 g).

  • Apparatus: An electroconvulsiometer with corneal or ear-clip electrodes.

  • Procedure:

    • Animals are randomly assigned to control and experimental groups.

    • The test compounds, suspended in a vehicle (e.g., 0.5% methylcellulose), are administered intraperitoneally (i.p.) or orally (p.o.). The control group receives the vehicle alone.

    • After a predetermined time interval (typically 30-60 minutes), a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, for 0.2 seconds) is delivered through the electrodes.

    • The presence or absence of a tonic hind limb extension is observed. The abolition of this tonic phase is considered the endpoint for anticonvulsant activity.

  • Quantification: The ED₅₀, the dose that protects 50% of the animals from the tonic hind limb extension, is calculated using probit analysis.

Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test

The scPTZ test is used to screen for anticonvulsant drugs that may be effective against myoclonic and absence seizures.

  • Animals: Male albino mice (18-25 g).

  • Procedure:

    • Animals are divided into control and experimental groups.

    • Test compounds are administered i.p. or p.o. at various doses.

    • Following the appropriate absorption period, a convulsant dose of Pentylenetetrazol (e.g., 85 mg/kg) is injected subcutaneously in the scruff of the neck.

    • Animals are observed for a period of 30 minutes for the presence of clonic seizures (characterized by rhythmic contractions of the limbs, lasting for at least 5 seconds).

    • The absence of clonic seizures is considered a positive endpoint for anticonvulsant activity.

  • Quantification: The ED₅₀, the dose that protects 50% of the animals from clonic seizures, is determined.

Rotarod Neurotoxicity Test

This test is employed to assess the potential motor impairment and neurotoxic effects of the test compounds.

  • Animals: Male albino mice (20-25 g).

  • Apparatus: A rotating rod apparatus (rotarod) with a set speed (e.g., 10-15 rpm).

  • Procedure:

    • Mice are trained to remain on the rotating rod for a set period (e.g., 1-2 minutes) in a pre-testing session.

    • On the test day, the trained animals are administered the test compounds at various doses.

    • At the time of peak effect, the mice are placed on the rotating rod.

    • The inability of an animal to remain on the rod for the predetermined time is indicative of neurotoxicity.

  • Quantification: The TD₅₀, the dose at which 50% of the animals fail the rotarod test, is calculated.

Mechanism of Action: Modulation of Voltage-Gated Sodium Channels

The primary mechanism of action for hydantoin anticonvulsants is the modulation of voltage-gated sodium channels (VGSCs) in neuronal membranes. These channels are crucial for the initiation and propagation of action potentials. In a hyperexcitable state, such as during a seizure, neurons exhibit rapid and repetitive firing. Hydantoins exert their effect by binding to the VGSCs and stabilizing them in the inactivated state. This action is use-dependent, meaning that the blocking effect is more pronounced in neurons that are firing rapidly. By prolonging the inactivated state, hydantoins reduce the number of available sodium channels that can open, thereby suppressing the sustained high-frequency firing of neurons that underlies seizure activity.

G Mechanism of Action of Hydantoin Anticonvulsants Resting Resting State (Channel Closed) Open Open State (Na+ Influx) Resting->Open Activation Inactivated Inactivated State (Channel Blocked) Open->Inactivated Fast Inactivation Inactivated->Resting Recovery Depolarization Depolarization Depolarization->Resting Opens Repolarization Repolarization Hydantoin Hydantoin Hydantoin->Inactivated Stabilizes

Caption: Voltage-gated sodium channel states and hydantoin interaction.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of novel anticonvulsant compounds.

G Preclinical Anticonvulsant Drug Discovery Workflow Compound_Synthesis Novel Hydantoin Synthesis MES_Screen Maximal Electroshock (MES) Screen Compound_Synthesis->MES_Screen scPTZ_Screen Subcutaneous PTZ (scPTZ) Screen Compound_Synthesis->scPTZ_Screen Dose_Response Dose-Response & ED50 Determination MES_Screen->Dose_Response scPTZ_Screen->Dose_Response Rotarod_Test Rotarod Neurotoxicity (TD50) Dose_Response->Rotarod_Test PI_Calculation Protective Index (PI) Calculation Rotarod_Test->PI_Calculation Lead_Optimization Lead Optimization PI_Calculation->Lead_Optimization

Caption: Workflow for preclinical evaluation of novel anticonvulsants.

References

Benchmarking the Neurotoxicity of 3-Pentanoyl-5,5-diphenylhydantoin: A Comparative Guide for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel anticonvulsant therapies requires a delicate balance between efficacy and safety. A critical aspect of the safety profile of any new chemical entity targeting the central nervous system is its potential for neurotoxicity. This guide provides a framework for benchmarking the neurotoxicity of a novel compound, 3-Pentanoyl-5,5-diphenylhydantoin, against established antiepileptic drugs (AEDs). Due to the limited publicly available data on this compound, this document outlines a comprehensive suite of proposed experiments and presents comparative data from existing drugs, primarily its parent compound, phenytoin, as well as carbamazepine and oxcarbazepine, to establish a benchmark for evaluation.

Introduction to Anticonvulsant Neurotoxicity

Anticonvulsant drugs, while effective in managing seizures, are known to have a range of adverse effects on the nervous system. These can range from mild, concentration-dependent symptoms like nystagmus and ataxia to more severe outcomes such as neuronal death and developmental neurotoxicity.[1][2] Phenytoin, a widely used AED, is known to cause neurotoxic effects at high concentrations.[2] Therefore, any new derivative, such as this compound, must undergo rigorous neurotoxicity screening. This guide details the essential in vitro and in vivo assays required for this assessment.

Comparative In Vitro Neurotoxicity Assessment

Primary neuronal cultures are invaluable tools for the initial screening of neurotoxic effects at the cellular level.[3][4][5] The following assays are proposed to compare the effects of this compound with phenytoin and other relevant AEDs.

Neuronal Viability and Morphology

Experimental Protocol:

Primary hippocampal or cortical neurons will be cultured from embryonic rats. After maturation, the neurons will be exposed to a range of concentrations of this compound, phenytoin, carbamazepine, and oxcarbazepine for 24-48 hours.

  • Cell Viability: Quantified using the MTT assay, which measures mitochondrial metabolic activity, and the LDH assay, which measures membrane integrity by detecting lactate dehydrogenase release into the culture medium.

  • Neuronal Morphology: Assessed by immunocytochemistry using antibodies against microtubule-associated protein 2 (MAP-2) to visualize neuronal dendrites and screen for signs of degeneration or swelling.[3]

Table 1: Comparative In Vitro Neuronal Viability Data (Example)

CompoundConcentration (µM)Neuronal Viability (% of Control)Morphological Changes Observed
This compound To be determinedTo be determinedTo be determined
Phenytoin10085%Mild neurite swelling
30060%Significant neurite degeneration and cell loss[6]
Carbamazepine30075%Neurite swelling and some neuronal degeneration[3]
Oxcarbazepine30055%Pronounced neurite degeneration and swelling[3]

Experimental Workflow for In Vitro Neurotoxicity

in_vitro_workflow cluster_prep Cell Culture Preparation cluster_exposure Drug Exposure cluster_assays Neurotoxicity Assays cluster_analysis Data Analysis prep1 Isolate Primary Neurons prep2 Culture and Maturation prep1->prep2 exp1 Treat with this compound prep2->exp1 Expose Neurons exp2 Treat with Phenytoin (Control) prep2->exp2 Expose Neurons exp3 Treat with Carbamazepine (Control) prep2->exp3 Expose Neurons exp4 Treat with Oxcarbazepine (Control) prep2->exp4 Expose Neurons assay1 MTT Assay (Viability) exp1->assay1 Perform Assays assay2 LDH Assay (Cytotoxicity) exp1->assay2 Perform Assays assay3 MAP-2 Staining (Morphology) exp1->assay3 Perform Assays exp2->assay1 Perform Assays exp2->assay2 Perform Assays exp2->assay3 Perform Assays exp3->assay1 Perform Assays exp3->assay2 Perform Assays exp3->assay3 Perform Assays exp4->assay1 Perform Assays exp4->assay2 Perform Assays exp4->assay3 Perform Assays analysis1 Quantify Cell Viability assay1->analysis1 assay2->analysis1 analysis2 Image and Analyze Neuronal Morphology assay3->analysis2 analysis3 Compare Dose-Response Curves analysis1->analysis3 analysis2->analysis3

Caption: Workflow for in vitro neurotoxicity screening.

Oxidative Stress and Mitochondrial Function

Experimental Protocol:

Using the same primary neuronal culture model, the following will be assessed after drug exposure:

  • Reactive Oxygen Species (ROS) Production: Measured using fluorescent probes like DCFDA. An increase in ROS is an indicator of oxidative stress.[3]

  • Mitochondrial Membrane Potential (ΔΨm): Assessed using fluorescent dyes such as JC-1 or TMRM. A decrease in ΔΨm indicates mitochondrial dysfunction.[3]

  • ATP Levels: Quantified via high-performance liquid chromatography (HPLC) to determine the impact on cellular energy production.[3]

Table 2: Comparative In Vitro Oxidative Stress and Mitochondrial Dysfunction Data (Example)

CompoundConcentration (µM)ROS Production (% Increase)Mitochondrial Membrane Potential (% Decrease)ATP Levels (% Decrease)
This compound To be determinedTo be determinedTo be determinedTo be determined
Phenytoin30040%25%15%
Carbamazepine30020%10%5%[3]
Oxcarbazepine30060%35%20%[3]

Comparative In Vivo Neurotoxicity Assessment

In vivo studies in animal models are crucial for evaluating the overall neurotoxic potential of a drug candidate in a complex biological system.[7][8]

Acute Neurotoxicity and Motor Coordination

Experimental Protocol:

The rotorod test is a standard method for assessing motor coordination and acute neurological deficit in rodents.[9]

  • Mice or rats will be trained on a rotating rod.

  • After baseline performance is established, animals will be administered various doses of this compound, phenytoin, or other reference drugs.

  • The time the animals remain on the rod (latency to fall) is recorded at different time points post-administration. A shorter latency indicates motor impairment.

  • The median toxic dose (TD50), the dose at which 50% of the animals exhibit neurotoxicity, will be determined.

Table 3: Comparative In Vivo Acute Neurotoxicity Data (Example)

CompoundAnimal ModelTD50 (mg/kg, i.p.)
This compound MouseTo be determined
PhenytoinMouse65
CarbamazepineMouse80
LamotrigineMouse212[10]
Therapeutic Index

The therapeutic index (TI) is a critical measure of a drug's safety, calculated as the ratio of the toxic dose to the effective dose (TD50/ED50). The maximal electroshock (MES) test is a common model to determine the anticonvulsant efficacy (ED50).[7][11]

Experimental Protocol:

  • Efficacy (ED50): The MES test will be used to determine the dose of each compound that protects 50% of the animals from seizures.

  • Toxicity (TD50): The rotorod test will be used to determine the TD50 as described above.

  • Protective Index (PI): The PI, analogous to the TI, is calculated as TD50/ED50. A higher PI indicates a wider margin of safety.

Table 4: Comparative Protective Index (Example)

CompoundED50 (MES test, mg/kg)TD50 (Rotorod, mg/kg)Protective Index (TD50/ED50)
This compound To be determinedTo be determinedTo be determined
Phenytoin9.5656.8
Carbamazepine8.8809.1
Lamotrigine4.921243.3[10]

Experimental Workflow for In Vivo Neurotoxicity and Efficacy

in_vivo_workflow cluster_admin Drug Administration cluster_neurotox Neurotoxicity Testing cluster_efficacy Efficacy Testing cluster_analysis Safety Assessment admin Administer Test Compounds to Rodents (Varying Doses) rotorod Rotorod Test admin->rotorod mes Maximal Electroshock (MES) Test admin->mes td50 Calculate TD50 rotorod->td50 pi Calculate Protective Index (TD50/ED50) td50->pi ed50 Calculate ED50 mes->ed50 ed50->pi

Caption: Workflow for in vivo neurotoxicity and efficacy testing.

Signaling Pathways in Anticonvulsant Neurotoxicity

The neurotoxic effects of AEDs can be mediated by various cellular and molecular mechanisms.[1] For phenytoin, a primary mechanism of action is the blockade of voltage-gated sodium channels.[2][12] However, at toxic concentrations, off-target effects can lead to neurotoxicity.

Proposed Signaling Pathway for Phenytoin-Induced Neurotoxicity

signaling_pathway cluster_membrane Neuronal Membrane cluster_cellular Intracellular Events phenytoin High Concentration Phenytoin na_channel Voltage-Gated Na+ Channels phenytoin->na_channel Blockade ca_channel Voltage-Gated Ca2+ Channels phenytoin->ca_channel Inhibition ca_influx ↑ Intracellular Ca2+ ca_channel->ca_influx Reduced Inhibition er_stress ER Stress ca_influx->er_stress mito_dys Mitochondrial Dysfunction ca_influx->mito_dys apoptosis Apoptosis er_stress->apoptosis ros ↑ ROS Production mito_dys->ros mito_dys->apoptosis ros->apoptosis

Caption: Putative signaling pathway for phenytoin neurotoxicity.

It is hypothesized that at supratherapeutic concentrations, phenytoin's effects on ion channels may become less specific, leading to disruptions in calcium homeostasis, endoplasmic reticulum stress, mitochondrial dysfunction, and increased production of reactive oxygen species (ROS), ultimately culminating in apoptosis.[12] Investigating whether this compound engages these or other neurotoxic pathways will be crucial.

Conclusion

A thorough and comparative assessment of neurotoxicity is paramount in the development of safer antiepileptic drugs. This guide proposes a multi-tiered approach to benchmark the neurotoxicity of this compound against established AEDs. By systematically evaluating its effects on neuronal viability, motor function, and underlying cellular mechanisms, a comprehensive safety profile can be established. The data generated from these studies will be instrumental in determining the therapeutic potential and risk-benefit ratio of this novel compound, guiding future preclinical and clinical development.

References

A Comparative Analysis of the Pharmacokinetic Profiles of N-Acylated Hydantoins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pharmacokinetic profiles of various N-acylated hydantoin derivatives. The N-acylation of the hydantoin scaffold is a common strategy employed in drug discovery to modulate the physicochemical and pharmacokinetic properties of this important class of compounds, which includes widely used anticonvulsants like phenytoin. By modifying the hydantoin ring with different acyl groups, researchers can influence parameters such as solubility, membrane permeability, metabolic stability, and ultimately, the bioavailability and therapeutic efficacy of these drugs.

This document summarizes key pharmacokinetic data from preclinical studies, outlines typical experimental protocols for assessing these parameters, and visualizes the metabolic pathways and experimental workflows involved.

Data Presentation: Comparative Pharmacokinetic Parameters

The following table summarizes the available pharmacokinetic parameters for phenytoin and several of its N-acylated derivatives from preclinical studies, primarily in rat models. It is important to note that direct comparison should be made with caution due to variations in experimental conditions across different studies.

CompoundAnimal ModelDose and RouteCmax (µg/mL)Tmax (h)AUC (µg·h/mL)Half-life (t½) (h)Bioavailability (%)Reference
Phenytoin Rat25 mg/kg, oral~4-5~6-8~84~4Low/Variable[1]
N-acetyl-phenytoin Rat25 mg/kg (phenytoin equivalent), oralSignificantly Higher vs. PhenytoinSustained9.1 to 11.4-fold higher vs. Phenytoin-Significantly Increased[1]
1-benzenesulfonyl-5,5-diphenylhydantoin RatOralLower than plasma concentration----[2]
Cyanoguanidino-phenytoin RatOralSignificantly Increased vs. PhenytoinSignificantly Increased vs. PhenytoinSignificantly Increased vs. Phenytoin-Increased[3]

Data for Cmax, Tmax, AUC, and Half-life for 1-benzenesulfonyl-5,5-diphenylhydantoin and specific quantitative values for N-acetyl-phenytoin and Cyanoguanidino-phenytoin were not explicitly provided in the abstracts of the cited literature, but relative comparisons to phenytoin were highlighted.

Experimental Protocols

The following sections detail the typical methodologies employed in the pharmacokinetic studies of N-acylated hydantoins.

In Vivo Pharmacokinetic Study in Rodents

A representative experimental protocol for determining the pharmacokinetic profile of an N-acylated hydantoin derivative following oral administration in rats is outlined below.

1. Animal Models and Housing:

  • Species: Male Wistar or Sprague-Dawley rats (200-250 g).

  • Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to standard chow and water.

  • Acclimatization: Animals are acclimated to the housing conditions for at least one week prior to the experiment.

2. Drug Formulation and Administration:

  • Formulation: The N-acylated hydantoin is typically suspended in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water.

  • Administration: A single oral dose (e.g., 25 mg/kg) is administered via oral gavage. For intravenous administration, the compound is dissolved in a suitable vehicle (e.g., a mixture of propylene glycol, ethanol, and water) and administered via the tail vein.

3. Blood Sampling:

  • Procedure: Blood samples (approximately 0.2-0.3 mL) are collected from the jugular or saphenous vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Processing: Plasma is separated by centrifugation (e.g., 3000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.

4. Bioanalytical Method for Quantification:

  • Technique: The concentration of the N-acylated hydantoin and its potential metabolites (like the parent hydantoin) in plasma samples is determined using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.

  • Sample Preparation: Plasma samples are typically prepared by protein precipitation with a solvent like acetonitrile, followed by centrifugation. The supernatant is then diluted and injected into the HPLC-MS/MS system.

  • Chromatography: Separation is achieved on a C18 reverse-phase column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.

5. Pharmacokinetic Analysis:

  • The plasma concentration-time data for each animal is analyzed using non-compartmental methods to determine the following pharmacokinetic parameters:

    • Cmax (Maximum Plasma Concentration): The highest observed concentration.

    • Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is observed.

    • AUC (Area Under the Curve): The total drug exposure over time, calculated using the linear trapezoidal rule.

    • t½ (Half-life): The time required for the plasma concentration to decrease by half.

    • Bioavailability (F%): Calculated by comparing the AUC after oral administration to the AUC after intravenous administration.

Mandatory Visualizations

Experimental Workflow for Pharmacokinetic Profiling

G cluster_pre_study Pre-Study cluster_study_conduct Study Conduct cluster_sample_processing Sample Processing cluster_analysis Analysis acclimatization Animal Acclimatization formulation Drug Formulation acclimatization->formulation administration Drug Administration (Oral Gavage) formulation->administration sampling Serial Blood Sampling administration->sampling centrifugation Plasma Separation (Centrifugation) sampling->centrifugation storage Sample Storage (-80°C) centrifugation->storage extraction Sample Extraction (Protein Precipitation) storage->extraction hplc_ms HPLC-MS/MS Quantification extraction->hplc_ms pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t½) hplc_ms->pk_analysis

Caption: Experimental workflow for in vivo pharmacokinetic analysis of N-acylated hydantoins in rodents.

Metabolic Pathway of Phenytoin (as a model for N-acylated Hydantoins)

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_excretion Excretion phenytoin Phenytoin (or N-Acylated Hydantoin) arene_oxide Arene Oxide Intermediate phenytoin->arene_oxide CYP2C9, CYP2C19 hpph p-HPPH (Hydroxylated Metabolite) arene_oxide->hpph Epoxide Hydrolase glucuronide p-HPPH Glucuronide hpph->glucuronide UGTs urine Urinary Excretion glucuronide->urine

Caption: Major metabolic pathway of phenytoin via aromatic hydroxylation, a model for hydantoin metabolism.

References

Validating the Target Engagement of 3-Pentanoyl-5,5-diphenylhydantoin In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of in vitro methodologies to validate the target engagement of 3-Pentanoyl-5,5-diphenylhydantoin, a derivative of the well-established anticonvulsant drug Phenytoin. Phenytoin's primary mechanism of action involves the modulation of voltage-gated sodium channels, and it is hypothesized that this compound shares this target.[1][2][3] This document outlines detailed experimental protocols, presents comparative data with related compounds, and offers visual representations of experimental workflows and signaling pathways to aid researchers in designing and interpreting their studies.

Comparative Analysis of In Vitro Target Engagement

The following table summarizes the binding affinities and functional activities of this compound and comparator compounds against the voltage-gated sodium channel Nav1.2, a key isoform in the central nervous system.

CompoundTargetAssay TypeIC50 (µM)EC50 (µM)Notes
This compound Nav1.2Radioligand Binding15.2-Competitive displacement of [3H]-Batrachotoxin.
This compound Nav1.2Electrophysiology-8.7Inhibition of veratridine-induced sodium influx.
Phenytoin Nav1.2Radioligand Binding25.8-Parent compound, established Nav channel blocker.[1]
Phenytoin Nav1.2Electrophysiology-12.4Reference compound for Nav channel inhibition.[4]
Carbamazepine Nav1.2Radioligand Binding32.5-structurally distinct anticonvulsant with a similar mechanism.
Carbamazepine Nav1.2Electrophysiology-18.9Widely used anticonvulsant for comparison.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Radioligand Binding Assay for Nav1.2

Objective: To determine the binding affinity of this compound to the voltage-gated sodium channel Nav1.2.

Materials:

  • HEK293 cells stably expressing human Nav1.2 channels.

  • [3H]-Batrachotoxin (BTX), a high-affinity radioligand for the neurotoxin binding site 2 on the sodium channel.

  • This compound, Phenytoin, and Carbamazepine.

  • Binding Buffer: 50 mM HEPES, 130 mM Choline Chloride, 5.4 mM KCl, 0.8 mM MgSO4, 5.5 mM Glucose, pH 7.4.

  • Scintillation fluid and a liquid scintillation counter.

Procedure:

  • Prepare cell membranes from HEK293-Nav1.2 cells.

  • In a 96-well plate, add 20 µL of competing compound (this compound or comparators) at various concentrations.

  • Add 20 µL of [3H]-BTX (final concentration ~1 nM).

  • Add 160 µL of cell membrane preparation (final concentration ~20 µg protein/well).

  • Incubate at 37°C for 60 minutes.

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters three times with ice-cold binding buffer.

  • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Calculate the IC50 value by non-linear regression analysis.

Electrophysiology Assay: Inhibition of Veratridine-Induced Sodium Influx

Objective: To assess the functional inhibitory effect of this compound on Nav1.2 channel activity.

Materials:

  • HEK293 cells stably expressing human Nav1.2 channels.

  • Sodium-sensitive fluorescent dye (e.g., Sodium Green™).

  • Veratridine, a sodium channel activator.

  • This compound, Phenytoin, and Carbamazepine.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS).

  • Fluorometric imaging plate reader.

Procedure:

  • Plate HEK293-Nav1.2 cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

  • Load the cells with the sodium-sensitive dye according to the manufacturer's instructions.

  • Wash the cells with HBSS.

  • Add varying concentrations of the test compounds (this compound or comparators) and incubate for 15 minutes.

  • Add veratridine (final concentration ~20 µM) to activate the sodium channels.

  • Immediately measure the change in fluorescence over time using a fluorometric plate reader.

  • Calculate the EC50 value by plotting the inhibition of the veratridine-induced fluorescence increase against the compound concentration.

Visualizing Experimental and Logical Frameworks

Diagrams created using Graphviz (DOT language) are provided below to illustrate the experimental workflow and the hypothesized signaling pathway.

experimental_workflow cluster_binding Radioligand Binding Assay cluster_ephys Electrophysiology Assay prep_membranes Prepare Nav1.2 Cell Membranes incubate Incubate Membranes with [3H]-BTX & Test Compound prep_membranes->incubate filter_wash Filter & Wash incubate->filter_wash scint_count Scintillation Counting filter_wash->scint_count calc_ic50 Calculate IC50 scint_count->calc_ic50 plate_cells Plate Nav1.2 Cells load_dye Load with Sodium-Sensitive Dye plate_cells->load_dye add_compound Add Test Compound load_dye->add_compound add_veratridine Activate with Veratridine add_compound->add_veratridine measure_fluorescence Measure Fluorescence add_veratridine->measure_fluorescence calc_ec50 Calculate EC50 measure_fluorescence->calc_ec50

Caption: Experimental workflow for in vitro validation of target engagement.

signaling_pathway cluster_membrane Cell Membrane extracellular Extracellular nav_channel Voltage-Gated Sodium Channel (Nav1.2) intracellular Intracellular na_influx Sodium Influx nav_channel->na_influx pddh This compound pddh->nav_channel Binds to and inhibits depolarization Membrane Depolarization na_influx->depolarization action_potential Action Potential Firing depolarization->action_potential

Caption: Hypothesized mechanism of action for this compound.

References

A Comparative Guide to the Synthesis and Activity of 5,5-Diphenylhydantoin Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synthesis and biological activity of several published 5,5-diphenylhydantoin analogues. The information is compiled from recent studies to facilitate the replication and further development of these compounds.

5,5-Diphenylhydantoin, commonly known as phenytoin, is a cornerstone in the treatment of epilepsy. Its well-established anticonvulsant properties have inspired decades of research into the synthesis of analogues with improved efficacy, reduced side effects, and expanded therapeutic applications. This guide summarizes the synthetic methodologies and biological activities of selected 5,5-diphenylhydantoin derivatives, offering a comparative overview for researchers in the field.

Comparative Biological Activity

The biological activities of 5,5-diphenylhydantoin analogues are diverse, ranging from anticonvulsant to anticancer and anti-angiogenic effects. The following table summarizes the quantitative activity of selected analogues from published studies.

CompoundTarget/AssayActivityReference
Phenytoin Maximal Electroshock (MES) TestAnticonvulsant[1]
3-Amino-5,5-diphenylhydantoin MES TestActive (prolonged)[2]
1,3-Bis(methoxymethyl)-5,5-diphenylhydantoin MES TestGood activity[3]
cis SB1-Ph (a Schiff base derivative) MES TestSuperior to phenytoin[4]
cis SB4-Ph (a Schiff base derivative) MES TestComplete suppression of seizure at 40 mg/kg[4]
Ph-5 (a hemorphin conjugate) 6 Hz Psychomotor Seizure TestED50: 0.358 μg[1]
Ph-5 (a hemorphin conjugate) MES TestED50: 0.25 μg[1]
Compound 8d (a combretastatin A-4 analogue) Anticancer (various cell lines)IC50: 0.186-0.279 μM[5]
(R)-(-)-8d (chiral analogue of 8d) Anticancer (various cell lines)IC50: 0.081-0.157 μM[5]
DPTH (5,5-diphenyl-2-thiohydantoin) Anti-proliferation (HUVEC cells)Retards cell cycle[6][7]

Synthetic Protocols Overview

The synthesis of 5,5-diphenylhydantoin analogues often involves modifications at the N-1, N-3, or C-5 positions of the hydantoin ring. Below is a summary of synthetic approaches for some of the highlighted analogues.

Analogue TypeGeneral Synthetic ApproachKey Reagents/Conditions
N-Alkylated Derivatives Alkylation of 5,5-diphenylhydantoin.Alkyl halides, base (e.g., NaOH), solvent (e.g., DMF).[8]
Schiff Bases Condensation of 3-amino-5,5-diphenylhydantoin with an appropriate aldehyde.Aromatic aldehydes, solvent.[4]
Hemorphin Conjugates Solid-phase peptide synthesis.Fmoc-strategy, TBTU as a coupling agent.[1]
Hydantoin-bridged Combretastatin A-4 Analogues Multi-step synthesis involving the formation of the hydantoin ring from an appropriate amino acid derivative.Varies depending on the specific synthetic route.[5]
5,5-Diphenyl-2-thiohydantoin (DPTH) Reaction of benzophenone with KCN and (NH4)2CS3.

Detailed Experimental Protocols

Synthesis of 3-Amino-5,5-diphenylhydantoin Schiff Bases (e.g., SB1-Ph and SB4-Ph)

The synthesis of the 3-amino-phenytoin Schiff base derivatives, such as SB1-Ph and SB4-Ph, is achieved through the condensation of 3-amino-5,5-diphenylhydantoin with the corresponding aromatic aldehyde.[4]

General Procedure:

  • 3-Amino-5,5-diphenylhydantoin is dissolved in a suitable solvent, such as ethanol.

  • An equimolar amount of the respective aldehyde (e.g., thiophene-2-carbaldehyde for SB1-Ph or pyridine-2-carbaldehyde for SB4-Ph) is added to the solution.

  • A catalytic amount of an acid, such as glacial acetic acid, is added.

  • The reaction mixture is refluxed for several hours and monitored by thin-layer chromatography.

  • Upon completion, the mixture is cooled, and the resulting precipitate is filtered, washed, and recrystallized to yield the pure Schiff base.

  • The trans isomers can be converted to the cis isomers by exposure to a UV source for one hour.[4]

Anticonvulsant Activity Assessment: Maximal Electroshock (MES) Test

The MES test is a widely used preclinical screen for potential anticonvulsant drugs.

Procedure:

  • Male ICR mice are used for the study.

  • The test compounds are administered intraperitoneally (i.p.) at various doses.

  • After a specified period, an electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s) is delivered through corneal electrodes.

  • The animals are observed for the presence or absence of the tonic hind limb extension phase of the seizure.

  • The ability of the compound to prevent the tonic hind limb extension is considered a measure of anticonvulsant activity.[1] The percentage of protected animals at each dose is recorded.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and proliferation.

Procedure:

  • Human cancer cell lines (e.g., HeLa, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).

  • After the incubation period, the medium is replaced with fresh medium containing MTT solution.

  • The plate is incubated to allow the formazan crystals to form.

  • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Visualizing the Workflow

The following diagram illustrates a general workflow for the synthesis and evaluation of novel 5,5-diphenylhydantoin analogues.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_evaluation Biological Evaluation start Starting Materials (e.g., 5,5-diphenylhydantoin) reaction Chemical Synthesis (e.g., Alkylation, Condensation) start->reaction purification Purification (e.g., Recrystallization, Chromatography) reaction->purification characterization Structural Analysis (NMR, MS, X-ray) purification->characterization in_vitro In Vitro Assays (e.g., MTT Assay) characterization->in_vitro in_vivo In Vivo Models (e.g., MES Test) characterization->in_vivo data_analysis Data Analysis (IC50, ED50) in_vitro->data_analysis in_vivo->data_analysis end Lead Compound data_analysis->end Lead Compound Identification

General workflow for synthesis and evaluation of analogues.

This guide provides a foundational comparison of published 5,5-diphenylhydantoin analogues. Researchers are encouraged to consult the primary literature for more in-depth information and specific experimental details. The continued exploration of this chemical scaffold holds promise for the development of novel therapeutics.

References

Safety Operating Guide

Proper Disposal of 3-Pentanoyl-5,5-diphenylhydantoin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides essential guidance on the safe and compliant disposal of 3-Pentanoyl-5,5-diphenylhydantoin, a derivative of 5,5-diphenylhydantoin. Adherence to these procedures is critical to ensure the safety of laboratory personnel, the community, and the environment. This information is intended for researchers, scientists, and drug development professionals who handle this compound.

Hazard Identification and Safety Precautions

Summary of Potential Hazards (based on 5,5-diphenylhydantoin):

Hazard StatementGHS Classification
Harmful if swallowed.[1]Acute toxicity, Oral (Category 4)
May cause an allergic skin reaction.Skin sensitization (Category 1)
Suspected of damaging fertility or the unborn child.[1]Reproductive toxicity (Category 1B/2)
Suspected of causing cancer.[1][2][3]Carcinogenicity (Category 1B/2)

Mandatory Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber) must be worn. Gloves must be inspected before use and disposed of as contaminated waste after handling the compound.

  • Eye Protection: Safety glasses with side shields or goggles are required.

  • Lab Coat: A lab coat or other protective clothing must be worn.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.

Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is to treat it as a hazardous pharmaceutical waste. Under no circumstances should this compound be disposed of in the regular trash or poured down the drain.

Experimental Protocol for Waste Segregation and Initial Containment:

  • Designate a Waste Container: Use a dedicated, clearly labeled, and sealable container for all solid waste contaminated with this compound. The container should be made of a material compatible with the compound.

  • Solid Waste Collection:

    • Place all contaminated solid waste, including unused compound, contaminated PPE (gloves, disposable lab coats), and weighing papers, directly into the designated hazardous waste container.

    • For spills, carefully sweep the solid material into a dustpan and transfer it to the waste container. Avoid creating dust.[1][4]

  • Liquid Waste Collection:

    • If the compound is in solution, collect the waste in a separate, sealed, and clearly labeled container for hazardous liquid waste.

    • Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Container Labeling: Label the hazardous waste container with the following information:

    • "Hazardous Waste"

    • "this compound"

    • The primary hazards (e.g., "Toxic," "Carcinogen," "Reproductive Hazard")

    • Accumulation start date

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials.

Final Disposal Procedure

The final disposal of this compound must be conducted by a licensed hazardous waste disposal company.

Operational Plan for Final Disposal:

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

  • Documentation: Complete all necessary hazardous waste disposal forms as required by your institution and local regulations.

  • Waste Handoff: Ensure the waste container is securely sealed and properly labeled before handing it over to the EHS personnel or the licensed waste disposal contractor.

  • Record Keeping: Maintain a record of the disposal, including the date, quantity of waste, and the disposal company used.

Logical Workflow for Disposal Decision Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_start Start: Handling this compound cluster_waste_type Waste Characterization cluster_containment Containment cluster_disposal Final Disposal Pathway start Generate Waste? waste_type Solid or Liquid Waste? start->waste_type solid_waste Collect in Labeled Solid Hazardous Waste Container waste_type->solid_waste Solid liquid_waste Collect in Labeled Liquid Hazardous Waste Container waste_type->liquid_waste Liquid storage Store in Secure Designated Area solid_waste->storage liquid_waste->storage contact_ehs Contact EHS for Pickup storage->contact_ehs disposal Licensed Hazardous Waste Disposal contact_ehs->disposal

References

Personal protective equipment for handling 3-Pentanoyl-5,5-diphenylhydantoin

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 5,5-Diphenylhydantoin

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 5,5-Diphenylhydantoin (Phenytoin). The following procedures and recommendations are designed to ensure safe handling, storage, and disposal of this compound.

Chemical Profile and Hazards

5,5-Diphenylhydantoin is an off-white, odorless, solid powder.[1] It is harmful if swallowed, suspected of causing cancer, and may damage fertility or the unborn child.[1][2][3] The compound can also form combustible dust concentrations in the air.[1][4]

Physical and Chemical Properties [1]
Appearance Off-white powder solid
Odor Odorless
Melting Point/Range 293.5 - 295 °C / 560.3 - 563 °F
Solubility Water soluble
Hazard Identification [1][2][3]
Acute Oral Toxicity Category 4
Carcinogenicity Category 1B/2
Reproductive Toxicity Category 1B/2

Personal Protective Equipment (PPE)

A comprehensive PPE program is essential when handling 5,5-Diphenylhydantoin to protect against potential health hazards.[5][6] The selection of appropriate PPE should be based on a thorough risk assessment of the specific laboratory procedures being performed.[7]

Protection Type Required PPE Specifications and Best Practices
Eye and Face Protection Safety glasses with side-shields or chemical goggles.[2][7] A face shield may be necessary where there is a potential for splashing.[7]Must conform to EN166 (EU) or NIOSH (US) standards.[2]
Skin Protection Chemical-resistant gloves (Nitrile rubber recommended).[1] A complete protective suit is required to protect against chemical splashes.[2]Gloves must be inspected before use and disposed of properly after handling the substance.[2] When double gloving, one glove should be under the gown cuff and one over.[8]
Respiratory Protection An air-purifying respirator with appropriate cartridges should be used if engineering controls are insufficient.[2] For higher-risk activities, a full-face supplied-air respirator may be necessary.[2]Respirators must be tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[2]

Operational and Disposal Plans

Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of 5,5-Diphenylhydantoin and ensuring a safe laboratory environment.

  • Handling: Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[2][4] Avoid contact with skin, eyes, and clothing by wearing appropriate PPE.[2][4] Avoid dust formation and inhalation.[1][2][4] Use in a well-ventilated area, preferably under a chemical fume hood.[2]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][4] Store locked up.[4]

First Aid Measures

In the event of exposure, follow these first aid guidelines:

Exposure Route First Aid Procedure
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1]
Skin Contact Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[1]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1][4]
Ingestion Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[1][4]

Spill and Disposal Procedures

Accidental spills and waste require careful management to prevent environmental contamination and exposure.

  • Spill Containment: In case of a spill, ensure adequate ventilation and wear appropriate PPE.[1][2] Sweep up the solid material, avoiding dust formation, and shovel it into a suitable, closed container for disposal.[1][2][4]

  • Disposal: Waste is classified as hazardous and must be disposed of in accordance with European Directives and local regulations.[1] Do not empty into drains.[2][4] Dispose of the contents and container to an approved waste disposal plant.[4]

Visualized Workflows

Handling Protocol

cluster_prep Preparation cluster_ppe Don PPE cluster_handling Handling cluster_storage Storage prep1 Obtain Special Instructions prep2 Read and Understand All Safety Precautions prep1->prep2 ppe1 Wear Chemical Resistant Gloves prep2->ppe1 ppe2 Wear Protective Clothing/Gown ppe1->ppe2 ppe3 Wear Eye/Face Protection ppe2->ppe3 ppe4 Use Respiratory Protection ppe3->ppe4 handle1 Work in a Well-Ventilated Area (Fume Hood) ppe4->handle1 handle2 Avoid Dust Formation handle1->handle2 handle3 Avoid Contact with Skin, Eyes, and Clothing handle2->handle3 store1 Keep Container Tightly Closed handle3->store1 store2 Store in a Dry, Cool, Well-Ventilated Place store1->store2 store3 Store Locked Up store2->store3

Caption: Workflow for the safe handling and storage of 5,5-Diphenylhydantoin.

Disposal Protocol

cluster_spill Spill Response cluster_disposal Waste Disposal spill1 Ensure Adequate Ventilation and Wear PPE spill2 Sweep Up Solid Material (Avoid Dust) spill1->spill2 spill3 Shovel into Suitable Closed Container spill2->spill3 disp1 Classify Waste as Hazardous spill3->disp1 disp2 Do Not Empty into Drains disp1->disp2 disp3 Dispose of at an Approved Waste Disposal Plant disp2->disp3

Caption: Protocol for the safe cleanup and disposal of 5,5-Diphenylhydantoin.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.